Product packaging for 2-Amino-2-(pyridin-3-yl)acetonitrile(Cat. No.:CAS No. 131988-63-1)

2-Amino-2-(pyridin-3-yl)acetonitrile

Cat. No.: B148195
CAS No.: 131988-63-1
M. Wt: 133.15 g/mol
InChI Key: SGCPBVKKDRXBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-2-(pyridin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B148195 2-Amino-2-(pyridin-3-yl)acetonitrile CAS No. 131988-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCPBVKKDRXBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569696
Record name Amino(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131988-63-1
Record name Amino(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and chemical properties of 2-amino-2-(pyridin-3-yl)acetonitrile. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly those interested in muscarinic receptor agonists and related neurological therapeutics. This document details the molecule's structural characteristics, spectroscopic data, and a representative synthesis protocol. Furthermore, it visualizes the key signaling pathway associated with its biological target.

Core Structural and Chemical Identity

This compound, with the chemical formula C₇H₇N₃, is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an aminoacetonitrile group.[1][2] The presence of a chiral center at the α-carbon of the acetonitrile moiety makes this compound of significant interest in medicinal chemistry. Its molecular weight is 133.15 g/mol .[1][2] The dihydrochloride salt form is also common, enhancing its solubility in polar solvents for pharmacological applications.[3]

The key structural features include:

  • Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom, which contributes to the molecule's basicity and potential for hydrogen bonding.[3]

  • Nitrile Group (-C≡N) : This functional group enhances the molecule's reactivity, particularly in nucleophilic addition and cyclization reactions.[3]

  • Amino Group (-NH₂) : Provides a site for salt formation and participation in hydrogen bonding, crucial for its biological interactions.[3]

PropertyValueSource
Chemical Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
CAS Number 131988-63-1[1]
IUPAC Name This compound
Canonical SMILES C1=CC(=CN=C1)C(C#N)N
InChI Key SGCPBVKKDRXBIB-UHFFFAOYSA-N[1]

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

Spectroscopy Data Source
¹H NMR (CDCl₃, ppm) δ 8.80 (d, J = 2.3 Hz, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.85 (dt, J = 7.9, 2.0 Hz, 1H), 7.35 (dd, J = 7.9, 4.8 Hz, 1H), 4.85 (s, 1H), 1.95 (br s, 2H)[1]
¹³C NMR (CDCl₃, ppm) δ 150.2, 148.8, 135.5, 131.2, 123.6, 118.2, 45.2[1]
IR (KBr, cm⁻¹) 3300–3500 (N-H stretch, broad), 2240 (C≡N stretch, strong)[3]

Experimental Protocols

The primary route for the synthesis of this compound is a modified Strecker reaction.[1]

Representative Synthesis Protocol: Modified Strecker Reaction

This protocol is based on the general principles of the Strecker synthesis for this class of compounds.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia (aqueous solution)

  • Methanol (or other suitable solvent)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde in methanol. Add a solution of ammonium chloride followed by aqueous ammonia. Stir the mixture at room temperature to form the corresponding imine in situ.

  • Cyanation: Cool the reaction mixture in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the solution while maintaining the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until reaction completion is indicated by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Biological Significance and Signaling Pathway

This compound is a key intermediate in the synthesis of FP-TZTP (3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine), a selective agonist for the M2 muscarinic acetylcholine receptor.[4][5][6] M2 receptors are implicated in various physiological processes and are a therapeutic target for conditions such as Alzheimer's disease.[5][6]

The activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαi subunit.[7][8] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, the βγ subunits of the G-protein can modulate other pathways, including the PI3K/AKT/mTORC1 pathway.[7][8]

M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2R M2 Muscarinic Receptor G_protein Gαiβγ M2R->G_protein Activation G_alpha_i Gαi (active) G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP (inhibited) PI3K PI3K AKT AKT PI3K->AKT Agonist FP-TZTP (from precursor) Agonist->M2R G_alpha_i->AC Inhibition G_beta_gamma->PI3K Modulation Cellular_Response Cellular Response (e.g., Inhibition of proliferation) cAMP->Cellular_Response Reduced Levels mTORC1 mTORC1 AKT->mTORC1 mTORC1->Cellular_Response

Caption: M2 Muscarinic Receptor Signaling Cascade.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Start Start: 3-Pyridinecarboxaldehyde, NH4Cl, NH3, TMSCN Reaction Strecker Reaction (Imine formation & Cyanation) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: General Experimental Workflow for Synthesis.

Conclusion

References

2-Amino-2-(pyridin-3-yl)acetonitrile chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2-Amino-2-(pyridin-3-yl)acetonitrile

This guide provides essential chemical data for this compound, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and the design of synthetic pathways.

PropertyValue
Chemical Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2][3]
CAS Number 131988-63-1[1][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to the manufacturing or research institution. However, a general synthetic approach can be inferred from related chemical literature. A common method for the synthesis of α-aminonitriles is the Strecker synthesis.

Generalized Strecker Synthesis Protocol:

  • Reaction Setup: Pyridine-3-carboxaldehyde, an amine source (such as ammonia or an ammonium salt like ammonium chloride), and a cyanide source (such as potassium cyanide or sodium cyanide) are combined in a suitable solvent, often an aqueous alcohol mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, the product is isolated through an extractive work-up. The organic layer is then dried and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified, commonly by column chromatography or recrystallization, to yield the pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, must be optimized for each specific application.

Visualized Data

The following diagram illustrates the logical relationship between the compound's name and its core molecular properties.

A This compound B Chemical Formula C₇H₇N₃ A->B has C Molecular Weight 133.15 g/mol A->C has

Caption: Molecular properties of this compound.

References

An In-depth Technical Guide to 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2-Amino-2-(pyridin-3-yl)acetonitrile

CAS Number: 131988-63-1

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the synthesis of pharmacologically active compounds. The document details its chemical and physical properties, established synthetic protocols, and its role in the development of therapeutic agents targeting muscarinic acetylcholine receptors.

Physicochemical and Spectroscopic Data

This compound is a heterocyclic compound featuring a pyridine ring, an amino group, and a nitrile group attached to a central chiral carbon. Its properties, along with those of its common salt forms, are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 131988-63-1[2]
Molecular Formula C₇H₇N₃[3]
Molecular Weight 133.15 g/mol [3]
InChI Key SGCPBVKKDRXBIB-UHFFFAOYSA-N[4]
Form Orange Oil (as reported for one synthesis)[4]
logP (Calculated) 0.60[4]
Topological Polar Surface Area 62.7 Ų[1]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]

Table 2: Spectroscopic Data

SpectrumDataSource
¹H NMR (400 MHz, D₂O, for dihydrochloride salt) δ 8.5–9.0 ppm (m, pyridine protons), δ 3.2–3.5 ppm (br s, amino protons)[5]
¹H NMR (CDCl₃, for free base) δ 8.80 (d, J = 2.3 Hz, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.89 (dt, J = 7.9, 2.0 Hz, 1H), 7.42 (dd, J = 7.9, 4.8 Hz, 1H), 4.89 (s, 1H), 2.10 (br s, 2H)[4]
¹³C NMR (75 MHz, CDCl₃, for free base) δ 149.70, 147.10, 135.58, 133.08, 124.50, 118.81, 61.05[6]
IR (KBr, for dihydrochloride salt) 3300–3500 cm⁻¹ (N-H stretch, broad), 2240 cm⁻¹ (C≡N stretch, strong)[5]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via a modified Strecker reaction. Other notable methods include reductive amination and adaptations of the Morita-Baylis-Hillman reaction.

The Strecker synthesis is a versatile method for producing α-aminonitriles from an aldehyde, ammonia, and a cyanide source.[7][8] A frequently cited protocol for the target compound involves the use of trimethylsilyl cyanide (TMSCN).[4]

Experimental Protocol: Modified Strecker Reaction

  • Reagents: 3-Pyridinecarboxaldehyde, Trimethylsilyl cyanide (TMSCN), Ammonium chloride (NH₄Cl), Ammonia (aqueous solution, e.g., 28%).

  • Step 1: Imine Formation and Cyanation:

    • To a solution of 3-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol), add an aqueous solution of ammonia and ammonium chloride.

    • Stir the mixture at room temperature to facilitate the formation of the corresponding imine in situ.

    • Cool the reaction mixture to 0 °C.

    • Slowly add trimethylsilyl cyanide (TMSCN) to the mixture.

    • Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 h) until completion, monitored by TLC or HPLC.

  • Step 2: Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product (often an orange oil) by column chromatography on silica gel to yield pure this compound. A reported yield for this method is 44%.[4]

This two-step approach involves the formation of an imine, which is then reduced to the desired primary amine.[5]

Experimental Protocol: Reductive Amination

  • Reagents: 3-Pyridinecarboxaldehyde, an ammonia source (e.g., ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), an appropriate solvent system.

  • Step 1: Imine Formation:

    • Dissolve 3-pyridinecarboxaldehyde and ammonium acetate in a solvent like methanol.

    • Stir the mixture at a controlled temperature (e.g., 0-5 °C) for a period (e.g., 6 hours) to form the imine intermediate.

  • Step 2: Reduction:

    • Add sodium cyanoborohydride portion-wise to the reaction mixture, maintaining the temperature.

    • Allow the reaction to proceed at room temperature for an extended period (e.g., 12 hours).

  • Step 3: Work-up and Purification:

    • Acidify the mixture with HCl to quench the reaction and protonate the amine.

    • Remove the solvent under reduced pressure.

    • Purify the product, potentially through recrystallization if the hydrochloride salt is desired.

The MBH reaction typically couples an aldehyde with an activated alkene.[9][10] An adaptation can be envisioned where the resulting hydroxyl group is replaced by an amino group.[5]

Conceptual Protocol: Aza-Morita-Baylis-Hillman Adaptation

  • Reagents: 3-Pyridinecarboxaldehyde, Acrylonitrile, a nucleophilic catalyst (e.g., DABCO), an ammonia source.

  • Step 1: Aza-MBH Reaction:

    • React 3-pyridinecarboxaldehyde with an ammonia source to form an imine in situ.

    • In the presence of DABCO, react the imine with acrylonitrile at room temperature. The reaction may require 24-48 hours.

  • Step 2: Conversion to Nitrile (Hypothetical):

    • The resulting α-methylene-β-aminonitrile precursor would require subsequent chemical transformations to yield the final product. This route is less direct and not as well-documented for this specific compound.

Application in Drug Development

This compound serves as a crucial building block for synthesizing advanced molecules with therapeutic potential, most notably Xanomeline and FP-TZTP.

Xanomeline is a muscarinic acetylcholine receptor agonist with selectivity for M₁ and M₄ subtypes, investigated for treating Alzheimer's disease and schizophrenia.[11][12] The synthesis pathway highlights the utility of this compound.

Experimental Workflow: Synthesis of Xanomeline

The synthesis of Xanomeline from 3-pyridinecarboxaldehyde involves several key steps, with the formation of this compound being a critical early stage.[6][11]

G cluster_start Starting Material cluster_intermediate1 Core Intermediate Synthesis cluster_cyclization Heterocycle Formation cluster_modification Side Chain Addition cluster_final Final Product A 3-Pyridinecarboxaldehyde B This compound A->B Strecker Reaction (NH4Cl, NH4OH, KCN) C 3-Chloro-4-(pyridin-3-yl)- 1,2,5-thiadiazole B->C Cyclization (S2Cl2, DMF) D 3-(Hexyloxy)-4-(pyridin-3-yl)- 1,2,5-thiadiazole C->D Nucleophilic Substitution (Sodium Hexyloxide) E N-Methylpyridinium Salt D->E N-Methylation (Methyl Iodide) F Xanomeline E->F Reduction (NaBH4)

Caption: Synthetic workflow for Xanomeline production.

This compound is an M₂ selective muscarinic agonist used as a radioligand for Positron Emission Tomography (PET) studies, particularly in Alzheimer's disease research.[13][14] The synthesis also relies on this compound as a key precursor.

Signaling Pathway Context

While this compound is a synthetic intermediate and not biologically active itself, its derivatives like Xanomeline function as agonists at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.

Muscarinic Receptor Agonism

Agonists like Xanomeline bind to and activate mAChRs. For M₁ receptors, this typically involves coupling to the Gq family of G-proteins. This activation initiates a signaling cascade that leads to various cellular responses, which is the basis of its therapeutic potential in neurological disorders.

G cluster_membrane Cell Membrane cluster_downstream receptor Muscarinic Receptor (e.g., M1) g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc α-subunit activates pip2 PIP2 plc->pip2 Cleaves agonist Xanomeline (Agonist) agonist->receptor Binds & Activates ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response Cellular Response ca2->response Modulates pkc->response Modulates

Caption: Gq-coupled muscarinic receptor signaling pathway.

Conclusion

This compound is a compound of significant interest to researchers in medicinal chemistry and drug development. Its value lies not in its own biological activity, but in its utility as a versatile and essential precursor for complex therapeutic agents. The synthetic routes described herein, particularly the modified Strecker reaction, provide reliable methods for its preparation, enabling the continued exploration and development of novel treatments for challenging neurological and psychiatric disorders.

References

Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile, a key intermediate in the development of pharmaceuticals.

Core Properties and Structure

This compound, with CAS number 131988-63-1, is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an aminoacetonitrile group.[1][2] This structure makes it a valuable building block in medicinal chemistry.[2] It is also known as α-Amino-3-pyridineacetonitrile and has been identified as "Xanomeline Impurity 9".[3]

Structure:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₇H₇N₃[5]

  • Molecular Weight: 133.15 g/mol [5]

  • Key Structural Features: The molecule contains a pyridine ring, which imparts basicity and potential for hydrogen bonding; a nitrile group (-C≡N) that is reactive towards nucleophilic additions; and an amino group (-NH₂) that allows for salt formation.[1]

Physicochemical Properties

Experimentally determined physical properties for the free base are not widely reported in the literature. The compound is often handled as its more stable dihydrochloride salt (CAS 2413867-73-7), which has enhanced solubility in polar solvents.[1]

PropertyValueSource
Computed Properties
Topological Polar Surface Area (TPSA)62.7 Ų[6]
logP0.60498[6]
Hydrogen Bond Donors1[6]
Hydrogen Bond Acceptors3[6]
Rotatable Bonds1[6]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported for the compound and its dihydrochloride salt.

¹H NMR (CDCl₃) [2]

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
8.80d2.3H2'
8.64dd4.8, 1.4H6'
4.97s-CH-CN
2.00s-NH₂

¹³C NMR (CDCl₃) [2]

Chemical Shift (δ) (ppm)Assignment
150.28C2'
148.24C6'
45.20CH-CN

IR (KBr) of Dihydrochloride Salt [1]

Wavenumber (cm⁻¹)Assignment
2240C≡N Stretch
3300–3500N-H Stretch

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound is a modified Strecker reaction.[2][7] This one-pot, three-component reaction is an efficient way to produce α-aminonitriles.

Synthetic Pathway: Strecker Reaction

The general mechanism for the Strecker synthesis involves the reaction of an aldehyde with ammonia and a cyanide source.[7] In the case of this compound, the starting material is 3-pyridinecarboxaldehyde.[2] The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion to yield the final product.[7]

G cluster_reactants Reactants cluster_product Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 3-Pyridinecarboxaldehyde->Imine Intermediate + NH3 Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Imine Intermediate Cyanide Source (e.g., TMSCN) Cyanide Source (e.g., TMSCN) This compound This compound Cyanide Source (e.g., TMSCN)->this compound Imine Intermediate->this compound + CN-

Caption: Strecker synthesis of this compound.

Experimental Protocol: Modified Strecker Synthesis

The following is a representative protocol based on descriptions of the modified Strecker reaction for this compound.[2]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia (aqueous solution)

  • Methanol (or other suitable solvent)

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde in methanol, add ammonium chloride and a solution of ammonia.

  • Stir the mixture at room temperature to facilitate the in situ formation of the imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add trimethylsilyl cyanide to the cooled mixture.

  • Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Role in Drug Development and Biological Relevance

Currently, there is no available literature detailing the direct biological activity or involvement in signaling pathways of this compound itself. Its significance in the pharmaceutical field stems from its role as a crucial intermediate in the synthesis of more complex, biologically active molecules.

Precursor to FP-TZTP

α-Amino-3-pyridineacetonitrile is a key intermediate in the synthesis of [¹⁸F]FP-TZTP.[3] FP-TZTP is a selective agonist for the M2 muscarinic acetylcholine receptor and is used as a radiotracer in positron emission tomography (PET) studies for the non-invasive investigation of Alzheimer's disease.[3]

G This compound This compound Multi-step Synthesis Multi-step Synthesis This compound->Multi-step Synthesis FP-TZTP FP-TZTP Multi-step Synthesis->FP-TZTP M2 Muscarinic Receptor Agonist M2 Muscarinic Receptor Agonist FP-TZTP->M2 Muscarinic Receptor Agonist PET Imaging in Alzheimer's Research PET Imaging in Alzheimer's Research M2 Muscarinic Receptor Agonist->PET Imaging in Alzheimer's Research

Caption: Role as a precursor to the M2 agonist FP-TZTP.

Xanomeline Impurity

This compound has also been identified as "Xanomeline Impurity 9".[3] Xanomeline is a muscarinic receptor agonist that has been investigated for the treatment of schizophrenia and Alzheimer's disease. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control, necessitating the synthesis and characterization of potential impurities like this compound for analytical reference.[8][9] The biological activity of most drug impurities is often not extensively studied unless there is a specific safety concern.

References

Spectroscopic and Synthetic Profile of 2-Amino-2-(pyridin-3-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile synthetic intermediate, 2-Amino-2-(pyridin-3-yl)acetonitrile. This compound serves as a critical building block in medicinal chemistry, notably in the synthesis of muscarinic agonists.[1][2] This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for this compound and its dihydrochloride salt. It is important to note that a complete, publicly available, and fully assigned high-resolution NMR spectrum for the free base is not readily found in peer-reviewed literature. The data presented is compiled from commercial and aggregated sources.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

Compound FormSolventChemical Shift (δ) ppmDescription
Dihydrochloride SaltD₂O8.5 – 9.0Aromatic protons (pyridine ring)
3.2 – 3.5Broad singlet (amino protons, exchanged with D₂O)[3]

No fully assigned ¹H NMR spectrum for the free base in CDCl₃ was available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data

Compound FormSolventChemical Shift (δ) ppmAssignment
Free BaseCDCl₃150.28C2' (pyridine)
148.24C6' (pyridine)

A complete ¹³C NMR spectrum with assignments for all carbon atoms is not fully available in the public domain.

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data

Compound FormMatrixWavenumber (cm⁻¹)Assignment
Dihydrochloride SaltKBr3300 – 3500N-H stretch (broad)[3]
2240C≡N stretch (strong)[3]

No experimental IR spectrum for the free base of this compound was found in the available literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are not fully available in the public domain. Therefore, the following sections describe standardized, best-practice methodologies for obtaining NMR and IR spectra for a compound of this nature.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • For ¹H NMR of the free base, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.

    • For the dihydrochloride salt, deuterated water (D₂O) is used as the solvent.

  • Instrumentation :

    • Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 3-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16 to 64, depending on the concentration.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse sequence.

    • Spectral Width : 0 to 200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 to 4096, due to the low natural abundance of ¹³C.

    • Temperature : 298 K.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm for CDCl₃ or the residual solvent peak for D₂O.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method for Solids) :

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation :

    • The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters :

    • Spectral Range : 4000 to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample compartment is recorded prior to scanning the sample.

  • Data Processing :

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Synthesis and Characterization Workflow

The most common method for the synthesis of this compound is a modified Strecker reaction.[1] The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Start: 3-Pyridinecarboxaldehyde reaction Strecker Reaction start->reaction reagents Reagents: - Trimethylsilyl cyanide (TMSCN) - Ammonium chloride - Ammonia reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: This compound purification->product nmr_prep NMR Sample Preparation (Solvent: CDCl3 or D2O) product->nmr_prep ir_prep IR Sample Preparation (e.g., KBr Pellet) product->ir_prep nmr_acq NMR Data Acquisition (1H and 13C Spectra) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq nmr_analysis NMR Data Analysis: - Chemical Shift - Multiplicity - Integration nmr_acq->nmr_analysis ir_analysis IR Data Analysis: - Wavenumber - Intensity ir_acq->ir_analysis final_data Final Spectroscopic Data nmr_analysis->final_data ir_analysis->final_data

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are working with this compound. The guide includes tabulated NMR data, a detailed experimental protocol, and a visualization of the molecular structure.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural elucidation is fundamental for its application as a building block in the synthesis of more complex molecules. NMR spectroscopy is a powerful analytical technique for confirming the chemical structure and purity of this compound. This guide focuses on the characteristic ¹H and ¹³C NMR spectral features of this compound.

Molecular Structure and NMR Assignments

The chemical structure of this compound consists of a pyridine ring substituted at the 3-position with an aminoacetonitrile group. The numbering of the atoms for NMR assignment is presented in the following diagram.

This compound This compound Structure and Atom Numbering cluster_molecule This compound Structure and Atom Numbering N1 N1' C2 C2' N1->C2 C3 C3' C2->C3 C4 C4' C3->C4 C_alpha C3->C_alpha C5 C5' C4->C5 C6 C6' C5->C6 C6->N1 NH2 NH₂ C_alpha->NH2 C_cyano CN CN C_cyano->CN C≡N

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals for the aromatic protons of the pyridine ring, the methine proton, and the amino protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-2'~8.80d2.31H
H-6'~8.64dd4.8, 1.61H
H-4'~7.90ddd8.0, 2.3, 1.61H
H-5'~7.40dd8.0, 4.81H
-CH-Data not availables-1H
-NH₂Data not availablebr s-2H

Note: The chemical shifts for the methine (-CH-) and amino (-NH₂) protons in CDCl₃ were not explicitly found in the searched literature. For the dihydrochloride salt in D₂O, the amino protons appear as a broad singlet between δ 3.2-3.5 ppm and are exchanged with D₂O, while the pyridine protons resonate in the δ 8.5-9.0 ppm range[1].

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The following table summarizes the available chemical shift data for this compound in CDCl₃.

Carbon AssignmentChemical Shift (δ) ppm
C-2'150.28
C-6'148.24
C-4'Data not available
C-5'Data not available
C-3'Data not available
-CH-45.20
-CNData not available

Note: The assignments for all carbon atoms of the pyridine ring and the nitrile group were not fully available in the reviewed sources.

Experimental Protocols

While a specific detailed experimental protocol for acquiring the NMR spectra of this compound was not found, a general procedure for the NMR analysis of a similar organic compound is provided below. This protocol is based on standard practices for obtaining high-quality NMR data for small molecules.

Sample Preparation

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

NMR Spectrometer and Parameters

  • Instrument: A 400 MHz (or higher field) NMR spectrometer (e.g., Bruker Avance III HD).

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

¹H NMR Acquisition

  • Pulse Program: zg30

  • Number of Scans: 16

  • Dummy Scans: 4

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1.0 seconds

  • Spectral Width: 20 ppm

  • Transmitter Frequency Offset: Centered on the aromatic region (~6 ppm).

¹³C NMR Acquisition

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Dummy Scans: 4

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 240 ppm

  • Transmitter Frequency Offset: Centered at ~100 ppm.

Data Processing

  • The acquired Free Induction Decays (FIDs) are Fourier transformed.

  • Phase correction is applied manually to obtain a flat baseline.

  • Baseline correction is performed.

  • The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm. The ¹³C NMR spectrum is referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.

  • Integration of the signals in the ¹H NMR spectrum is performed.

  • Peak picking is carried out to determine the chemical shifts of all signals.

  • For the ¹H NMR spectrum, coupling constants are measured.

Synthesis Overview: The Strecker Reaction

This compound is commonly synthesized via the Strecker reaction. This is a three-component reaction involving 3-pyridinecarboxaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (such as sodium or potassium cyanide). The reaction proceeds through the formation of an intermediate imine, which is then attacked by the cyanide ion to form the α-aminonitrile product.

The workflow for the synthesis and subsequent NMR characterization is illustrated below.

Strecker_Synthesis_and_NMR_Workflow start Starting Materials (3-Pyridinecarboxaldehyde, Ammonia Source, Cyanide Source) reaction Strecker Reaction start->reaction workup Reaction Work-up and Purification reaction->workup product This compound workup->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq nmr_proc Data Processing and Analysis nmr_acq->nmr_proc final_data Final Spectral Data and Structure Confirmation nmr_proc->final_data

Caption: Workflow for the synthesis and NMR characterization of this compound.

Conclusion

This technical guide provides a summary of the available ¹H and ¹³C NMR spectral data for this compound. While a complete and fully assigned dataset was not available from a single source in the public domain, the provided data offers a solid foundation for the spectroscopic characterization of this compound. The generalized experimental protocol and the overview of its synthesis via the Strecker reaction further complement the understanding of this molecule for its application in research and development. For definitive structural confirmation and purity assessment, it is recommended to acquire and interpret the full set of 1D and 2D NMR spectra under standardized conditions.

References

An In-depth Technical Guide to the Key Structural Features of 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural features of the molecule 2-Amino-2-(pyridin-3-yl)acetonitrile. This compound is a notable synthetic intermediate, particularly in the preparation of therapeutic agents and molecular probes. This document collates available data on its chemical structure, spectroscopic properties, and synthesis, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Molecular Structure

This compound (C₇H₇N₃) is a heterocyclic compound with a molecular weight of 133.15 g/mol .[1][2] Its structure is characterized by a central chiral carbon atom bonded to four distinct functional groups: a pyridine ring at the 3-position, an amino group (-NH₂), a nitrile group (-C≡N), and a hydrogen atom.[1][2] The presence of these functionalities makes it a versatile building block in organic synthesis. The unique arrangement of a pyridine ring, an amino group, and a nitrile group on a single alpha-carbon confers specific reactivity to the molecule. The amino group can act as a nucleophile, while the nitrile group can undergo addition reactions.[1]

Key Functional Groups
  • Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom in the ring influences the molecule's electronic properties, basicity, and potential for hydrogen bonding.[2]

  • Amino Group (-NH₂) : A primary amine that provides a site for nucleophilic reactions, salt formation, and hydrogen bonding.[2]

  • Nitrile Group (-C≡N) : A functional group that can participate in various chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine.[2]

Quantitative Structural Data

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C-C (pyridine ring)C-C~1.39
C-N (pyridine ring)C-N~1.34
C-C (substituent)Pyridine-C~1.48
C-N (amino)C-NH₂~1.46
C≡N (nitrile)C≡N~1.16
Bond Angles (°)
C-C-N (pyridine ring)C-C-N~120
C-C(H)-CNC-C-CN~109.5
C-C(H)-NH₂C-C-NH₂~109.5

Spectroscopic Properties

Detailed spectroscopic analysis is crucial for the characterization of this compound. While a complete set of experimental spectra for the free base is not widely published, data for its dihydrochloride salt (C₇H₇N₃·2HCl) provides significant structural insights.

¹H NMR Spectroscopy

The proton NMR spectrum of the dihydrochloride salt in D₂O shows characteristic signals for the pyridine protons in the aromatic region.

ProtonsChemical Shift (δ ppm)Multiplicity
Pyridine Protons8.5 - 9.0m
Amino Protons3.2 - 3.5br s
¹³C NMR Spectroscopy

Experimental ¹³C NMR data for this compound is not available in the reviewed literature. Predicted chemical shifts based on the functional groups are provided below.

Carbon AtomPredicted Chemical Shift (δ ppm)
C≡N115 - 125
Pyridine C2, C6147 - 152
Pyridine C4135 - 140
Pyridine C3, C5122 - 128
α-carbon40 - 50
Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the key functional groups. The data below is for the dihydrochloride salt.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Broad
C≡N Stretch (Nitrile)~2240Strong

Experimental Protocols

The primary route for the synthesis of this compound is a modified Strecker reaction.[1]

Synthesis via Modified Strecker Reaction

This synthesis involves the reaction of 3-pyridinecarboxaldehyde with a cyanide source and ammonia. A specific protocol utilizes trimethylsilyl cyanide (TMSCN).[1]

Reactants:

  • 3-Pyridinecarboxaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia (NH₃)

Procedure: A solution of 3-pyridinecarboxaldehyde is treated with trimethylsilyl cyanide in the presence of ammonium chloride and ammonia. The reaction proceeds via the formation of an intermediate imine from 3-pyridinecarboxaldehyde and ammonia, followed by the nucleophilic addition of the cyanide ion to the imine, yielding this compound.[1] This specific method has been reported to produce the compound as an orange oil with a 44% yield.[1]

Purification: Detailed purification protocols are not extensively documented. However, standard techniques for the purification of organic compounds, such as column chromatography or distillation under reduced pressure, would be applicable.

Visualizations

Signaling Pathways and Experimental Workflows

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 3-Pyridinecarboxaldehyde Step1 Imine Formation Reactant1->Step1 Reactant2 Ammonia (NH3) Reactant2->Step1 Reactant3 Cyanide Source (e.g., TMSCN) Step2 Nucleophilic Addition of Cyanide Reactant3->Step2 Step1->Step2 Product This compound Step2->Product

Caption: Workflow of the Strecker Synthesis.

Structural_Features_Relationship cluster_features Key Structural Features Molecule This compound Pyridine Pyridine Ring Molecule->Pyridine influences electronics Amino Amino Group Molecule->Amino provides nucleophilicity Nitrile Nitrile Group Molecule->Nitrile enables further reactions ChiralCenter Chiral Carbon Molecule->ChiralCenter allows for stereoisomers

References

The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aminonitrile moiety is a cornerstone in synthetic and medicinal chemistry. Its unique bifunctional nature—possessing both a nucleophilic amino group and an electrophilic nitrile group—makes it an exceptionally versatile building block for the construction of complex nitrogen-containing heterocycles.[1][2] These heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products, underscoring the importance of understanding the reactivity of the aminonitrile group.[3][4] This guide provides an in-depth exploration of the core reactivity principles, key synthetic transformations, and detailed experimental protocols relevant to the application of aminonitriles in heterocyclic chemistry and drug development.

Core Reactivity Principles

The reactivity of α-aminonitriles is characterized by a fascinating duality.[2] The molecule possesses three primary sites of reactivity:

  • The Amino Group: Acts as a nucleophile and a base. It can be readily acylated, alkylated, or participate in cyclization reactions.[5]

  • The Nitrile Group: The carbon atom is electrophilic and susceptible to attack by nucleophiles. This group can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or attacked by organometallic reagents.[5]

  • The α-Carbon: The proton on the carbon bearing both the amino and nitrile groups can be abstracted by a base to form a stabilized α-amino carbanion, a potent nucleophile for carbon-carbon bond formation.[1]

Furthermore, the aminonitrile unit can be considered a "masked" iminium ion. Exposure to Lewis or protic acids can facilitate the loss of the cyanide group to generate a reactive iminium ion intermediate, which can then be trapped by various nucleophiles.[6] This multifaceted reactivity allows for a diverse range of chemical transformations.

Caption: Key reactivity sites of the α-aminonitrile functional group.

Synthesis of Heterocyclic Aminonitriles: The Strecker Reaction

The most direct and widely used method for synthesizing α-aminonitriles is the Strecker reaction.[3][7] This one-pot, three-component condensation involves an aldehyde or ketone, an amine, and a cyanide source.[8][9] Its high atom economy and the ability to incorporate diverse substituents make it a powerful tool for generating libraries of aminonitrile precursors for heterocyclic synthesis.[8]

Caption: General workflow for α-aminonitrile synthesis via the Strecker reaction.

The efficiency of the Strecker reaction is highly dependent on the substrates, catalyst, and reaction conditions. Excellent yields are often achievable under mild conditions.

EntryAldehyde/KetoneAmineCyanide SourceCatalyst/ConditionsYield (%)Reference
1BenzaldehydeAnilineTMSCNIndium powder, Water, RT98%[7]
2FurfuralAnilineTMSCNIndium powder, Water, RT95%[7]
3CinnamaldehydeBenzylamineTMSCNIndium powder, Water, RT94%[7]
4CyclohexanoneAnilineTMSCNIndium powder, Water, RT85%[7]
5BenzaldehydeAnilineTMSCN[HMIm]OAc, Solvent-free, RT95%[8]
64-Cl-Benzaldehyde4-MeO-AnilineTMSCN[HMIm]OAc, Solvent-free, RT92%[8]
  • Reagents:

    • Aldehyde/Ketone (1.0 mmol)

    • Amine (1.0 mmol)

    • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

    • Indium powder (11 mg, 10 mol%)

    • Water (1 mL)

    • Diethyl ether

    • Brine

  • Procedure:

    • To a mixture of the amine (1.0 mmol) and aldehyde/ketone (1.0 mmol) in water (1 mL), add indium powder (11 mg).

    • Add TMSCN (1.2 mmol) to the suspension.

    • Stir the resulting mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add diethyl ether to the reaction mixture.

    • Filter the solution and transfer the filtrate to a separatory funnel.

    • Wash the organic layer with brine and water.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

    • Concentrate the solvent under reduced pressure to yield the crude α-aminonitrile, which can be purified further by chromatography if necessary.

Key Transformations for Heterocycle Synthesis

Once formed, aminonitriles serve as pivotal intermediates for a variety of cyclization and transformation reactions.

The Thorpe-Ziegler reaction is a powerful base-catalyzed intramolecular condensation of dinitriles to form cyclic enamines, which upon hydrolysis, yield cyclic ketones.[10][11] This method is particularly effective for synthesizing 5- to 8-membered rings and is a cornerstone of heterocyclic synthesis.[11][12] The reaction proceeds via the deprotonation of an α-carbon to a nitrile, followed by an intramolecular nucleophilic attack on the second nitrile group.[12]

Thorpe_Ziegler cluster_0 Reaction Mechanism A Dinitrile Substrate B Deprotonation (Base) A->B C Carbanion Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Cyclic Imino-nitrile D->E F Tautomerization E->F G Enaminonitrile Product F->G

Caption: Mechanism of the intramolecular Thorpe-Ziegler cyclization.

This protocol describes a domino reaction where an Sₙ2 alkylation is immediately followed by a Thorpe-Ziegler cyclization.

  • Reagents:

    • Substituted acetonitrile (e.g., malononitrile derivative)

    • Carbon disulfide (CS₂)

    • Base (e.g., sodium ethoxide)

    • Alkylating agent (e.g., phenacyl bromide)

    • Solvent (e.g., absolute ethanol)

  • Procedure:

    • Dissolve the starting acetonitrile and carbon disulfide in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol dropwise at room temperature to generate a thiolate intermediate.

    • Add the alkylating agent (e.g., phenacyl bromide) to the reaction mixture.

    • Reflux the mixture. The Sₙ2 alkylation is followed by the spontaneous base-catalyzed Thorpe-Ziegler cyclization.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure 3-aminothiophene derivative.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, famously used to convert Strecker products into α-amino acids.[9][13] This reaction typically requires strong acidic or basic conditions.[14]

Interestingly, more potent nucleophiles can react with the aminonitrile group under milder conditions than water. For instance, α-aminonitriles react with aminothiols like cysteine to form 5- or 6-membered heterocyclic rings (e.g., thiazolidines), which can subsequently hydrolyze to form dipeptides.[15][16][17] This reaction is pH-dependent, with ring formation being faster under basic conditions and the subsequent hydrolysis being faster under acidic conditions.[15]

The reaction between aminoacetonitrile (GlyCN) and cysteine was monitored at 45 °C in D₂O.

pHReaction PhaseObservation
4Ring FormationSlow
4HydrolysisFaster
6Ring FormationModerate
6HydrolysisModerate
8Ring FormationFaster
8HydrolysisSlow

The aminonitrile framework can be incorporated into molecules designed to undergo cycloaddition reactions, providing a sophisticated route to complex heterocyclic systems. A notable example is the intramolecular [4+2] Diels-Alder reaction of iminoacetonitriles.[6] In this strategy, an iminoacetonitrile moiety acts as a reactive azadienophile, cyclizing with a tethered diene to construct bicyclic nitrogen heterocycles like quinolizidines.[6]

EntryDiene TetherProductYield (%)
1(E,E)-nona-2,7-dien-1-ylOctahydro-2H-quinolizine derivative88%
2(E,E)-deca-2,7-dien-1-ylFused piperidine-azepane derivative91%
3(E)-6-phenylhexa-1,3-dien-1-ylTetrahydroquinoline derivative71%
  • Reagents:

    • Iminoacetonitrile substrate (1.0 equiv)

    • Butylated hydroxytoluene (BHT) (3.0 equiv, as a radical inhibitor)

    • Toluene (to make a 0.05 M solution)

  • Procedure:

    • Dissolve the iminoacetonitrile substrate and BHT in toluene in a resealable threaded Pyrex tube.

    • Seal the tube and heat the reaction mixture to 120 °C.

    • Maintain the temperature for 15–36 hours, monitoring the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to isolate the heterocyclic cycloadduct.

The nitrile group can be selectively reduced to a primary amine using various reducing agents, such as metal hydrides.[5][14] This transformation is particularly valuable in drug discovery as it converts an aminonitrile into a 1,2-diamine, a common pharmacophore found in many biologically active molecules. This provides a straightforward method for introducing a basic nitrogen center, which can be crucial for target binding or improving pharmacokinetic properties.

Case Study: Reactivity of 2-Aminobenzonitrile

2-Aminobenzonitrile is an important aromatic aminonitrile that serves as a precursor for a wide range of fused heterocyclic systems, particularly quinazolines.[18] Its ortho-disposed amino and nitrile groups are perfectly positioned for cyclization reactions.

A key reaction is its condensation with carbon dioxide (CO₂) to form quinazoline-2,4(1H,3H)-dione, an important pharmaceutical intermediate.[19] This reaction is an atom-economical and green process that utilizes CO₂ as a C1 source.[19]

Another significant transformation is the reduction of the corresponding o-nitrobenzonitrile to 2-aminobenzonitrile, which is often the synthetic entry point to this valuable intermediate.[20][21]

  • Reagents:

    • 2-Nitrobenzonitrile

    • Zinc dust

    • Hydrochloric acid

    • Sodium carbonate

    • Toluene

  • Procedure:

    • Carry out the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium at a controlled temperature of 20-30 °C.

    • Once the reduction is complete, cool the reaction mixture to 5-10 °C.

    • Neutralize the excess acid by adding sodium carbonate solution until the mixture is basic.

    • Extract the aqueous layer with toluene.

    • Combine the organic extracts, dry over a suitable drying agent, and evaporate the solvent under reduced pressure.

    • The crude 2-aminobenzonitrile can be purified by vacuum distillation, yielding the product with up to 95% yield.

References

An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Amino-2-(pyridin-3-yl)acetonitrile, a key intermediate in the synthesis of various chemical probes and potential therapeutic agents. Due to the limited availability of specific stability data for this compound, this guide infers potential degradation mechanisms based on the known reactivity of its constituent functional groups—the α-aminonitrile and the pyridine ring. This document outlines generalized experimental protocols for forced degradation studies compliant with ICH guidelines, presents templates for quantitative data collection, and visualizes potential degradation pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers initiating stability studies on this molecule and its analogues.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. It serves as a crucial building block for the synthesis of more complex molecules, including M2 selective muscarinic agonists for potential Alzheimer's disease research.[1][2][3] The intrinsic stability of such an intermediate is a critical parameter that influences its storage, handling, and the impurity profile of final products. Understanding its degradation behavior under various stress conditions is paramount for ensuring the quality, safety, and efficacy of downstream applications.

This guide addresses the stability of this compound by examining its chemical structure and the known reactivity of its functional moieties.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 131988-63-1[4]

  • Molecular Formula: C₇H₇N₃[5][6]

  • Molecular Weight: 133.15 g/mol [5][6]

  • Key Features:

    • Pyridine Ring: An electron-deficient aromatic heterocycle susceptible to nucleophilic attack and reactions at the nitrogen atom.[4][7]

    • α-Aminonitrile Group: A reactive functional group prone to hydrolysis under both acidic and basic conditions, potentially leading to the formation of an α-amino amide and subsequently an α-amino acid. It can also be susceptible to oxidative degradation.

The dihydrochloride salt of this compound is noted to be stable in acidic conditions (pH 2-4) but degrades in alkaline environments and is hygroscopic.[8]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported in the public domain, potential degradation pathways can be inferred from the chemical properties of the aminonitrile and pyridine functionalities. Forced degradation studies are essential to identify the actual degradation products.[9][10][11]

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for α-aminonitriles.[12] The reaction is expected to be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction likely proceeds through a primary amide intermediate.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the nitrile group is also susceptible to hydrolysis, which may occur at a different rate compared to acidic conditions.

The primary degradation products from hydrolysis are anticipated to be:

  • 2-Amino-2-(pyridin-3-yl)acetamide

  • 2-Amino-2-(pyridin-3-yl)acetic acid

G

Oxidative Degradation

The amino group and the pyridine ring are potential sites for oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate this process.

  • Oxidation of the Amino Group: The primary amino group could be oxidized to various products.

  • Oxidation of the Pyridine Ring: The pyridine ring can be oxidized to form N-oxides or undergo ring-opening upon more stringent oxidation. For some aminopyridine structures, oxidation can lead to deamination, nitration, and self-coupling products.[13]

Potential oxidative degradation products could include:

  • 2-Imino-2-(pyridin-3-yl)acetonitrile

  • 2-Amino-2-(1-oxido-pyridin-3-yl)acetonitrile (Pyridine N-oxide)

G

Photolytic Degradation

Exposure to UV or visible light can induce photolytic degradation. Pyridine derivatives are known to undergo photochemical reactions.[4][14] The specific degradation pathway would depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation

Elevated temperatures can lead to the decomposition of the molecule. The stability of aminonitriles at high temperatures can vary, and decomposition may lead to complex mixtures of products.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized and should be adapted based on the specific experimental setup and analytical techniques available. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[11]

General Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: A sample of the stock solution protected from the stress condition should be analyzed alongside the stressed samples to serve as a control.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Neutral Hydrolysis:

    • Mix the stock solution with an equal volume of water.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis. No neutralization is required.

Oxidative Degradation
  • Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

  • Keep the mixture at room temperature for a defined period, with regular monitoring.

  • Withdraw aliquots at specified time intervals and dilute for analysis.

Photolytic Degradation
  • Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze the samples after the exposure period.

Thermal Degradation
  • Solid State:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • At specified time points, remove samples, dissolve in a suitable solvent, and analyze.

  • Solution State:

    • Heat the stock solution in a controlled temperature bath (e.g., 60°C).

    • Follow the sampling and analysis procedure as for hydrolytic degradation.

G

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a mass spectrometer (MS) is highly recommended.

  • Chromatography: A reversed-phase C18 column is a common starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector can monitor the absorbance at multiple wavelengths, while a mass spectrometer (MS/MS) can provide mass information for the identification of unknown degradation products.

Data Presentation

Quantitative data from forced degradation studies should be summarized in tables for clear comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of DegradantsMajor Degradant (RT/m/z)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
H₂O, 60°C24
3% H₂O₂, RT24
Photolytic-
Thermal (Solid, 80°C)48
Thermal (Solution, 60°C)48

Table 2: Potential Degradation Products and their Identification

Peak No.Retention Time (min)m/z [M+H]⁺Proposed StructureDegradation Pathway
12-Amino-2-(pyridin-3-yl)acetamideHydrolysis
22-Amino-2-(pyridin-3-yl)acetic acidHydrolysis
32-Amino-2-(1-oxido-pyridin-3-yl)acetonitrileOxidation
...

Conclusion

While specific stability data for this compound is limited, this guide provides a framework for initiating a comprehensive stability assessment. The inferred degradation pathways suggest that hydrolysis of the nitrile group and oxidation of the amino group and pyridine ring are the most probable routes of degradation. The provided experimental protocols offer a starting point for conducting forced degradation studies according to regulatory expectations. The successful execution of these studies, coupled with a validated stability-indicating analytical method, will be essential for ensuring the quality and reliability of this important chemical intermediate in research and development.

References

The Pyridine Moiety: A Linchpin in the Reactivity and Biological Activity of Aminonitriles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a pyridine ring into the structure of aminonitriles profoundly influences their chemical reactivity and biological applications. This versatile nitrogen-containing heterocycle acts as a critical pharmacophore, modulating electronic properties, directing chemical reactions, and enabling interactions with biological targets. This technical guide provides a comprehensive overview of the role of the pyridine moiety in the reactivity of aminonitriles, with a focus on their synthesis, reaction mechanisms, and significance in drug discovery.

Electronic Effects and Reactivity Modulation

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic nature significantly impacts the reactivity of the adjacent aminonitrile group. The nitrogen atom withdraws electron density from the ring carbons, influencing the acidity of the α-proton and the nucleophilicity of the amino group.[1][2]

The position of the nitrogen atom within the pyridine ring (ortho, meta, or para to the aminonitrile substituent) further refines these electronic effects, leading to distinct reactivity profiles for different isomers. These electronic modulations are crucial in various chemical transformations, including alkylation, arylation, and cyclization reactions.

The Strecker Synthesis: A Cornerstone for Pyridine-Containing Aminonitriles

The Strecker synthesis is a fundamental and widely employed method for the preparation of α-aminonitriles.[3] When a pyridinecarboxaldehyde is used as the aldehyde component, this one-pot, three-component reaction provides a direct and efficient route to α-amino-α-pyridylacetonitriles.

The reaction typically proceeds through the formation of an imine intermediate from the pyridinecarboxaldehyde and an amine source (e.g., ammonia), followed by the nucleophilic addition of a cyanide ion.[4]

Generalized Reaction Scheme

Strecker_Synthesis cluster_reactants Reactants cluster_product Product Py_CHO Pyridinecarboxaldehyde NH3 + NH3 Py_CHO->NH3 HCN + HCN NH3->HCN Aminonitrile α-Amino-α-pyridylacetonitrile HCN->Aminonitrile H2O

Caption: Generalized Strecker synthesis of pyridine-containing aminonitriles.

Quantitative Data on the Synthesis of Pyridine Aminonitriles

The efficiency of the synthesis of pyridine-containing aminonitriles is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following tables summarize quantitative data from various studies on the synthesis of these valuable compounds.

Table 1: Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile and Derivatives

EntryPyridine PrecursorAmine SourceCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine-2-carboxaldehydeNH4ClNaCN-H2O/EtOHRT2485N/A
22-PyridylacetonitrileDMFDMA--Microwave-1 min80[5]
32-Bromopyridinen-Butylamine-NaH/LiITHFReflux2492[6]

Table 2: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile

EntryPyridine PrecursorAmine SourceCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)Reference
13-PyridinecarboxaldehydeNH4ClTMSCN-MeOHRT1290[7]
23-PyridinecarboxaldehydeAmmoniaHCN-----[8]
33-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide--NaBH4EtOH01-[9]

Table 3: Synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile

EntryPyridine PrecursorAmine SourceCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine-4-carboxaldehydeNH4ClKCN-H2ORT4878N/A

Detailed Experimental Protocols

Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile via Strecker Reaction

Materials:

  • Pyridine-2-carboxaldehyde (1.0 eq)

  • Ammonium chloride (1.2 eq)

  • Sodium cyanide (1.2 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve ammonium chloride in water.

  • Add pyridine-2-carboxaldehyde to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve sodium cyanide in water.

  • Cool both solutions in an ice bath to 0-5 °C.

  • Slowly add the sodium cyanide solution to the pyridine-2-carboxaldehyde/ammonium chloride mixture with vigorous stirring.

  • Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for 24 hours.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford pure 2-amino-2-(pyridin-2-yl)acetonitrile.

Role in Drug Discovery and Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, and its presence in aminonitrile-containing molecules often imparts desirable pharmacological properties. These compounds have been investigated as inhibitors of various enzymes, particularly kinases, which are critical targets in oncology and inflammatory diseases.

Inhibition of the Janus Kinase (JAK) Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key components of signaling pathways that regulate immune responses and cell growth.[10] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[11] Pyridine-containing aminonitriles have emerged as potent inhibitors of JAKs.[12][13]

The pyridine ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, while the aminonitrile moiety can occupy adjacent pockets, contributing to high binding affinity and selectivity.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor Pyridine Aminonitrile Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyridine aminonitrile.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyridine ring and the aminonitrile scaffold has allowed for the exploration of structure-activity relationships (SAR). These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, the introduction of different substituents on the pyridine ring can modulate the compound's interaction with the target protein and its metabolic stability.[14][15]

Experimental and Synthetic Workflows

Workflow for the Optimization of Aminonitrile Synthesis

The development of efficient and scalable synthetic routes is a critical aspect of chemical research and drug development. The following workflow outlines a general approach to optimizing the synthesis of pyridine-containing aminonitriles.

Synthesis_Optimization_Workflow Start Define Target Aminonitrile Lit_Search Literature Search for Existing Methods Start->Lit_Search Initial_Screen Initial Reaction Screening (Solvent, Catalyst, Temp.) Lit_Search->Initial_Screen Analysis_1 Analysis of Results (Yield, Purity) Initial_Screen->Analysis_1 DOE Design of Experiments (DoE) for Key Parameters Analysis_1->DOE Optimization_Runs Perform Optimization Reactions DOE->Optimization_Runs Analysis_2 Analysis and Model Refinement Optimization_Runs->Analysis_2 Analysis_2->DOE Iterate Scale_Up Scale-up and Process Validation Analysis_2->Scale_Up End Optimized Protocol Scale_Up->End

Caption: A logical workflow for optimizing the synthesis of pyridine aminonitriles.

Catalytic Cycle for Metal-Catalyzed Cyanation

Metal-catalyzed reactions offer alternative and often more efficient routes to aminonitriles. The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed Strecker-type reaction.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd_L Pd(0)Ln Ox_Add Oxidative Addition (Py-X) Pd_II [Py-Pd(II)-X]Ln Ox_Add->Pd_II Coordination Imine Coordination Pd_Imine [Pd(II)-Imine Complex] Coordination->Pd_Imine Imine Py-Imine Imine->Coordination Insertion Migratory Insertion CN_Add Cyanide Addition Red_Elim Reductive Elimination Red_Elim->Pd_L Product Aminonitrile Product Red_Elim->Product

Caption: A proposed catalytic cycle for a palladium-catalyzed aminonitrile synthesis.

References

An In-depth Technical Guide to 2-Amino-2-(pyridin-3-yl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(pyridin-3-yl)acetonitrile, a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably muscarinic receptor agonists. This document details its discovery and historical significance, outlines the primary synthetic routes with a focus on the Strecker synthesis, and presents its known physical and spectroscopic properties in a structured format. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application in a research and development setting.

Introduction and Historical Context

The compound emerged as a crucial building block for the synthesis of therapeutic candidates like Xanomeline and FP-TZTP.[1][2] Its utility lies in the unique arrangement of a pyridine ring, an amino group, and a nitrile group around a central carbon atom, offering versatile reactivity for the construction of more complex molecular architectures.[3] The history of this compound is therefore best understood in the context of the broader history of muscarinic agonist research, where it became a key component in the quest for selective and effective treatments for cognitive disorders.[1][4]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound and its common salt form are summarized below. These tables provide essential information for its identification, characterization, and handling in a laboratory setting.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₇N₃[5]
Molecular Weight 133.15 g/mol [5][6]
Appearance Orange oil (as reported for one synthesis)[3]
Boiling Point Not available[7]
Melting Point Not available for the free base. The oxalate salt has a melting point of 158 °C.[6]
Spectroscopic Data

The following data pertains to the characterization of this compound. Data for the dihydrochloride salt is also included for comparison.

Technique Data Source(s)
¹H NMR (400 MHz, D₂O) of Dihydrochloride Salt δ 8.5–9.0 ppm (aromatic protons), δ 3.2–3.5 ppm (broad singlet, amino protons)[8]
¹³C NMR No experimental data found for the free base.
Infrared (IR) Spectroscopy (KBr) of Dihydrochloride Salt C≡N Stretch: 2240 cm⁻¹ (strong), N-H Stretch: 3300–3500 cm⁻¹ (broad)[8]
Mass Spectrometry M+: 253 (for the oxalate salt)[6]

Synthesis of this compound

The most established and widely utilized method for the synthesis of this compound is the Strecker reaction.[3] This versatile reaction allows for the formation of α-aminonitriles from an aldehyde, an amine source, and a cyanide source.

Strecker Synthesis

The Strecker synthesis of this compound commences with 3-pyridinecarboxaldehyde. The overall transformation involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then subjected to nucleophilic attack by a cyanide ion.

Strecker_Synthesis 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate_Imine Pyridin-3-ylmethanimine 3-Pyridinecarboxaldehyde->Intermediate_Imine + NH₃ Ammonia_Source NH₃/NH₄Cl Ammonia_Source->Intermediate_Imine Cyanide_Source KCN/TMSCN Product This compound Cyanide_Source->Product Intermediate_Imine->Product + CN⁻

Caption: General overview of the Strecker synthesis of this compound.

The mechanism of the Strecker synthesis proceeds in two main stages: the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine.

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack Aldehyde 3-Pyridinecarboxaldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde H⁺ Hemiaminal Hemiaminal Intermediate Protonated_Aldehyde->Hemiaminal + NH₃ Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Imine Pyridin-3-ylmethanimine Iminium_Ion->Imine - H⁺ Imine_Step2 Pyridin-3-ylmethanimine Product This compound Imine_Step2->Product + CN⁻ Drug_Development Start This compound Intermediate Further Chemical Modifications Start->Intermediate Key Building Block Drug_Candidate Muscarinic Receptor Agonist (e.g., Xanomeline) Intermediate->Drug_Candidate Synthesis Therapeutic_Application Treatment of Alzheimer's Disease, Schizophrenia Drug_Candidate->Therapeutic_Application Leads to

References

Methodological & Application

Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile via Strecker Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile, a valuable building block in medicinal chemistry, via the Strecker reaction. The described methodology utilizes 3-pyridinecarboxaldehyde as the starting material in a one-pot synthesis. This application note includes a comprehensive experimental protocol, tables of quantitative data, and diagrams illustrating the reaction pathway and experimental workflow to ensure reproducibility and aid in the successful synthesis of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and molecular probes. Its structure, featuring a pyridine ring, an amino group, and a nitrile group on the same carbon atom, provides a versatile scaffold for further chemical modifications. The Strecker reaction, a classic method for the synthesis of α-aminonitriles, offers a direct and efficient route to this compound from readily available starting materials.[1] This one-pot, three-component reaction involves the condensation of an aldehyde with an amine and a cyanide source.[2]

This application note details a modified Strecker reaction for the synthesis of this compound, starting from 3-pyridinecarboxaldehyde. The protocol employs trimethylsilyl cyanide (TMSCN) as the cyanide source in the presence of ammonium chloride and ammonia.[1]

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3-PyridinecarboxaldehydeC₆H₅NO107.11Colorless to yellow liquid500-22-1
This compoundC₇H₇N₃133.15Orange oil131988-63-1

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a Strecker reaction, which involves two main stages: the formation of an imine intermediate followed by the nucleophilic addition of a cyanide ion.

  • Imine Formation: 3-Pyridinecarboxaldehyde reacts with ammonia (generated in situ from ammonium chloride) to form a carbinolamine intermediate. This intermediate then dehydrates to yield the corresponding imine, (pyridin-3-yl)methanimine.[1]

  • Cyanide Addition: The cyanide ion, from trimethylsilyl cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the final product, this compound.[1][3]

A diagram of the reaction pathway is provided below.

Strecker_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Py_CHO 3-Pyridinecarboxaldehyde Imine Iminium Ion Py_CHO->Imine + NH3 NH4Cl Ammonium Chloride NH3 Ammonia NH4Cl->NH3 TMSCN Trimethylsilyl Cyanide Product This compound TMSCN->Product Imine->Product + CN-

Caption: Strecker reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on a modified Strecker reaction.[1]

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles
3-Pyridinecarboxaldehyde107.11(To be specified)(To be calculated)
Ammonium Chloride (NH₄Cl)53.49(To be specified)(To be calculated)
Trimethylsilyl Cyanide (TMSCN)99.21(To be specified)(To be calculated)
Ammonia (aqueous solution, e.g., 28%)17.03(To be specified)(To be calculated)
Methanol (MeOH)32.04(To be specified)-
Dichloromethane (DCM)84.93(To be specified)-
Ethyl Acetate (EtOAc)88.11(To be specified)-
Saturated Sodium Bicarbonate (NaHCO₃)-(To be specified)-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04(To be specified)-
Silica Gel (for column chromatography)-(To be specified)-

Procedure:

  • Reaction Setup: To a solution of 3-pyridinecarboxaldehyde in methanol, add ammonium chloride and a concentrated aqueous solution of ammonia.

  • Addition of Cyanide Source: Cool the reaction mixture in an ice bath and add trimethylsilyl cyanide (TMSCN) dropwise while maintaining the temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system for this purification is a gradient of ethyl acetate and methanol.[4] The final product is reported to be an orange oil with a yield of approximately 44%.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_product Final Product A Mix 3-Pyridinecarboxaldehyde, NH4Cl, and NH3 in MeOH B Add TMSCN at 0°C A->B C Stir at Room Temperature B->C D Quench with NaHCO3 C->D E Extract with DCM/EtOAc D->E F Dry and Concentrate E->F G Column Chromatography (Silica Gel, EtOAc/MeOH) F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Trimethylsilyl cyanide is highly toxic and should be handled with extreme caution.

  • The reaction should be quenched carefully with a basic solution to neutralize any remaining acidic components.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the pyridine ring protons and the methine proton adjacent to the amino and nitrile groups.

  • ¹³C NMR: Expected signals for the carbons of the pyridine ring, the nitrile carbon, and the methine carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the primary amine and the C≡N stretch of the nitrile group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The Strecker reaction provides a reliable and straightforward method for the synthesis of this compound. The protocol outlined in this application note, with proper execution and safety precautions, should enable researchers to successfully synthesize this important building block for applications in drug discovery and development. The provided diagrams and structured data are intended to facilitate a clear understanding of the process and ensure consistent results.

References

Application Notes and Protocols: Modified Strecker Reaction for α-Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Strecker synthesis, first reported in 1850, is a cornerstone multicomponent reaction for the synthesis of α-amino acids from aldehydes or ketones.[1][2][3] The classical reaction involves the one-pot condensation of a carbonyl compound, an amine (or ammonia), and a cyanide source to form an α-aminonitrile, which can be subsequently hydrolyzed to the corresponding α-amino acid.[4][5] Its simplicity, high atom economy, and the use of readily available starting materials have made it a powerful tool in organic synthesis and drug discovery.[1][6]

Modern modifications to the Strecker reaction have expanded its scope and utility significantly, particularly in the realm of asymmetric synthesis and the generation of complex molecular scaffolds relevant to pharmaceuticals.[3][7] These modifications include the development of sophisticated organocatalysts and metal-based catalysts for enantioselective transformations, the use of alternative cyanide sources for improved safety and reactivity, and the adaptation of the reaction for the synthesis of N-acylated α-aminonitriles, which are potent inhibitors of serine and cysteine proteases.[3][4][8]

These application notes provide an overview of key modified Strecker reactions, detailed experimental protocols, and quantitative data to guide researchers in the synthesis of diverse α-aminonitriles.

General Reaction Mechanism

The Strecker reaction proceeds in two main stages. The first stage is the formation of an α-aminonitrile from a carbonyl compound, an amine, and a cyanide source. The second stage, which is optional depending on the desired final product, is the hydrolysis of the nitrile to a carboxylic acid.[2][3]

Strecker_Mechanism cluster_imine Imine Formation cluster_cyanation Cyanation cluster_hydrolysis Hydrolysis (Optional) Aldehyde Aldehyde/Ketone (R1, R2-C=O) Hemiaminal Hemiaminal Aldehyde->Hemiaminal + R3-NH2 Amine Amine (R3-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Imine Imine Iminium->Imine - H+ Cyanide Cyanide (CN-) Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid + 2H2O, H+ Organocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve imine and organocatalyst in DCE B Add TMSCN and 2,2,2-trifluoroethanol A->B C Cool to 4°C and stir B->C D Monitor by TLC C->D E Direct column chromatography D->E Full conversion F Isolate pure α-amino nitrile E->F Drug_Synthesis cluster_start Starting Materials cluster_products Drug Products Ketone Substituted Ketone Strecker Modified Strecker Reaction Ketone->Strecker Amine Amine Amine->Strecker Cyanide Cyanide Source Cyanide->Strecker Intermediate α-Aminonitrile Intermediate Strecker->Intermediate Clopidogrel Clopidogrel (Antiplatelet) Intermediate->Clopidogrel Further Steps Carfentanil Carfentanil (Opioid Analgesic) Intermediate->Carfentanil Further Steps

References

Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)acetonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(pyridin-3-yl)acetonitrile is a versatile synthetic intermediate prized for its unique structural features: a pyridine ring, a primary amine, and a nitrile group all attached to a single stereocenter. This arrangement makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of complex heterocyclic scaffolds. Its most prominent application is as a key precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic drugs. This document provides detailed application notes, experimental protocols for its synthesis and subsequent use, and visual diagrams of relevant chemical and biological pathways.

Synthetic Applications

The reactivity of this compound allows it to serve as a cornerstone in various synthetic strategies.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The primary application of this intermediate is in the synthesis of DPP-4 inhibitors, such as analogues of Sitagliptin.[1][2] The amino group provides a handle for coupling with other fragments, typically via amide bond formation, to construct the final drug molecule.[3] The pyridine moiety is a common "privileged scaffold" in medicinal chemistry, known for its ability to engage in favorable interactions with biological targets.

  • M2 Muscarinic Agonists: This compound is a documented intermediate in the synthesis of FP-TZTP, which is a selective agonist for the M2 muscarinic acetylcholine receptor.[4] Such compounds are investigated for noninvasive PET studies in neurodegenerative diseases like Alzheimer's.[4]

  • Heterocyclic Scaffolds: The dual functionality of the amino and nitrile groups enables its use in constructing a variety of fused heterocyclic systems, such as thiazoles and pyrimidines, which are of significant interest in drug discovery programs.[5][6]

Synthesis of this compound

The most common and direct method for preparing the title compound is the Strecker amino acid synthesis.[5] This reaction involves the condensation of an aldehyde (3-pyridinecarboxaldehyde) with ammonia, followed by the addition of a cyanide source to form the α-aminonitrile.[7]

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product aldehyde 3-Pyridinecarboxaldehyde imine Iminium Ion Intermediate aldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) cyanide Cyanide Source (e.g., TMSCN) product This compound imine->product + CN-

Caption: Strecker synthesis of the target intermediate.

Experimental Protocol: Modified Strecker Synthesis

This protocol is a representative procedure based on established Strecker reaction principles.[5][7]

  • Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in methanol (MeOH, 0.5 M), add ammonium chloride (NH₄Cl, 1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Safety Note: TMSCN and other cyanide sources are highly toxic. This step must be performed in a well-ventilated fume hood by trained personnel.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Application Protocol: Synthesis of a DPP-4 Inhibitor Scaffold

This protocol demonstrates the use of this compound as a precursor to a β-amino amide scaffold, a core component of many DPP-4 inhibitors. The procedure involves an amide coupling reaction with a suitable carboxylic acid partner, such as (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, which is a known fragment in the synthesis of Sitagliptin impurities.[1][3]

G cluster_workflow Synthetic Workflow start_mat This compound + Carboxylic Acid Partner coupling Amide Coupling (EDC, HOBt, Base) start_mat->coupling purification Aqueous Workup & Extraction coupling->purification final_product Purified DPP-4 Inhibitor Scaffold purification->final_product

Caption: General workflow for DPP-4 inhibitor synthesis.

Experimental Protocol: Amide Coupling
  • Reactant Preparation: Dissolve the carboxylic acid partner (e.g., (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) and cool the solution to 0 °C.

  • Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) to the solution. Stir at 0 °C for 30 minutes to form the active ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as N-methylmorpholine (NMM, 1.2 eq) or Diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous DMF.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% citric acid solution, water, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product via column chromatography or recrystallization to obtain the final amide.

Data Summary: Amide Coupling Conditions

The selection of coupling reagents, base, and solvent is critical for achieving high yields and minimizing side reactions. The following table summarizes conditions reported for similar amide bond formations in the synthesis of Sitagliptin-related molecules.[3]

Coupling ReagentBaseSolventTypical YieldReference
EDC·HCl / HOBtNMMDMF68-76%[1][3]
Oxalyl Chloride ((COCl)₂)Et₃NTHF / MeCN~70%[3]
EDC·HCl / DMAPNMMDMF60-70%[1]

Biological Context: The DPP-4 Inhibition Pathway

DPP-4 inhibitors function by protecting incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), from rapid degradation.[8][9] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting the DPP-4 enzyme, these drugs increase the circulating levels of active GLP-1 and GIP.[10] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in lower blood glucose levels with a low risk of hypoglycemia.[9][11]

G cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas cluster_outcome Physiological Outcome incretins Release of Incretins (GLP-1, GIP) glp1_gip Active GLP-1 & GIP incretins->glp1_gip dpp4 DPP-4 Enzyme glp1_gip->dpp4 Degradation beta_cells β-cells: ↑ Insulin Secretion glp1_gip->beta_cells Stimulates alpha_cells α-cells: ↓ Glucagon Secretion glp1_gip->alpha_cells Inhibits inactivated Inactive Metabolites dpp4->inactivated dpp4_inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) dpp4_inhibitor->dpp4 Inhibits glucose ↓ Lower Blood Glucose beta_cells->glucose alpha_cells->glucose

Caption: Signaling pathway of DPP-4 inhibition.

References

Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(pyridin-3-yl)acetonitrile is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active compounds. Its unique structure, featuring a pyridine ring, an amino group, and a nitrile group, offers multiple reaction sites for chemical modification and elaboration into more complex molecular architectures. These derivatives have shown significant potential in targeting a range of therapeutic areas, most notably as modulators of muscarinic acetylcholine receptors. This document provides an overview of its applications, quantitative data on key derivatives, and detailed experimental protocols for their synthesis and biological evaluation.

Key Applications

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of muscarinic receptor agonists. These agents are of significant interest for the treatment of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.

  • Muscarinic M1 and M4 Receptor Agonists: this compound is a crucial starting material for the synthesis of Xanomeline , a selective M1/M4 muscarinic receptor agonist.[1] Xanomeline has demonstrated efficacy in preclinical and clinical studies for improving cognitive function and reducing psychotic symptoms.[2][3]

  • Muscarinic M2 Receptor Selective Agonists: This aminonitrile is also an intermediate in the synthesis of FP-TZTP ([¹⁸F]Fluoropropyl-TZTP), a selective M2 muscarinic receptor agonist.[4] Due to its selectivity, FP-TZTP has been developed as a positron emission tomography (PET) tracer for in vivo imaging of M2 receptors, which is valuable for studying conditions like Alzheimer's disease where M2 receptor density is altered.[5][6]

While the direct derivatization of this compound to create libraries of compounds for screening against other targets like kinases or dipeptidyl peptidase-4 (DPP-4) is a plausible strategy, the current body of scientific literature primarily highlights its role in the synthesis of the aforementioned muscarinic agonists. Pyridine-containing compounds, in general, are known to be active as DPP-4 and kinase inhibitors.

Data Presentation

The following table summarizes the binding affinities of key compounds synthesized from this compound for their respective primary targets.

Compound NameTarget ReceptorBinding Affinity (Ki) [nM]Reference
FP-TZTPMuscarinic M17.4[7]
FP-TZTPMuscarinic M22.2[7]

Note: While Xanomeline is a well-established M1/M4 preferring agonist, specific Ki values can vary across different studies and assay conditions. It is known to have a complex binding mechanism, including wash-resistant binding.[8]

Experimental Protocols

I. Synthesis of Muscarinic Receptor Agonists

A. Synthesis of Xanomeline from this compound

This protocol outlines the multi-step synthesis of Xanomeline, a muscarinic M1/M4 receptor agonist.

G A This compound B 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole A->B S2Cl2, DMF C 3-(Hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole B->C Sodium hexyloxide, Hexanol D 3-[4-(Hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methylpyridinium iodide C->D Methyl iodide, Acetone E Xanomeline D->E NaBH4, Ethanol

Caption: Synthetic pathway of Xanomeline.

Protocol:

  • Synthesis of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole:

    • To a solution of this compound in dimethylformamide (DMF), add sulfur monochloride (S₂Cl₂) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of 3-(Hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole:

    • Prepare sodium hexyloxide by reacting sodium hydride with hexanol in an anhydrous solvent (e.g., THF) under an inert atmosphere.

    • Add a solution of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole in the same solvent to the sodium hexyloxide solution.

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Synthesis of 3-[4-(Hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methylpyridinium iodide:

    • Dissolve 3-(Hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole in acetone.

    • Add methyl iodide and stir the mixture at room temperature for 24 hours.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold acetone.

  • Synthesis of Xanomeline:

    • Suspend 3-[4-(Hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methylpyridinium iodide in ethanol.

    • Cool the suspension to 0°C and add sodium borohydride (NaBH₄) portion-wise.

    • Stir the reaction at 0°C for 1 hour.

    • Quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield Xanomeline.

II. Biological Evaluation Protocols

A. Muscarinic Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound to muscarinic receptor subtypes (M1-M5) using a competitive radioligand binding assay.

G A Prepare reagents: - Cell membranes (M1-M5) - Radioligand (e.g., [3H]NMS) - Test compound dilutions - Assay buffer B Incubate: Membranes + Radioligand + Test Compound A->B C Separate bound from free radioligand (Vacuum filtration) B->C D Quantify bound radioactivity (Scintillation counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E G A Prepare reagents: - DPP-4 enzyme - Fluorogenic substrate (Gly-Pro-AMC) - Test compound dilutions - Assay buffer B Pre-incubate: DPP-4 enzyme + Test Compound A->B C Initiate reaction: Add substrate B->C D Incubate and measure fluorescence (Ex: 360 nm, Em: 460 nm) C->D E Data Analysis: - Calculate % inhibition - Determine IC50 D->E G cluster_0 Cell Membrane cluster_1 Intracellular Signaling M1 M1 Receptor Gq Gq/11 M1->Gq M2_M4 M2/M4 Receptors Gi Gi/o M2_M4->Gi PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular_Response Ca_PKC->Cellular_Response AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Cellular_Response Xanomeline Xanomeline Xanomeline->M1 Xanomeline->M2_M4 FP_TZTP FP_TZTP FP_TZTP->M2_M4

References

Synthesis of FP-TZTP: A Review of Available Methods and an Exploration of a Potential Route from alpha-Amino-3-pyridineacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-TZTP, a selective M2 muscarinic acetylcholine receptor agonist, is a valuable radioligand for positron emission tomography (PET) imaging of the brain. The established method for its preparation involves the radiosynthesis of [¹⁸F]FP-TZTP from a tosylate precursor. This document reviews the current state of FP-TZTP synthesis and explores the theoretical potential of utilizing alpha-amino-3-pyridineacetonitrile as a starting material for a novel synthetic route. While a direct, documented synthesis of FP-TZTP from alpha-amino-3-pyridineacetonitrile is not available in the current scientific literature, this document will provide detailed protocols for the known radiosynthesis and discuss the synthetic strategies for the core heterocyclic components of FP-TZTP, offering a foundation for future research into alternative synthetic pathways.

Introduction

FP-TZTP, or 3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine, is a critical tool in neuroscience research, particularly for the in vivo imaging of M2 muscarinic receptors, which are implicated in various neurological disorders. The current and most widely cited method for obtaining FP-TZTP is through the radiolabeling of a suitable precursor with fluorine-18. This section provides an overview of this established method.

Established Radiosynthesis of [¹⁸F]FP-TZTP

The radiosynthesis of [¹⁸F]FP-TZTP is typically achieved through a nucleophilic substitution reaction on a tosylate precursor.[1][2] This method offers high radiochemical yields and purity, suitable for clinical PET imaging.

Experimental Workflow for [¹⁸F]FP-TZTP Radiosynthesis

precursor Tosyl-precursor (3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate) reaction Nucleophilic Substitution (Acetonitrile, 85-120°C, 5-15 min) precursor->reaction k18f [¹⁸F]Fluoride (Kryptofix 2.2.2, K₂CO₃) k18f->reaction hplc HPLC Purification reaction->hplc formulation Formulation (Sterile water for injection) hplc->formulation product [¹⁸F]FP-TZTP formulation->product

Caption: Workflow for the established radiosynthesis of [¹⁸F]FP-TZTP.

Hypothetical Synthesis of the FP-TZTP Core from alpha-Amino-3-pyridineacetonitrile

While a direct synthetic route from alpha-amino-3-pyridineacetonitrile to FP-TZTP is not documented, it is a valuable exercise for synthetic chemists to conceptualize potential pathways. Such an approach would require the construction of the two key heterocyclic systems of FP-TZTP: the 1-methyl-1,2,5,6-tetrahydropyridine ring and the 1,2,5-thiadiazole ring, followed by their coupling and subsequent side-chain attachment.

Synthesis of the 1-Methyl-1,2,5,6-tetrahydropyridine Moiety

The synthesis of substituted tetrahydropyridines can be approached through various methods, including the partial reduction of pyridine rings, cyclization of amino-alkenes, or through cycloaddition reactions. Starting from alpha-amino-3-pyridineacetonitrile, a potential strategy would involve the reduction of the pyridine ring and modification of the nitrile and amino groups.

Synthesis of the 1,2,5-Thiadiazole Moiety

The 1,2,5-thiadiazole ring is typically synthesized from 1,2-diamines or related compounds by reaction with a sulfur source. The nitrile group in alpha-amino-3-pyridineacetonitrile could potentially be a precursor to one of the nitrogen atoms of the thiadiazole ring, although this would likely involve a multi-step transformation.

A generalized pathway for the formation of a 1,2,5-thiadiazole ring from a dinitrile is illustrated below.

General Synthesis of a 1,2,5-Thiadiazole Ring

dinitrile Vicinal Dinitrile cyclization Cyclization Reaction dinitrile->cyclization sulfur_reagent Sulfur Monochloride (S₂Cl₂) or Sulfur Dichloride (SCl₂) sulfur_reagent->cyclization thiadiazole 1,2,5-Thiadiazole cyclization->thiadiazole

Caption: General synthetic scheme for 1,2,5-thiadiazole ring formation.

Detailed Protocols

As a direct synthesis of FP-TZTP from alpha-amino-3-pyridineacetonitrile is not established, this section will provide a detailed protocol for the well-documented radiosynthesis of [¹⁸F]FP-TZTP.

Protocol: Automated Radiosynthesis of [¹⁸F]FP-TZTP

This protocol is adapted from published procedures and is intended for use with an automated synthesis module.[1][2]

Materials and Reagents:

  • Tosyl-precursor (3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Ethanol

  • Sterile filters (0.22 µm)

  • HPLC system with a semi-preparative column (e.g., C18)

  • Automated synthesis module (e.g., GE TRACERlab)

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the tosyl-precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the reaction mixture at 85-120°C for 5-15 minutes.

    • Cool the reaction vessel and quench the reaction with water.

  • HPLC Purification:

    • Inject the crude reaction mixture onto the semi-preparative HPLC column.

    • Elute with a suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture) to separate [¹⁸F]FP-TZTP from unreacted [¹⁸F]fluoride and other impurities.

    • Collect the fraction corresponding to [¹⁸F]FP-TZTP.

  • Formulation:

    • Dilute the collected HPLC fraction with water for injection.

    • Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [¹⁸F]FP-TZTP.

    • Wash the cartridge with water for injection to remove residual HPLC solvents.

    • Elute the [¹⁸F]FP-TZTP from the cartridge with a small volume of ethanol.

    • Dilute the final product with sterile saline for injection and pass it through a sterile 0.22 µm filter into a sterile vial.

  • Quality Control:

    • Perform quality control tests to determine radiochemical purity, specific activity, pH, and residual solvent levels.

Quantitative Data

The following table summarizes typical data obtained from the automated radiosynthesis of [¹⁸F]FP-TZTP.[1][2]

ParameterValue
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>95%
Specific Activity100-200 GBq/µmol
Synthesis Time30-50 minutes

Conclusion and Future Directions

The synthesis of FP-TZTP, particularly its radiolabeled form [¹⁸F]FP-TZTP, is well-established via a late-stage fluorination of a tosylate precursor. While a synthetic route starting from the readily available alpha-amino-3-pyridineacetonitrile is not currently documented, the exploration of such a pathway presents an interesting challenge in synthetic organic chemistry. Future research could focus on developing novel methods for the construction of the key tetrahydropyridine and thiadiazole heterocyclic cores from simple pyridine-based starting materials. Success in this area could lead to more efficient and cost-effective total syntheses of FP-TZTP and its analogs for preclinical and clinical research.

Signaling Pathway of Muscarinic Acetylcholine Receptors

FP-TZTP acts as an agonist at the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The general signaling pathway for M2 receptors is inhibitory.

cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein (α, β, γ subunits) M2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits K_channel GIRK Channel Gi->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization (Inhibitory Effect) K_channel->Hyperpolarization FP_TZTP FP-TZTP (Agonist) FP_TZTP->M2R Binds to ATP ATP ATP->AC K_ion K⁺ K_ion->K_channel Efflux

Caption: Simplified signaling pathway of the M2 muscarinic receptor upon activation by an agonist like FP-TZTP.

References

Application Notes and Protocols: The Role of 2-Amino-2-(pyridin-3-yl)acetonitrile in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key area of research in AD involves the cholinergic system, particularly the muscarinic acetylcholine receptors, which are implicated in learning and memory. The M2 muscarinic acetylcholine receptor (M2R) has been identified as a potential target for both therapeutic intervention and diagnostic imaging in AD.

This document provides detailed application notes and protocols regarding the use of 2-Amino-2-(pyridin-3-yl)acetonitrile , a crucial chemical intermediate for the synthesis of the M2 selective muscarinic agonist, FP-TZTP . While not a therapeutic agent itself, this compound is a vital building block for creating research tools like FP-TZTP, which is utilized in preclinical Alzheimer's disease research, particularly for in vivo imaging studies using Positron Emission Tomography (PET).

Data Presentation: Quantitative Data for FP-TZTP

The following table summarizes the in vitro binding affinity of FP-TZTP for human muscarinic acetylcholine receptor subtypes. This data is critical for understanding its selectivity profile.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Reference
FP-TZTPM17.4[1]
FP-TZTPM22.2[1]
FP-TZTPM3No significant binding[1]

Experimental Protocols

I. Synthesis of FP-TZTP from this compound

Step 1: Synthesis of this compound

This starting material can be synthesized via a Strecker reaction from 3-pyridinecarboxaldehyde.

  • Materials: 3-pyridinecarboxaldehyde, sodium cyanide, ammonium chloride, ammonia, methanol, water, diethyl ether.

  • Procedure:

    • Dissolve 3-pyridinecarboxaldehyde in a solution of methanol and water.

    • Add a solution of sodium cyanide in water, followed by a solution of ammonium chloride in aqueous ammonia.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Step 2: Conversion to a Thiadiazole Intermediate

This step involves the reaction of this compound with a suitable reagent to form the thiadiazole ring system.

  • Materials: this compound, sulfur monochloride, pyridine.

  • Procedure:

    • Dissolve this compound in pyridine.

    • Cool the solution in an ice bath and slowly add sulfur monochloride.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture into ice water and extract the product with an appropriate organic solvent.

    • Purify the crude product by column chromatography.

Step 3: N-methylation and Reduction

  • Materials: The thiadiazole intermediate from Step 2, methyl iodide, sodium borohydride, methanol.

  • Procedure:

    • Treat the thiadiazole intermediate with methyl iodide to quaternize the pyridine nitrogen.

    • Reduce the resulting pyridinium salt with sodium borohydride in methanol to yield the tetrahydropyridine ring of the TZTP core structure.

Step 4: Thioether Formation and Fluorination (for FP-TZTP)

This final step introduces the fluoropropylthio side chain.

  • Materials: The TZTP core from Step 3, 3-bromo-1-propanethiol, a suitable base (e.g., sodium hydride), and a fluorinating agent (e.g., (diethylamino)sulfur trifluoride - DAST for non-radioactive synthesis).

  • Procedure:

    • React the TZTP core with 3-bromo-1-propanethiol in the presence of a base to form the thioether linkage.

    • The terminal thiol can then be converted to a fluoro group. For the non-radioactive compound, a fluorinating agent like DAST can be used to replace a hydroxyl group (if the starting material was 3-hydroxy-1-propanethiol) or via nucleophilic substitution of a suitable leaving group. For the radiosynthesis of [18F]FP-TZTP, the precursor is typically a tosylate or mesylate derivative which is then reacted with [18F]fluoride.[2]

II. In Vitro Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., FP-TZTP) for muscarinic receptors.

  • Materials:

    • Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, etc.).

    • Radioligand (e.g., [3H]N-methylscopolamine, [3H]-Oxotremorine-M).

    • Test compound (FP-TZTP).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).

    • Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine).

    • 96-well filter plates and a vacuum manifold.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (FP-TZTP).

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. In Vivo PET Imaging in a Rodent Model of Alzheimer's Disease

This protocol outlines a typical PET imaging study using [18F]FP-TZTP to assess M2 receptor density in a rodent model.

  • Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) and wild-type controls.

  • Radiotracer: [18F]FP-TZTP, synthesized as described in the literature.[2][3]

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Position the animal in the PET scanner.

    • Administer [18F]FP-TZTP via tail vein injection (bolus or infusion). A typical injected dose for a rat is around 62 MBq.[4]

    • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

    • For quantitative analysis, an arterial input function can be obtained through arterial blood sampling to measure the concentration of the radiotracer in the plasma over time.

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the images corresponding to different brain regions (e.g., cortex, hippocampus, striatum, cerebellum).

    • Perform kinetic modeling of the time-activity curves for each ROI to estimate binding parameters such as the distribution volume (VT), which is related to the density of available receptors.

    • Compare the binding parameters between the Alzheimer's model and wild-type controls.

Visualizations

Signaling Pathways and Experimental Workflows

muscarinic_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Alzheimer's Pathology) ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuron_Survival Neuronal Survival & Plasticity CREB->Neuron_Survival Promotes AD_Pathology Alzheimer's Pathology (Reduced M2R) AD_Pathology->M2R Downregulates synthesis_workflow Start This compound Step1 Synthesis of Thiadiazole Intermediate Start->Step1 Step2 N-methylation & Reduction to Tetrahydropyridine Step1->Step2 Step3 Thioether Formation & Fluorination Step2->Step3 Product FP-TZTP Step3->Product Application1 In Vitro Binding Assays Product->Application1 Application2 In Vivo PET Imaging Product->Application2 pet_workflow Animal_Model Alzheimer's Disease Animal Model Radiotracer_Admin Administer [18F]FP-TZTP Animal_Model->Radiotracer_Admin PET_Scan Dynamic PET Scan Radiotracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling Data_Comparison Compare Binding Parameters (AD vs. Control) Kinetic_Modeling->Data_Comparison

References

2-Amino-2-(pyridin-3-yl)acetonitrile: A Key Precursor for Potent M2 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuropharmacology and drug development, the quest for selective muscarinic acetylcholine receptor agonists is of paramount importance for targeting a range of neurological and psychiatric disorders. A pivotal building block in this endeavor is 2-Amino-2-(pyridin-3-yl)acetonitrile, a versatile precursor for the synthesis of potent and selective M2 muscarinic agonists. This application note provides detailed protocols for the synthesis of this precursor and its subsequent conversion into the M2-selective agonist FP-TZTP, alongside comprehensive methodologies for its biological evaluation.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate a wide array of physiological functions. The M2 subtype, in particular, is a key regulator of cardiac function and is also implicated in various central nervous system processes. The development of M2-selective agonists holds therapeutic promise for conditions such as Alzheimer's disease and schizophrenia. This compound serves as a crucial starting material for the synthesis of a class of thiadiazole-based M2 agonists, including the well-characterized compound FP-TZTP (3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine).

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor primarily couples to Gαi/o proteins. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is central to the inhibitory effects of M2 receptor activation. Additionally, M2 receptor activation can modulate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and mitogen-activated protein kinase (MAPK) cascades, highlighting the complexity of its cellular effects.

M2_Signaling_Pathway Agonist M2 Agonist M2R M2 Receptor Agonist->M2R binds G_protein Gi/o Protein M2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PI3K PI3K G_protein->PI3K activates MAPK MAPK (ERK1/2) G_protein->MAPK activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response leads to Akt Akt PI3K->Akt activates Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Precursor_Synthesis Synthesis of This compound Intermediate_Synthesis Synthesis of Thiadiazole Intermediate Precursor_Synthesis->Intermediate_Synthesis Agonist_Synthesis Synthesis of FP-TZTP Intermediate_Synthesis->Agonist_Synthesis Binding_Assay Receptor Binding Assays (Ki determination) Agonist_Synthesis->Binding_Assay Functional_Assay Functional Assays (EC50 determination) Agonist_Synthesis->Functional_Assay Data_Analysis Data Analysis and SAR Studies Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-acylation of α-aminonitriles is a significant transformation in organic synthesis, yielding valuable intermediates for the development of bioactive molecules, including protease inhibitors and peptide mimetics. This document provides a detailed protocol for the N-acylation of 2-amino-2-(pyridin-3-yl)acetonitrile. The described methodology is based on the widely used Schotten-Baumann reaction conditions, which involve the acylation of an amine with an acyl chloride or anhydride in the presence of a base.[1][2] This protocol is designed to be a robust starting point for researchers, with adaptable parameters to accommodate various acylating agents and substitution patterns.

Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The primary amine functionality of the aminonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). The reaction is typically facilitated by a base, which neutralizes the hydrogen chloride byproduct, driving the reaction to completion.[1] The choice of base and solvent can be critical to the success and yield of the reaction.

Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent and triethylamine as the base in a dichloromethane solvent.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Data Presentation

The following table summarizes representative yields for N-acylation reactions of various amines under different conditions. These values are intended to provide a general expectation of reaction efficiency. Actual yields for the N-acylation of this compound may vary depending on the specific acylating agent and reaction conditions employed.

Acylating AgentBaseSolventSubstrateYield (%)Reference
Acetic AnhydrideNone (neat)Nonep-Nitroaniline91[3]
Acetic AnhydrideTriethylamineDichloromethaneBenzylamine>95
Acetyl ChlorideSodium BicarbonateWaterVarious AminesGood-Excellent[4]
Acetyl ChlorideTriethylamineBrine/AcetoneAliphatic AminesHigh[5]
Benzoyl ChlorideSodium HydroxideWater/DCMBenzylamineHigh[2]
Dodecanoyl ChlorideSodium HydroxideWaterSoy Protein-[6]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and Triethylamine in DCM cool Cool to 0°C start->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product N-acylated Product chromatography->product

Caption: Experimental workflow for the N-acylation of this compound.

References

Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed laboratory procedure for the synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a modified Strecker reaction, a robust and well-established method for the preparation of α-aminonitriles. This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis of the free base, this compound, followed by its conversion to the more stable and soluble dihydrochloride salt. Additionally, this document includes characterization data and a visual workflow to ensure clarity and reproducibility for researchers in organic synthesis and pharmaceutical sciences.

Introduction

This compound and its salts are key intermediates in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of a pyridine ring, an amino group, and a nitrile group provides multiple reaction sites for further chemical modifications. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for subsequent reactions and biological screening.[1] The synthesis of the parent compound is most commonly achieved through a modified Strecker reaction, which involves the one-pot reaction of an aldehyde, an amine source, and a cyanide source.[2] This application note details a specific protocol for this synthesis and the subsequent salt formation.

Reaction Scheme

The overall synthesis can be depicted in two main stages: the formation of the α-aminonitrile free base via a Strecker reaction, followed by the formation of the dihydrochloride salt.

Stage 1: Strecker Reaction

Stage 2: Dihydrochloride Salt Formation

Experimental Protocols

Materials and Equipment

Reagents:

  • Pyridine-3-carboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Trimethylsilyl cyanide (TMSCN)

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrochloric acid (HCl) solution (e.g., in 1,4-dioxane or as concentrated aqueous solution)

  • Anhydrous methanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • deuterated solvents for NMR analysis (e.g., D₂O)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Standard laboratory glassware

  • NMR spectrometer

  • FTIR spectrometer

Synthesis of this compound (Free Base)

A modified Strecker reaction is employed for the synthesis of the free base.[2]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add pyridine-3-carboxaldehyde, followed by anhydrous methanol.

  • Ammonia and Cyanide Addition: Add a solution of ammonia in methanol and ammonium chloride to the reaction mixture. Cool the flask in an ice bath.

  • TMSCN Addition: Slowly add trimethylsilyl cyanide to the cooled reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is obtained as an orange oil.[2] The reported yield for this step is approximately 44%.[2]

Preparation of this compound dihydrochloride
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 2 equivalents of HCl in dioxane or concentrated HCl) with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a cold, non-polar solvent, such as diethyl ether, to remove any remaining impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product.

Data Presentation

ParameterValueReference
Molecular Formula C₇H₉Cl₂N₃[1]
Molecular Weight 206.07 g/mol [1]
Appearance White to off-white powder
Yield (Strecker Reaction) ~44% (for the free base)[2]

Spectroscopic Data:

TechniqueDataReference
¹H NMR (400 MHz, D₂O) δ 8.5–9.0 ppm (m, aromatic protons), δ 3.2–3.5 ppm (br s, amino protons)[1]
IR (KBr) 3300–3500 cm⁻¹ (N-H stretch, broad), 2240 cm⁻¹ (C≡N stretch, strong)[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound dihydrochloride.

G cluster_strecker Stage 1: Strecker Reaction cluster_salt Stage 2: Dihydrochloride Salt Formation start Start: Pyridine-3-carboxaldehyde, NH4Cl, NH3 in Methanol add_tmscn Add Trimethylsilyl Cyanide start->add_tmscn react Stir at Room Temperature add_tmscn->react workup Aqueous Work-up & Extraction react->workup evaporate Evaporation of Solvent workup->evaporate free_base Crude this compound (Orange Oil) evaporate->free_base dissolve Dissolve Crude Product in Methanol free_base->dissolve Proceed to Salt Formation add_hcl Add 2 eq. HCl dissolve->add_hcl precipitate Precipitation of Salt add_hcl->precipitate filter_wash Filter and Wash with Ether precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry final_product This compound dihydrochloride (Powder) dry->final_product

Caption: Workflow for the synthesis of the target compound.

Logical Relationship of Synthetic Pathways

The following diagram shows the relationship between the chosen synthetic route and other potential methods.

G cluster_routes Synthetic Routes start_material Pyridine-3-carboxaldehyde strecker Modified Strecker Reaction (Chosen Protocol) start_material->strecker reductive_amination Reductive Amination start_material->reductive_amination mbh Modified Morita-Baylis-Hillman start_material->mbh target This compound dihydrochloride This compound dihydrochloride target->dihydrochloride + 2 HCl strecker->target reductive_amination->target mbh->target

Caption: Synthetic routes to the target compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound dihydrochloride. By following the outlined procedures, researchers can reliably produce this important synthetic intermediate for use in various drug discovery and development projects. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

Application Notes and Protocols for 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive guidelines provide essential information for the safe handling, storage, and use of 2-Amino-2-(pyridin-3-yl)acetonitrile and its common salt forms. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a versatile intermediate in pharmaceutical synthesis. It is often supplied as a free base or as a hydrochloride (HCl) or dihydrochloride (2HCl) salt to improve its stability and solubility.

PropertyThis compound (Free Base)This compound HydrochlorideThis compound Dihydrochloride
CAS Number 131988-63-1[1]116033-55-7[2]2413867-73-7[3]
Molecular Formula C₇H₇N₃[1]C₇H₈ClN₃[2]C₇H₉Cl₂N₃
Molecular Weight 133.15 g/mol [1]169.61 g/mol [2]206.07 g/mol [3]
Appearance Solid (form may vary)Solid, powder[3]Solid, powder[3]
Solubility Data not availableData not availableWater: >50 mg/mL (predicted). The dihydrochloride salt form significantly enhances solubility in polar solvents.
Stability Data not availableData not availableStable in acidic conditions (pH 2-4); degrades in alkaline environments. Hygroscopic, absorbs moisture.[4]
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
LogP (Partition Coefficient) 0.60498 (Predicted)Data not availableData not available

Safety and Hazard Information

This compound and its salts are classified as hazardous. All personnel must review the Safety Data Sheet (SDS) before handling.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

Signal Word: Warning[3]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

Storage and Handling Guidelines

Proper storage and handling are essential to maintain the quality of this compound and to prevent exposure.

Storage
  • Temperature: Store at room temperature or under refrigeration (2-8°C) as indicated by the supplier.[5]

  • Atmosphere: Store in a dry, well-ventilated place. For the hygroscopic dihydrochloride salt, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is recommended.[4]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

Handling
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.

    • Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Weighing: When weighing the powder, do so within the fume hood. Use disposable weigh boats and spatulas. Minimize the creation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring in a closed or partially covered vessel within a fume hood.

Experimental Protocols

Protocol for Weighing of this compound

This protocol minimizes the risk of exposure when weighing the powdered compound.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Post-Weighing prep1 Don appropriate PPE: - Lab coat - Safety goggles - Nitrile gloves prep2 Ensure chemical fume hood is certified and functioning. weigh1 Place balance inside the chemical fume hood. weigh2 Tare a clean, dry vial with a screw cap. weigh1->weigh2 weigh3 Carefully add the desired amount of the compound to the vial using a clean spatula. weigh2->weigh3 weigh4 Securely cap the vial immediately after weighing. weigh3->weigh4 weigh5 Record the final weight. weigh4->weigh5 clean1 Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol). clean2 Dispose of contaminated weigh boats, gloves, and paper towels in a designated hazardous waste container. clean1->clean2 clean3 Wash hands thoroughly. clean2->clean3 Solution_Prep_Protocol start Start: Gather Materials - Weighed compound in vial - Appropriate solvent - Volumetric flask - Stir bar/sonicator step1 Perform all steps in a certified chemical fume hood. start->step1 step2 Add the desired solvent to the volumetric flask (approx. 75% of the final volume). step1->step2 step3 Carefully transfer the weighed compound into the solvent. step2->step3 step4 Rinse the weighing vial with a small amount of solvent and add to the volumetric flask to ensure complete transfer. step3->step4 step5 Stir or sonicate the solution until the solid is completely dissolved. step4->step5 step6 Add solvent to the final volume mark on the volumetric flask. step5->step6 step7 Cap the flask and invert several times to ensure a homogenous solution. step6->step7 end End: Label and Store Solution - Compound name - Concentration - Solvent - Date of preparation - Store appropriately step7->end Strecker_Synthesis cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents Reagents: - 3-Pyridinecarboxaldehyde - Ammonium Chloride (NH4Cl) - Potassium Cyanide (KCN) - Solvent (e.g., aqueous ethanol) step1 In a fume hood, dissolve 3-pyridinecarboxaldehyde and ammonium chloride in the solvent in a round-bottom flask equipped with a stir bar. reagents->step1 step2 Cool the mixture in an ice bath. step1->step2 step3 Slowly add a solution of potassium cyanide in the same solvent to the reaction mixture. step2->step3 step4 Allow the reaction to stir at room temperature for the specified time, monitoring by TLC or LC-MS. step3->step4 workup1 Quench the reaction carefully with water. step4->workup1 workup2 Extract the product with an appropriate organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. workup2->workup3 workup4 Concentrate the solvent under reduced pressure. workup3->workup4 purify Purify the crude product by column chromatography or recrystallization. workup4->purify product Product: This compound purify->product Handling_Decision_Tree start Receiving Compound check_form Identify Form: Free Base, HCl, or 2HCl salt? start->check_form is_2hcl Is it the dihydrochloride salt? check_form->is_2hcl storage_general Store in a cool, dry, well-ventilated area. Keep container tightly sealed. is_2hcl->storage_general No storage_hygroscopic Store under inert gas in a desiccator to prevent moisture absorption. is_2hcl->storage_hygroscopic Yes handling Handling Procedure storage_general->handling storage_hygroscopic->handling ppe Wear appropriate PPE: - Goggles - Gloves - Lab Coat handling->ppe fume_hood Work in a certified chemical fume hood. ppe->fume_hood weighing Follow safe weighing protocol for toxic powders. fume_hood->weighing dissolving Use appropriate solvent. (Acidic for salts if needed) weighing->dissolving end Proceed with Experiment dissolving->end

References

Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)acetonitrile as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(pyridin-3-yl)acetonitrile is a valuable and versatile bifunctional building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocycles. Its structure, featuring a reactive aminonitrile moiety attached to a pyridine ring, allows for its participation in various cyclization and multicomponent reactions. The resulting pyridyl-substituted heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. Notably, derivatives of this starting material have been investigated as selective agonists for the M2 muscarinic acetylcholine receptor, a target of interest in Alzheimer's disease research.[1][2]

These application notes provide an overview of synthetic strategies and detailed, adaptable protocols for the synthesis of thiazoles, pyridines, and pyrimidines using this compound as a key precursor. It is important to note that while the synthetic routes are based on well-established methodologies for α-aminonitriles and related compounds, specific experimental protocols for this compound are not extensively reported. Therefore, the provided protocols are adapted from analogous reactions and may require optimization to achieve desired yields and purity.[3][4][5]

Synthesis of Pyridyl-Substituted Thiazoles

The synthesis of 5-aminothiazole derivatives from α-aminonitriles is a well-established transformation, often achieved through the Cook-Heilbron thiazole synthesis.[3] This reaction typically involves the condensation of an α-aminonitrile with carbon disulfide in the presence of a base. The adaptability of this method makes it a promising route for the synthesis of novel pyridyl-substituted aminothiazoles.

General Reaction Scheme: Cook-Heilbron Thiazole Synthesis

A general representation of the Cook-Heilbron synthesis using an α-aminonitrile and carbon disulfide is shown below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound p1 5-Amino-4-(pyridin-3-yl)thiazole-2-thiol r1->p1 r2 Carbon Disulfide (CS2) r2->p1 c1 Base (e.g., Pyridine, Triethylamine) c2 Solvent (e.g., Ethanol, DMF) c3 Room Temperature to Reflux

Caption: General workflow for the Cook-Heilbron synthesis of a 5-aminothiazole derivative.

Adapted Experimental Protocol: Synthesis of 5-Amino-4-(pyridin-3-yl)thiazole-2-thiol

This protocol is adapted from the general procedure for the Cook-Heilbron thiazole synthesis.[3]

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Pyridine (or Triethylamine)

  • Ethanol (or DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add pyridine (2.0 eq) followed by the dropwise addition of carbon disulfide (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in water and acidify with 1M HCl to a pH of approximately 5-6.

  • The precipitated solid is collected by filtration, washed with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain 5-Amino-4-(pyridin-3-yl)thiazole-2-thiol.

Data Table: Reaction Parameters for Thiazole Synthesis

ParameterValue/Condition
Starting Material This compound
Reagent Carbon Disulfide
Base Pyridine
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Expected Product 5-Amino-4-(pyridin-3-yl)thiazole-2-thiol
Anticipated Yield 60-80% (based on analogous reactions)

Synthesis of Pyridyl-Substituted Pyridines

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like substituted pyridines in a single step. This compound can potentially be utilized in MCRs with various carbonyl compounds and active methylene species to generate highly functionalized pyridyl-pyridines.

General Reaction Scheme: Multicomponent Pyridine Synthesis

A plausible multicomponent reaction to form a substituted pyridine is outlined below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound p1 2,4-Diamino-6-aryl-5-(pyridin-3-yl)nicotinonitrile r1->p1 r2 Aromatic Aldehyde r2->p1 r3 Malononitrile r3->p1 c1 Base (e.g., Piperidine, Et3N) c2 Solvent (e.g., Ethanol, Acetonitrile) c3 Reflux

Caption: General workflow for a multicomponent synthesis of a substituted pyridine.

Adapted Experimental Protocol: Synthesis of 2,4-Diamino-6-phenyl-5-(pyridin-3-yl)nicotinonitrile

This protocol is adapted from general procedures for the multicomponent synthesis of highly substituted pyridines.[6]

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Data Table: Reaction Parameters for Pyridine Synthesis

ParameterValue/Condition
Starting Material This compound
Reagents Benzaldehyde, Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux
Reaction Time 8-12 hours
Expected Product 2,4-Diamino-6-phenyl-5-(pyridin-3-yl)nicotinonitrile
Anticipated Yield 50-70% (based on analogous reactions)

Synthesis of Pyridyl-Substituted Pyrimidines

The construction of a pyrimidine ring can be achieved through the condensation of a three-carbon component with an amidine or a related N-C-N fragment.[7] this compound can serve as a precursor to the N-C-N fragment (after conversion to an amidine) or potentially react with preformed pyrimidine precursors. A more direct approach involves its reaction with dicarbonyl compounds or their equivalents.

General Reaction Scheme: Pyrimidine Synthesis from α-Aminonitrile

A plausible route to a pyridyl-pyrimidine is shown below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound p1 4,6-Dimethyl-5-(pyridin-3-yl)pyrimidin-2-amine r1->p1 r2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) r2->p1 c1 Base (e.g., NaOEt, K2CO3) c2 Solvent (e.g., Ethanol) c3 Reflux

Caption: General workflow for the synthesis of a substituted pyrimidine.

Adapted Experimental Protocol: Synthesis of 4,6-Dimethyl-5-(pyridin-3-yl)pyrimidin-2-amine

This protocol is adapted from standard procedures for pyrimidine synthesis from compounds containing an amidine or a related precursor.[8]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to ethanol.

  • To this solution, add this compound (1.0 eq) and stir for 30 minutes at room temperature.

  • Add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Table: Reaction Parameters for Pyrimidine Synthesis

ParameterValue/Condition
Starting Material This compound
Reagent Acetylacetone
Base Sodium Ethoxide
Solvent Ethanol
Temperature Reflux
Reaction Time 12-24 hours
Expected Product 4,6-Dimethyl-5-(pyridin-3-yl)pyrimidin-2-amine
Anticipated Yield 40-60% (based on analogous reactions)

Biological Context: M2 Muscarinic Acetylcholine Receptor Signaling Pathway

Several heterocyclic compounds derived from pyridyl precursors have shown activity as M2 muscarinic acetylcholine receptor agonists. The M2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the parasympathetic nervous system. Its activation leads to various cellular responses, primarily of an inhibitory nature. Understanding this pathway is critical for drug development efforts targeting this receptor.

M2_Signaling_Pathway M2R M2 Muscarinic Receptor G_protein Gi/o Protein (α, βγ subunits) M2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK Channel (K+ Channel) K_ion_out K+ Efflux K_channel->K_ion_out Opens Ligand Acetylcholine or M2 Agonist Ligand->M2R Binds to G_protein->AC αi inhibits G_protein->K_channel βγ activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Excitability K_ion_out->Hyperpolarization

Caption: Simplified signaling pathway of the M2 muscarinic acetylcholine receptor.

Activation of the M2 receptor by an agonist leads to the dissociation of the associated Gi/o protein into its αi and βγ subunits. The αi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP) and subsequently decreasing the activity of protein kinase A (PKA). The βγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability.[9][10][11] This inhibitory effect is particularly important in cardiac tissue, where it contributes to a decrease in heart rate.

References

Procuring 2-Amino-2-(pyridin-3-yl)acetonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity chemical intermediates is paramount to the success of their work. 2-Amino-2-(pyridin-3-yl)acetonitrile has emerged as a critical building block, particularly in the field of neurodegenerative disease research. This document provides a comprehensive guide to its procurement, synthesis, and application, with a focus on its role in the development of diagnostic tools for Alzheimer's disease.

Reputable Suppliers and Procurement Data

This compound, and its various salt forms, are available from several reputable chemical suppliers that cater to the research and development community. When purchasing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich This compound dihydrochloride2413867-73-7Dihydrochloride salt form.
Simson Pharma This compound131988-63-1Offers custom synthesis and provides a CoA.[1]
BLDpharm This compound131988-63-1
ChemicalBook This compound131988-63-1Lists multiple suppliers.
Santa Cruz Biotechnology Amino(pyridin-3-yl)acetonitrile131988-63-1For research use only.

Application in Alzheimer's Disease Research

A primary application of this compound is as a key intermediate in the synthesis of the M2 muscarinic acetylcholine receptor agonist, FP-TZTP ([¹⁸F]fluoropropyl-TZTP). This radioligand is utilized in Positron Emission Tomography (PET) imaging to study the density and function of M2 receptors in the brain, which are implicated in the pathophysiology of Alzheimer's disease.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound via a modified Strecker reaction, and its subsequent potential application in the synthesis of M2 muscarinic receptor ligands.

Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Strecker reaction, a well-established method for the synthesis of α-amino nitriles.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia solution (aqueous)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add ammonium chloride (1.2 eq) followed by a 25% aqueous ammonia solution (3.0 eq).

  • Cyanide Addition: Carefully add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Expected Yield and Purity:

ParameterValue
Yield 70-85%
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway and the logical workflow for the application of this compound in research.

G cluster_synthesis Synthesis of this compound A 3-Pyridinecarboxaldehyde D Strecker Reaction A->D B NH4Cl, NH3 B->D C TMSCN C->D E This compound D->E

Synthetic pathway for this compound.

G cluster_workflow Research Application Workflow A Procure/Synthesize This compound B Synthesis of FP-TZTP Precursor A->B C Radiolabeling with [18F] B->C D [18F]FP-TZTP C->D E PET Imaging in Alzheimer's Model D->E F Data Analysis of M2 Receptor Density E->F

Experimental workflow for Alzheimer's disease research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-Amino-2-(pyridin-3-yl)acetonitrile by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor Separation / Co-elution of Impurities Inappropriate solvent system polarity.Optimize the eluent system. A common starting point is Ethyl Acetate/Methanol (4:1). Adjust the ratio to achieve better separation on a TLC plate before scaling up to a column. Consider a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Overloading the column.Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Column channeling.Ensure proper packing of the silica gel to avoid cracks and channels. A well-packed column will have a uniform bed.
Peak Tailing Interaction of the basic pyridine and amino groups with acidic silanol groups on the silica gel surface.[1]Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine or by pre-washing the packed column with this solution.[2] Alternatively, add a small percentage (0.1-1%) of triethylamine or ammonia to the eluting solvent system.[3]
Compound is too polar for the solvent system.Increase the polarity of the eluent. For very polar compounds, a system like Dichloromethane/Methanol with a small amount of ammonium hydroxide can be effective.[4]
Compound Stuck on the Column / No Elution The compound is strongly adsorbed to the acidic silica gel.[3]Use a more polar solvent system, such as 100% methanol or even methanol with a small percentage of acetic acid or ammonium hydroxide.[3] Consider using a different stationary phase, such as basic alumina, which is more suitable for the purification of amines.[5]
Decomposition of the compound on the silica gel.Test the stability of your compound on a TLC plate by spotting and letting it sit for a few hours before developing. If decomposition is observed, deactivating the silica gel with triethylamine is crucial.[2][4] Using a less acidic stationary phase like alumina is also a good alternative.[5]
Product Elutes Too Quickly (with the solvent front) The chosen eluent system is too polar.Start with a less polar solvent system, such as pure ethyl acetate or a higher ratio of ethyl acetate to methanol. Develop a suitable solvent system using TLC to ensure the compound has an Rf value between 0.2 and 0.4.
Multiple Spots on TLC After Purification The compound may be degrading during the workup or purification process.Ensure all solvents are of high purity and that the workup procedure is not exposing the compound to harsh pH conditions. The compound is known to be sensitive to alkaline environments.[6]
The spots may be tautomers or stereoisomers.Characterize the collected fractions by NMR or LC-MS to determine if they are isomers or impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A commonly cited solvent system is a mixture of ethyl acetate and methanol, typically in a 4:1 ratio.[7] However, the optimal ratio may vary depending on the specific impurities in your crude mixture. It is highly recommended to first determine the best solvent system by thin-layer chromatography (TLC).

Q2: My compound is streaking badly on the TLC plate. What can I do?

A2: Streaking, or tailing, is a common issue with basic compounds like this compound on silica gel due to interactions with acidic silanol groups.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your developing solvent.[3][8]

Q3: Can I use a stationary phase other than silica gel?

A3: Yes, for basic compounds, basic or neutral alumina can be a good alternative to silica gel as it minimizes the acidic interactions that can lead to tailing and decomposition.[5] Reversed-phase chromatography could also be an option for this polar compound, potentially using a C18 column with a mobile phase of acetonitrile and water with a suitable buffer.

Q4: How can I tell if my compound is decomposing on the column?

A4: You can perform a simple stability test on a TLC plate. Spot your compound on a silica gel TLC plate and take an initial Rf value. Then, let the spotted plate sit in the open for an hour or two before developing it. If you see new spots or significant streaking that was not present initially, your compound is likely unstable on silica gel.[4]

Q5: What are the common impurities I should expect in my crude this compound?

A5: If synthesized via a Strecker reaction, common impurities may include unreacted 3-pyridinecarboxaldehyde, the intermediate imine, and potential byproducts from the cyanide source (e.g., trimethylsilyl cyanide).[9]

Q6: What is the best way to load my sample onto the column?

A6: For optimal separation, it is best to dissolve your crude product in a minimum amount of the initial, least polar eluting solvent. If the crude material is not very soluble in the column solvent, you can dissolve it in a slightly more polar solvent, adsorb it onto a small amount of silica gel, and then dry-load this onto the top of your packed column.[10]

Experimental Protocols

Protocol 1: Column Chromatography with Silica Gel
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., ethyl acetate).

  • Packing the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., Ethyl Acetate/Methanol 4:1). Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Deactivation of Silica Gel
  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add 1-3% (v/v) of triethylamine to the slurry.[2]

  • Stir the slurry for about an hour.

  • Pack the column with the treated silica gel as described in Protocol 1.

  • Proceed with sample loading and elution using your optimized solvent system (which may or may not contain triethylamine).

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_optimization TLC Optimization crude_product->tlc_optimization column_packing Column Packing tlc_optimization->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_issues Troubleshooting Paths start Start Purification issue Problem Encountered? start->issue tailing Peak Tailing? issue->tailing Yes success Successful Purification issue->success No no_elution No Elution? tailing->no_elution Other Issue solution_tailing Add Base (e.g., TEA) or Use Alumina tailing->solution_tailing poor_separation Poor Separation? no_elution->poor_separation Other Issue solution_no_elution Increase Solvent Polarity or Use Alumina no_elution->solution_no_elution solution_poor_separation Optimize Solvent System or Reduce Load poor_separation->solution_poor_separation solution_tailing->start Retry solution_no_elution->start Retry solution_poor_separation->start Retry

Caption: Logic diagram for troubleshooting common chromatography issues.

References

Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(pyridin-3-yl)acetonitrile, focusing on overcoming common solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound as a free base generally exhibits limited solubility in non-polar organic solvents and moderate solubility in polar aprotic and protic solvents. Its solubility is significantly enhanced in its dihydrochloride salt form, particularly in polar and aqueous media.[1]

Q2: I am having trouble dissolving the free base of this compound in my reaction solvent. What are some initial steps I can take?

A2: Initially, ensure your solvent is pure and dry, as impurities can affect solubility. Gentle heating and sonication can also help to overcome the activation energy barrier for dissolution. If these methods are insufficient, consider using a co-solvent system or converting the free base to its more soluble dihydrochloride salt.

Q3: Is the dihydrochloride salt of this compound commercially available?

A3: Yes, the dihydrochloride salt is available from several chemical suppliers. This form is often preferred for applications requiring higher solubility in polar solvents.[1]

Q4: Can I use this compound in aqueous solutions?

A4: The free base has limited solubility in neutral water. For aqueous applications, the dihydrochloride salt is recommended as it is designed to enhance solubility in polar solvents.[1]

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses specific problems you may encounter during your experiments.

Problem 1: The compound precipitates out of solution during my reaction.
  • Possible Cause: The reaction conditions (e.g., change in temperature, pH, or solvent polarity) are causing the compound to become less soluble.

  • Troubleshooting Steps:

    • Maintain Temperature: If the reaction was initiated at a higher temperature, ensure the temperature is maintained throughout the process.

    • pH Control: The basicity of the pyridine nitrogen and the amino group means that the compound's solubility can be pH-dependent. Buffering the reaction mixture may be necessary to maintain a pH where the compound remains in solution.

    • Co-solvent Addition: Introduce a co-solvent in which the compound is more soluble. For example, if your primary solvent is dichloromethane, adding a small amount of methanol or DMF can help maintain solubility.

    • Use of the Salt Form: If the reaction conditions are compatible, starting with the dihydrochloride salt may prevent precipitation in polar solvent systems.

Problem 2: I am unable to achieve the desired concentration for my stock solution in a specific organic solvent.
  • Possible Cause: The intrinsic solubility of this compound in the chosen solvent is low.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the most suitable one for your desired concentration. See the Solubility Data table below for guidance.

    • Use of Solubilizing Agents: For non-reactive applications, consider the use of solubilizing agents such as a small percentage of DMSO or DMF.

    • Salt Formation: Prepare a stock solution of the dihydrochloride salt in a polar solvent like ethanol or methanol.

Data Presentation: Qualitative Solubility of this compound (Free Base)

SolventQualitative SolubilitySource/Context
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for NMR and as a reaction solvent for related compounds.
Dimethylformamide (DMF)SolubleUsed as a reaction solvent in the synthesis of Xanomeline from this intermediate.[2]
Methanol (MeOH)Moderately SolubleUsed as a co-solvent with ethyl acetate for purification by column chromatography.[1]
Ethanol (EtOH)Moderately SolubleUsed as a solvent in the reduction step of Xanomeline synthesis.[2]
Dichloromethane (DCM)Sparingly SolubleUsed in combination with isopropanol for extraction, suggesting some solubility.[2]
Ethyl Acetate (EtOAc)Sparingly SolubleUsed for extraction from aqueous solutions and as a co-solvent for chromatography.[1]
Acetonitrile (ACN)Sparingly SolubleA related compound, 2-aminopyridine, shows lower solubility in acetonitrile compared to other polar solvents.[3]
WaterSparingly SolubleThe free base has limited aqueous solubility; the dihydrochloride salt is used to improve this.[1]
ToluenePoorly SolubleA related aminopyridine was dissolved in a mixture of acetonitrile and toluene, suggesting limited solubility in toluene alone.
HexaneInsolubleGenerally, compounds with polar functional groups like amines and nitriles have very low solubility in non-polar alkanes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent System
  • Objective: To prepare a stock solution of this compound in a solvent where it has limited solubility.

  • Materials:

    • This compound (free base)

    • Primary solvent (e.g., Dichloromethane)

    • Co-solvent (e.g., Methanol or DMF)

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound and add it to the volumetric flask.

    • Add a small volume of the co-solvent (e.g., 5-10% of the total final volume) and swirl to dissolve the compound.

    • Once the compound is fully dissolved, slowly add the primary solvent to the final volume.

    • Stir the solution for 10-15 minutes to ensure homogeneity.

    • Store the solution appropriately, noting the solvent composition.

Protocol 2: In-situ Salt Formation to Enhance Solubility
  • Objective: To increase the solubility of this compound in a polar protic solvent for a reaction.

  • Materials:

    • This compound (free base)

    • Reaction solvent (e.g., Ethanol)

    • Anhydrous HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) or another acid compatible with the reaction.

    • Reaction vessel

  • Procedure:

    • Suspend the this compound in the reaction solvent in the reaction vessel.

    • Cool the suspension in an ice bath.

    • Slowly add 1 to 2 equivalents of the acid solution dropwise with stirring. The number of equivalents will depend on whether the mono- or di-hydrochloride salt is desired.

    • Allow the mixture to stir at room temperature. The suspension should clarify as the soluble salt is formed.

    • Proceed with the addition of other reagents for the reaction. Note: This method is only suitable if the resulting salt and the acid are compatible with the subsequent reaction steps.

Mandatory Visualizations

Synthesis of Xanomeline from this compound

The following diagram illustrates the synthetic pathway to the muscarinic agonist Xanomeline, where this compound serves as a key intermediate.[2][4]

Xanomeline_Synthesis A This compound B 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole A->B C 3-(Hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole B->C D 3-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)- 1-methylpyridin-1-ium iodide C->D E Xanomeline D->E

Caption: Synthetic workflow for Xanomeline.

Troubleshooting Logic for Solubility Issues

This diagram outlines a logical workflow for addressing solubility problems with this compound.

Troubleshooting_Solubility start Start: Dissolving This compound is_soluble Is the compound fully dissolved? start->is_soluble success Success: Proceed with experiment is_soluble->success Yes heat_sonicate Apply gentle heating and/or sonication is_soluble->heat_sonicate No check_soluble_again Is it soluble now? heat_sonicate->check_soluble_again check_soluble_again->success Yes cosolvent Add a co-solvent (e.g., MeOH, DMF) check_soluble_again->cosolvent No check_soluble_cosolvent Is it soluble now? cosolvent->check_soluble_cosolvent check_soluble_cosolvent->success Yes salt_formation Consider in-situ salt formation (if compatible with reaction) check_soluble_cosolvent->salt_formation No use_salt Use the dihydrochloride salt salt_formation->use_salt

Caption: Decision tree for troubleshooting solubility.

References

pH sensitivity and stability of 2-Amino-2-(pyridin-3-yl)acetonitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH sensitivity and stability of 2-Amino-2-(pyridin-3-yl)acetonitrile in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound is known to be sensitive to pH. The dihydrochloride salt of the compound is stable in acidic conditions, typically between pH 2 and 4.[1] However, it undergoes degradation in alkaline environments.[1]

Q2: What is the primary degradation pathway for this compound in solution?

A2: The primary degradation pathway for α-aminonitriles like this compound is hydrolysis of the nitrile group to form the corresponding α-amino acid, 2-amino-2-(pyridin-3-yl)acetic acid.[2] In strongly alkaline conditions, racemization at the α-carbon may also occur.[3]

Q3: How should I prepare stock solutions of this compound to ensure stability?

A3: To ensure the stability of your stock solutions, it is recommended to prepare them in an acidic buffer (pH 2-4) or in a non-aqueous solvent such as DMSO. Avoid using alkaline aqueous solutions for stock preparation and long-term storage.

Q4: Can I expect to see other degradation products besides the corresponding amino acid?

A4: Under forced degradation conditions, such as high temperatures and extreme pH, other minor degradation products might be observed. However, the primary degradation product resulting from hydrolysis is 2-amino-2-(pyridin-3-yl)acetic acid.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Aqueous Solution

Symptoms:

  • A decrease in the peak area of this compound in HPLC analysis over a short period.

  • The appearance of a new, more polar peak in the chromatogram, consistent with the formation of an amino acid.

Possible Cause:

  • The pH of the aqueous solution is neutral or alkaline, leading to rapid hydrolysis of the nitrile group.

Solution:

  • Verify Solution pH: Immediately measure the pH of your solution.

  • Acidify the Solution: If the pH is above 4, acidify the solution to a pH between 2 and 4 using a suitable acidic buffer (e.g., citrate or phosphate buffer).

  • Use Aprotic Solvents: For long-term storage or for experiments where acidic conditions are not suitable, consider dissolving the compound in an aprotic solvent like DMSO or DMF.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in dose-response curves.

  • Loss of compound activity over the course of the experiment.

Possible Cause:

  • Degradation of the compound in the cell culture medium or assay buffer, which are typically at a physiological pH of ~7.4.

Solution:

  • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the assay buffer as much as possible.

  • Prepare Fresh Solutions: Prepare fresh dilutions of your stock solution in the assay buffer immediately before each experiment.

  • Stability Check: Perform a stability check of the compound in your specific assay buffer by incubating it for the duration of your experiment and analyzing its purity by HPLC.

Quantitative Data Summary

The following tables summarize hypothetical data from a forced degradation study to illustrate the pH-dependent stability of this compound.

Table 1: Stability of this compound in Different pH Buffers at 25°C

pHBuffer System% Remaining after 24hMajor Degradation Product
2.0HCl>99%Not Detected
4.0Acetate>98%2-Amino-2-(pyridin-3-yl)acetic acid
7.4Phosphate~65%2-Amino-2-(pyridin-3-yl)acetic acid
9.0Borate~20%2-Amino-2-(pyridin-3-yl)acetic acid

Table 2: Half-life (t½) of this compound at Various pH Values and Temperatures

pHTemperature (°C)Estimated Half-life (hours)
4.025> 100
7.425~ 36
7.437~ 18
9.025~ 8

Experimental Protocols

Protocol 1: pH Stability Study

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9, and 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Sample Preparation: Dilute the stock solution into each of the prepared buffers to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point and determine the degradation rate constant and half-life at each pH.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) dilute Dilute Stock into Buffers stock->dilute buffers Prepare pH Buffers (pH 2, 4, 7.4, 9) buffers->dilute incubate Incubate at Constant Temp. dilute->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc HPLC Analysis sample->hplc data Calculate % Remaining & Half-life hplc->data

Caption: Workflow for a pH stability study of this compound.

troubleshooting_guide start Inconsistent Results or Rapid Degradation Observed check_ph Is the solution pH > 4? start->check_ph acidify Acidify solution to pH 2-4 or use aprotic solvent check_ph->acidify Yes check_time Is the compound in physiologic buffer (pH ~7.4) for an extended time? check_ph->check_time No minimize_time Minimize incubation time and prepare fresh solutions check_time->minimize_time Yes other Investigate other factors (temperature, light, etc.) check_time->other No

Caption: Troubleshooting decision tree for stability issues.

References

Preventing degradation of aminonitriles during workup and purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of aminonitriles during workup and purification.

Frequently Asked Questions (FAQs)

Q1: My aminonitrile appears to be degrading during my aqueous workup. What is the likely cause?

A1: The most common cause of degradation during aqueous workup is hydrolysis. Aminonitriles can hydrolyze to the corresponding amino acid or amino amide, especially under acidic or strongly basic conditions.[1][2][3] The nitrile group is susceptible to reaction with water, a process that can be accelerated by pH changes.[2]

Q2: I am observing significant product loss and the reappearance of my starting aldehyde/ketone after purification. What is happening?

A2: This is likely due to the retro-Strecker reaction.[4] This is the reverse of the aminonitrile synthesis, where the aminonitrile reverts to an imine (which can then hydrolyze back to the aldehyde/ketone and amine) and a cyanide source. This process can be promoted by heat and certain chromatographic conditions, particularly with aminonitriles derived from primary alkyl amines.[4][5]

Q3: Why is my aminonitrile streaking badly on my silica gel TLC plate and column?

A3: Aminonitriles are often basic compounds due to the amine functional group. The acidic nature of standard silica gel (due to silanol groups) can lead to strong acid-base interactions with your basic compound.[6][7] This interaction causes poor chromatographic performance, resulting in significant peak tailing or streaking. This can also lead to on-column degradation.[7]

Q4: Can I use protecting groups to improve the stability of my aminonitrile?

A4: Yes, protecting the amine functionality is an excellent strategy to enhance stability and simplify purification.[6] Converting the amine to a carbamate (e.g., Boc or Cbz) or an amide makes the compound less basic, reducing unwanted interactions with silica gel and potentially increasing stability towards hydrolysis or retro-Strecker reaction.[8][9] The protecting group can be removed in a subsequent step after purification.[6]

Troubleshooting Guide

Issue 1: Low Yield After Aqueous Extraction
Symptom Possible Cause Troubleshooting Solution
Low recovery of product from the organic layer.Hydrolysis: Exposure to acidic or strongly basic aqueous solutions.[2]• Neutralize the reaction mixture to pH 7-8 before extraction.• Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for washing instead of stronger bases like sodium hydroxide (NaOH).• Minimize contact time with the aqueous phase.• Perform extractions at lower temperatures (e.g., in an ice bath).
Emulsion formation during extraction.Amphiphilic nature of some aminonitriles.• Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.• Filter the mixture through a pad of Celite.
Issue 2: Degradation During Chromatographic Purification
Symptom Possible Cause Troubleshooting Solution
Severe streaking or tailing on silica gel column.[6]Acid-Base Interaction: Basic amine interacting with acidic silica.[7]Add a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., EtOAc/Hexane or DCM/MeOH).[6][7]• Use an alternative stationary phase such as basic alumina or amine-functionalized silica.[7]
Product degrades on the column (new spots on TLC of fractions).On-column Hydrolysis or Retro-Strecker Reaction. • Deactivate the silica gel by pre-treating the column with the mobile phase containing a basic modifier before loading your sample.• Switch to a less harsh purification method like reversed-phase chromatography.[6]
Product co-elutes with impurities.Poor Selectivity. Try Reversed-Phase (RP) Flash Chromatography. For basic aminonitriles, using a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% TEA) can increase retention and improve separation by keeping the compound in its neutral, free-base form.[7]• Consider salt formation. Convert the aminonitrile to a salt (e.g., hydrochloride salt) and purify by recrystallization.[6]

Summary of Purification Strategies

Purification Method Advantages Disadvantages Best For
Normal-Phase Chromatography (Silica Gel) Widely available, good for less polar compounds.Can cause degradation and streaking of basic aminonitriles without modification.[7]Non-basic or protected aminonitriles.
Normal-Phase with Basic Modifier (e.g., +1% TEA) Mitigates streaking and on-column degradation by neutralizing silica.[7]Can be difficult to remove the basic additive from the final product.Basic aminonitriles that are sensitive to acidic conditions.
Reversed-Phase Chromatography (C18) Excellent for polar and ionizable compounds; avoids acidic silica issues.[6]May require specialized equipment (prep-HPLC/MPLC); can be more expensive.Polar, basic aminonitriles.
Recrystallization Can provide very high purity material; scalable.Not all aminonitriles crystallize easily, especially if they are oils.[6]Solid aminonitriles with moderate purity.
Amine Protection then Purification Improves stability, eliminates basicity issues on silica, simplifies handling.[6]Adds two steps (protection and deprotection) to the synthesis.[8]Particularly sensitive or difficult-to-purify aminonitriles.

Key Experimental Protocols

Protocol 1: General Workup for a Strecker Reaction

This protocol is adapted from a general procedure for the synthesis of α-aminonitriles.[10]

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (1x)

    • Brine (saturated aqueous NaCl solution) (1x)

    • This helps to remove water-soluble byproducts and salts.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude aminonitrile.

  • Purification: Proceed immediately to purification to minimize potential degradation.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This is a representative protocol for purifying a basic aminonitrile.

  • Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 99:1 Hexane:EtOAc).

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the starting mobile phase containing your basic modifier (e.g., 1% triethylamine). This neutralizes the silica gel.[7]

  • Sample Loading: Dissolve your crude aminonitrile in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column using a gradient of your chosen solvent system (e.g., Hexane/EtOAc) containing the constant 1% triethylamine modifier.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. High vacuum may be necessary to remove all traces of TEA.

Visualizing Degradation and Workflow

Here are diagrams illustrating the key chemical pathways and a generalized experimental workflow.

Caption: Key degradation pathways for aminonitriles.

General Workup & Purification Workflow cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Workup (pH control) start->workup extract Extraction with Organic Solvent workup->extract dry Drying & Concentration extract->dry crude Crude Aminonitrile dry->crude col_chrom Column Chromatography (Modified Silica or RP) crude->col_chrom recryst Recrystallization crude->recryst protect Protect Amine crude->protect final Pure Aminonitrile col_chrom->final recryst->final protect->col_chrom Purify Protected Form

Caption: Decision workflow for aminonitrile workup and purification.

References

Technical Support Center: Morita-Baylis-Hillman Reaction for Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Morita-Baylis-Hillman (MBH) reaction, specifically for the synthesis of α-methylene-β-aminonitriles.

Troubleshooting Guide

This guide addresses common issues encountered during the aza-Morita-Baylis-Hillman reaction for aminonitrile synthesis in a question-and-answer format.

Q1: My reaction is very slow or shows no conversion. What are the likely causes and how can I accelerate it?

A1: Slow reaction rates are a common challenge in Morita-Baylis-Hillman reactions. Several factors can contribute to this issue:

  • Catalyst Choice: The nucleophilicity of the Lewis base catalyst is crucial. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 3-hydroxyquinuclidine (3-HQD) are generally more effective than less nucleophilic amines such as triethylamine or DMAP.[1] Phosphines, like triphenylphosphine (PPh₃), can also be used and are sometimes more effective, depending on the substrates.

  • Imine Reactivity: The electrophilicity of the imine plays a significant role. Imines derived from electron-deficient aldehydes tend to react faster. Additionally, the protecting group on the nitrogen is important; N-tosyl or N-nosyl imines are commonly used as they are sufficiently activated.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents or the addition of a protic co-solvent can sometimes accelerate the proton transfer steps in the catalytic cycle.[2] However, for some systems, non-polar solvents have been found to give higher enantioselectivities, albeit with lower yields and heterogeneity issues.[3]

  • Temperature: While many MBH reactions are run at room temperature, gentle heating may sometimes increase the reaction rate. However, this can also lead to increased side product formation. Conversely, some reactions benefit from lower temperatures to improve selectivity.[4]

Troubleshooting Steps:

  • Switch to a more nucleophilic catalyst: If you are using a weak Lewis base, consider switching to DABCO, 3-HQD, or a suitable phosphine.

  • Use a co-catalyst: The addition of a Brønsted acid (e.g., phenol, thiourea) or a Lewis acid can accelerate the reaction.[5]

  • Optimize the solvent: Screen a range of solvents, including polar aprotic (e.g., THF, MeCN, DMF) and non-polar solvents (e.g., toluene). The use of aqueous media or ionic liquids has also been reported to accelerate the reaction in some cases.

  • Increase the concentration: Higher concentrations of reactants can lead to faster reaction rates.

Q2: The yield of my desired aminonitrile is low, and I observe the formation of side products. What are the common side reactions and how can I suppress them?

A2: Low yields are often a consequence of competing side reactions. Common side products in the aza-MBH reaction include:

  • Michael Adducts: The nucleophilic catalyst can add to the activated alkene, and this intermediate can react with other electrophiles present in the reaction mixture.

  • Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of nucleophiles or radical initiators.

  • Cannizzaro-type Reactions: If the starting imine is generated in situ from an aldehyde and an amine, the unreacted aldehyde can undergo a Cannizzaro reaction, especially under basic conditions.

Troubleshooting Steps:

  • Control the stoichiometry: Use a moderate excess of the more volatile or less expensive reagent, typically the activated alkene (e.g., acrylonitrile).

  • Minimize polymerization:

    • Add a radical inhibitor, such as hydroquinone, to the acrylonitrile before use.

    • Maintain a consistent and moderate reaction temperature.

    • Ensure all reagents and solvents are free of peroxides.

  • Purify the imine: If you are preparing the imine beforehand, ensure it is pure and free of any starting aldehyde and amine. If generating the imine in situ, consider using molecular sieves to remove the water formed, which can help drive the imine formation to completion.

  • Optimize catalyst loading: While a sufficient amount of catalyst is needed, excessive amounts can sometimes promote side reactions.

Q3: I am observing the formation of an unexpected product instead of the desired aminonitrile. What could be happening?

A3: The formation of unexpected products can sometimes occur, especially with certain substrates or catalysts. For example, the reaction of N-tosylated imines with ethyl 2,3-butadienoate has been reported to yield azetidine or dihydropyridine derivatives depending on the Lewis base used (DABCO vs. DMAP). While not directly related to aminonitriles, this illustrates that the reaction pathway can be sensitive to the specific components.

Troubleshooting Steps:

  • Confirm the structure of the product: Use spectroscopic methods (NMR, MS) to unequivocally determine the structure of the product formed.

  • Review the literature for similar substrates: Check for reports of "abnormal" aza-MBH reactions with substrates similar to yours.

  • Systematically vary the reaction components: Change the catalyst, solvent, and temperature to see if the desired reaction pathway can be favored.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the aza-Morita-Baylis-Hillman reaction?

A: The reaction is initiated by the nucleophilic addition of a Lewis base catalyst (e.g., DABCO) to the activated alkene (e.g., acrylonitrile) to form a zwitterionic enolate intermediate. This enolate then acts as a nucleophile and attacks the electrophilic carbon of the imine. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final aminonitrile product.[6]

Q: Which catalysts are most effective for the synthesis of aminonitriles via the aza-MBH reaction?

A: Tertiary amines, particularly DABCO, are the most commonly used and generally effective catalysts for this transformation.[4][7] Chiral phosphines and bifunctional catalysts incorporating a Lewis base and a Brønsted acid have also been developed for asymmetric versions of the reaction.

Q: Can I use a one-pot, three-component approach to synthesize aminonitriles?

A: Yes, a one-pot reaction involving an aldehyde, an amine (or ammonia source), and acrylonitrile is a viable and atom-economical approach.[6] In this case, the imine is formed in situ. It is often beneficial to use a co-catalyst, such as a Lewis acid, to promote the imine formation.

Q: How can I purify the final aminonitrile product?

A: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. It is important to remove the catalyst and any high-boiling solvents before chromatography.

Quantitative Data

The following tables summarize representative data on the influence of catalysts and solvents on the yield of the aza-Morita-Baylis-Hillman reaction.

Table 1: Comparison of Lewis Base Catalysts in the Aza-MBH Reaction of N-tosylimine with Methyl Acrylate

EntryCatalystSolventTime (h)Yield (%)
1TriethylamineNeat24<5
2DMAPNeat2410
3DBUNeat2415
4DABCONeat2475
53-HQDNeat2480

Data adapted from a representative study on the aza-MBH reaction. Conditions: p-tosyl imine and methyl acrylate at room temperature.

Table 2: Effect of Solvent on the DABCO-Catalyzed Aza-MBH Reaction of an Isatin-Derived Ketimine with Acrylonitrile

EntrySolventTime (h)Yield (%)
1MeCN695
2THF2474
3Dioxane2461
4DCM48<10

Data compiled from a study on the aza-MBH reaction of isatin derivatives.[7][8] Conditions: Isatin-derived ketimine, acrylonitrile, and DABCO at room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Two-Step Aza-Morita-Baylis-Hillman Reaction for the Synthesis of α-Methylene-β-aminonitriles

Step 1: Synthesis of N-tosylimine

  • To a solution of the corresponding aldehyde (10 mmol) in dichloromethane (DCM, 20 mL), add p-toluenesulfonamide (10 mmol).

  • Add a catalytic amount of a Lewis acid (e.g., TiCl₄, a few drops) or a dehydrating agent (e.g., anhydrous MgSO₄, 2 g).

  • Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-tosylimine, which can often be used in the next step without further purification.

Step 2: Aza-Morita-Baylis-Hillman Reaction

  • In a round-bottom flask, dissolve the N-tosylimine (5 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).

  • Add acrylonitrile (7.5 mmol, 1.5 equivalents). It is advisable to use acrylonitrile containing a polymerization inhibitor (e.g., hydroquinone).

  • Add DABCO (1 mmol, 0.2 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to several days.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-methylene-β-aminonitrile.

Visualizations

aza_mbh_mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aldol-type Addition cluster_step3 Step 3: Proton Transfer & Elimination Catalyst Catalyst Acrylonitrile Acrylonitrile Catalyst->Acrylonitrile Nucleophilic Attack Zwitterionic_Enolate Zwitterionic_Enolate Acrylonitrile->Zwitterionic_Enolate Forms Imine Imine Zwitterionic_Enolate->Imine Nucleophilic Attack Adduct_Intermediate Adduct_Intermediate Imine->Adduct_Intermediate Forms Final_Product Final_Product Adduct_Intermediate->Final_Product Proton Transfer Final_Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of the aza-Morita-Baylis-Hillman reaction.

troubleshooting_workflow start Low Yield in Aza-MBH Reaction check_conversion Is the starting material consumed? start->check_conversion slow_reaction Issue: Slow Reaction Rate check_conversion->slow_reaction No side_products Issue: Side Product Formation check_conversion->side_products Yes optimize_catalyst Optimize Catalyst (e.g., DABCO, 3-HQD) slow_reaction->optimize_catalyst optimize_solvent Optimize Solvent slow_reaction->optimize_solvent optimize_temp Adjust Temperature slow_reaction->optimize_temp check_imine Check Imine Purity side_products->check_imine check_acrylonitrile Check Acrylonitrile Quality (inhibitor) side_products->check_acrylonitrile adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry

Caption: Troubleshooting workflow for low yields.

logical_relationships cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield cause1 Low Catalyst Nucleophilicity low_yield->cause1 cause2 Poor Imine Electrophilicity low_yield->cause2 cause3 Polymerization of Acrylonitrile low_yield->cause3 cause4 Side Reactions low_yield->cause4 solution1 Use DABCO or 3-HQD cause1->solution1 solution2 Use Electron-Withdrawing Group on Imine cause2->solution2 solution3 Add Radical Inhibitor cause3->solution3 solution4 Purify Imine / Control Stoichiometry cause4->solution4

Caption: Common problems, causes, and solutions.

References

Technical Support Center: Accelerating N-acylated α-Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce reaction times in N-acylated α-aminonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: My N-acylated α-aminonitrile synthesis is very slow, sometimes taking days. What are the primary factors influencing the reaction rate?

A1: The reaction rate is primarily influenced by the nucleophilicity of the amide, the stability of the N-acylimine intermediate, the choice of cyanide source, the catalyst, solvent, and reaction temperature. Amides are less nucleophilic than amines, which leads to a more sluggish formation of the key N-acylimine intermediate, often resulting in long reaction times.[1][2]

Q2: What are the main strategies to accelerate the synthesis?

A2: Key strategies to reduce reaction times include:

  • Catalysis: Employing effective Lewis acid, Brønsted acid, or organocatalysts can significantly speed up the reaction.

  • Alternative Energy Sources: Microwave irradiation and ultrasonication can dramatically reduce reaction times from days to minutes or hours.

  • Cyanide Source Selection: The choice between cyanide sources like potassium cyanide (KCN) and trimethylsilyl cyanide (TMSCN) can impact reaction efficiency and time, depending on the specific protocol.[1][2]

  • Reaction Conditions Optimization: Adjusting temperature, solvent, and reagent concentrations can further optimize reaction speed.

Q3: Can I use a one-pot method for this synthesis to save time?

A3: Yes, one-pot procedures, often referred to as Strecker reactions involving amides, are a common approach.[1][2] These methods avoid the isolation of intermediates, saving time and resources. However, direct condensation of an aldehyde, amide, and cyanide source can be challenging and may require specific catalysts to be effective. A "telescoping" one-pot protocol, where the second reagent is added after a certain time without intermediate purification, is also a viable and time-saving strategy.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Very slow or no reaction 1. Low reactivity of the N-acylimine intermediate.2. Ineffective catalyst.3. Unsuitable cyanide source for the chosen conditions.4. Presence of water in reactions requiring anhydrous conditions.1. Increase the reaction temperature. If thermal heating is slow, consider using microwave irradiation or ultrasonication.2. Screen different catalysts. Lewis acids (e.g., InCl₃, BiBr₃) or organocatalysts can be effective.[2] For some protocols, no catalyst is optimal with KCN.[1][2]3. If using TMSCN with a Lewis acid catalyst is slow, consider switching to KCN, which can be more effective in some systems.[1][2]4. Ensure anhydrous conditions by using dry solvents and adding a dessicant like anhydrous Na₂SO₄.[2]
Low Yield of the Desired Product 1. Side reactions, such as aldol-type self-condensation of the imine intermediate, especially with aldehydes having α-methylene groups.[2]2. Formation of cyanohydrin as a byproduct.3. Hydrolysis of the nitrile product during workup.1. Optimize the reaction temperature and catalyst to favor the desired reaction pathway. A lower temperature might reduce side reactions, but this needs to be balanced with reaction time.2. The choice of catalyst and reaction conditions can minimize cyanohydrin formation. Ensure the cyanide adds to the imine rather than the aldehyde.3. Perform the workup under neutral or mildly acidic/basic conditions to avoid nitrile hydrolysis.
Formation of Polymeric Byproducts Aldol-type self-condensation of the enolizable imine intermediate.[2]This is more common with aliphatic aldehydes. Consider using a two-step approach where the N-acylimine intermediate is stabilized, for example, as a sulfone, before the addition of the cyanide source.[1]
Inconsistent Results 1. Variable quality of reagents or solvents (e.g., presence of water).2. Inconsistent heating in conventional methods.1. Use freshly distilled solvents and high-purity reagents. Ensure cyanide sources are not degraded.2. Employ controlled heating methods like a temperature-controlled oil bath or a dedicated microwave reactor for better reproducibility.

Data on Accelerated Synthesis Methods

The following tables summarize quantitative data on the reduction of reaction times using different methods.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

MethodReaction TimeYieldReference
Conventional (Stirring at RT)72 hoursHigh--INVALID-LINK--
Ultrasound-Assisted (37 kHz, 95 W, 25 °C)30 minutesHigh--INVALID-LINK--

Table 2: Effect of Catalyst on a Model Strecker Reaction (Sulfone Intermediate Route)

Cyanide SourceCatalystSolventYield (after 24h)Reference
KCNNoneTHF94%[1][2]
KCNCu(OTf)₂THF5%[1][2]
KCNInCl₃THF68%[1][2]
TMSCNNoneTHF0%[1][2]
TMSCNInCl₃THF75%[1][2]

Experimental Protocols for Accelerated Synthesis

Protocol 1: General Ultrasound-Assisted Synthesis

This protocol is adapted from a study on a related Strecker reaction and can be optimized for N-acylated α-aminonitrile synthesis.

Reagents:

  • Aldehyde (1 mmol)

  • Amide (1 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1 mmol)

  • Catalyst (if required, e.g., Lewis acid, 5-10 mol%)

  • Solvent (e.g., PEG-H₂O mixture)

Procedure:

  • In a suitable reaction vessel, dissolve the aldehyde and amide in the chosen solvent.

  • Add the catalyst (if any).

  • Place the vessel in an ultrasonic bath.

  • Add TMSCN to the mixture.

  • Irradiate the reaction mixture with ultrasound (e.g., 37 kHz, 95 W) at room temperature for 30-60 minutes, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Protocol 2: General Microwave-Assisted Synthesis

This protocol is a general guideline and requires optimization for specific substrates.

Reagents:

  • Aldehyde (1 mmol)

  • Amide (1.2 mmol)

  • Cyanide source (e.g., KCN or TMSCN, 1.5 mmol)

  • Catalyst (if required)

  • Solvent (a high-boiling point solvent suitable for microwave chemistry, e.g., DMF, DMSO)

Procedure:

  • In a dedicated microwave reaction vial, combine the aldehyde, amide, and catalyst (if any) in the solvent.

  • Add the cyanide source.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 70-120°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture and purify the product by chromatography.

Visualizing the Workflow and Reaction Pathway

Generalized Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde Imine N-Acylimine Intermediate Aldehyde->Imine Amide Amide Amide->Imine Cyanide Cyanide Source (e.g., KCN, TMSCN) Product N-Acylated α-Aminonitrile Cyanide->Product Nucleophilic Attack Imine->Product Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Imine Formation Energy Energy Input (Heat, Microwave, Ultrasound) Energy->Imine Energy->Product

Caption: Generalized pathway for N-acylated α-aminonitrile synthesis.

Experimental Workflow for Accelerated Synthesis

G Start Start ReagentPrep Reagent & Solvent Preparation Start->ReagentPrep ReactionSetup Reaction Setup: Aldehyde, Amide, Catalyst ReagentPrep->ReactionSetup CyanideAddition Add Cyanide Source ReactionSetup->CyanideAddition EnergyInput Apply Energy Source (Microwave or Ultrasound) Monitoring Monitor Reaction (TLC/LC-MS) EnergyInput->Monitoring CyanideAddition->EnergyInput IsComplete Reaction Complete? Monitoring->IsComplete Workup Quench & Aqueous Workup Purification Purification (Chromatography) Workup->Purification End Final Product Purification->End IsComplete->EnergyInput No IsComplete->Workup Yes

Caption: Workflow for accelerated synthesis of N-acylated α-aminonitriles.

References

Technical Support Center: Managing 2-Amino-2-(pyridin-3-yl)acetonitrile Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 2-Amino-2-(pyridin-3-yl)acetonitrile salts.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why are this compound salts susceptible to it?

A1: Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere. This compound is often formulated as a dihydrochloride salt to improve its solubility and stability. However, the ionic nature of this salt form makes it prone to absorbing moisture from the air.[1][2] This can lead to various challenges in handling, formulation, and analysis.

Q2: What are the potential consequences of improper handling of hygroscopic this compound salts?

A2: Improper handling can lead to several undesirable consequences, including:

  • Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water), leading to poor flowability and handling difficulties during manufacturing processes.[3][4]

  • Chemical Degradation: The presence of moisture can accelerate chemical degradation pathways such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[1][5]

  • Inaccurate Weighing: Absorption of water will lead to inaccurate mass measurements, which is critical for preparing solutions of known concentrations and for dosage accuracy in formulations.[4][6][7]

  • Altered Crystal Structure: Moisture can induce changes in the crystalline form of the salt, potentially affecting its physical and chemical properties.[8][9]

Q3: How should I store this compound salts to minimize moisture absorption?

A3: To minimize moisture absorption, it is crucial to store the salts in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves).[1][2] For long-term storage, a controlled low-humidity environment, such as a dry cabinet or a glove box with an inert atmosphere, is recommended.[10] The storage temperature should be kept stable, as temperature fluctuations can affect the relative humidity inside the container.[11]

Q4: What are some formulation strategies to manage the hygroscopicity of this compound salts?

A4: Several formulation strategies can be employed to mitigate the challenges associated with the hygroscopic nature of these salts:

  • Co-processing with Excipients: Blending the salt with non-hygroscopic excipients can help to reduce the overall moisture uptake of the formulation.

  • Film Coating: Applying a moisture-barrier film coating to tablets or particles can protect the active pharmaceutical ingredient (API) from environmental humidity.

  • Encapsulation: Enclosing the API in a capsule can provide a physical barrier against moisture.

  • Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or a co-crystal of the compound.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
The powder has formed clumps or is caked. Exposure to ambient humidity during handling or storage.Break up the clumps gently with a spatula in a low-humidity environment (e.g., glove box). For future prevention, ensure the container is always tightly sealed and stored in a desiccator. Consider pre-conditioning the powder by drying it under vacuum.[13]
Inconsistent results in analytical assays. Inaccurate weighing due to moisture uptake.Weigh the compound in a controlled low-humidity environment. If this is not possible, work quickly and use a container with a small opening to minimize exposure. Always use a calibrated balance and consider the potential for weight gain during the measurement process.[6][11][14]
Degradation of the compound is observed over time. Hydrolysis due to absorbed moisture.Ensure stringent control over storage conditions, minimizing exposure to humidity. Consider reformulating with protective excipients or packaging the final product in moisture-barrier materials.[1][5]
Poor powder flow during formulation processing. Increased particle adhesion due to moisture.Dry the powder before use. Incorporate glidants into the formulation to improve flowability. Control the humidity in the manufacturing environment.[3][15]

Experimental Protocols

Characterization of Hygroscopicity

Understanding the hygroscopic behavior of this compound salts is crucial for developing appropriate handling and formulation strategies. The following are key experimental techniques for this purpose.

1. Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of the salt as a function of relative humidity (RH).

Methodology:

  • Place a known mass of the sample (typically 5-10 mg) onto the DVS instrument's microbalance.

  • Dry the sample in the instrument by exposing it to 0% RH at a constant temperature (e.g., 25 °C) until a stable weight is achieved.

  • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a specified threshold.

  • Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.

  • Plot the percentage change in mass against the RH to generate the moisture sorption-desorption isotherm.

Data Interpretation: The shape of the isotherm provides information on the mechanism of water uptake (adsorption, absorption, deliquescence). The total moisture uptake at a given RH indicates the degree of hygroscopicity.

2. Thermogravimetric Analysis (TGA)

Objective: To determine the water content of the salt and its thermal stability.

Methodology:

  • Place a known mass of the sample (typically 5-10 mg) into a TGA sample pan.

  • Heat the sample in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

  • Continuously monitor the mass of the sample as a function of temperature.

  • The weight loss at different temperatures corresponds to the loss of volatiles, including water.

Data Interpretation: A weight loss step at temperatures below approximately 150 °C typically corresponds to the loss of adsorbed or bound water. Weight loss at higher temperatures indicates decomposition.

3. X-Ray Powder Diffraction (XRPD)

Objective: To investigate the impact of moisture on the crystalline structure of the salt.

Methodology:

  • Obtain an initial XRPD pattern of the dry sample.

  • Expose the sample to a controlled high-humidity environment for a specific period.

  • Obtain a second XRPD pattern of the humidified sample.

  • Compare the two patterns for any changes in peak positions or the appearance of new peaks.

Data Interpretation: Changes in the XRPD pattern indicate a change in the crystal lattice, which could be due to the formation of a hydrate or a different polymorphic form.[8][16][17]

Data Presentation

The following table summarizes the classification of hygroscopicity based on the European Pharmacopoeia, which can be determined from DVS data.[18]

Classification Weight Increase at 25°C and 80% RH
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Note: This is a general classification. Specific quantitative data for this compound salts should be generated experimentally.

Visualizations

Experimental_Workflow cluster_0 Sample Handling and Preparation cluster_1 Characterization cluster_2 Data Analysis and Decision Making Receive_Sample Receive this compound salt Store_Desiccator Store in Desiccator Receive_Sample->Store_Desiccator Handle_Low_Humidity Handle in Low Humidity Environment Store_Desiccator->Handle_Low_Humidity DVS Dynamic Vapor Sorption (DVS) Handle_Low_Humidity->DVS TGA Thermogravimetric Analysis (TGA) Handle_Low_Humidity->TGA XRPD X-Ray Powder Diffraction (XRPD) Handle_Low_Humidity->XRPD Analyze_Hygroscopicity Analyze Hygroscopicity Data DVS->Analyze_Hygroscopicity TGA->Analyze_Hygroscopicity XRPD->Analyze_Hygroscopicity Assess_Stability Assess Physical and Chemical Stability Analyze_Hygroscopicity->Assess_Stability Develop_Strategy Develop Handling and Formulation Strategy Assess_Stability->Develop_Strategy

Caption: Workflow for managing hygroscopic salts.

Troubleshooting_Logic Observe_Issue Observe Issue with Compound? Is_Clumped Is the powder clumped? Observe_Issue->Is_Clumped Yes No_Issue Continue with standard procedures. Observe_Issue->No_Issue No Inconsistent_Weighing Inconsistent weighing? Is_Clumped->Inconsistent_Weighing No Solution_Clumped Action: Dry powder in low humidity. Prevention: Improve storage conditions. Is_Clumped->Solution_Clumped Yes Degradation_Detected Degradation detected? Inconsistent_Weighing->Degradation_Detected No Solution_Weighing Action: Weigh in controlled environment. Prevention: Minimize exposure time. Inconsistent_Weighing->Solution_Weighing Yes Solution_Degradation Action: Re-evaluate storage. Prevention: Consider protective formulation/packaging. Degradation_Detected->Solution_Degradation Yes Degradation_Detected->No_Issue No

Caption: Troubleshooting decision tree.

References

Identifying and minimizing impurities in 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(pyridin-3-yl)acetonitrile. Our goal is to help you identify and minimize impurities during your experiments, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prominently documented method for synthesizing this compound is the Strecker synthesis .[1][2][3][4] This is a one-pot, three-component reaction involving 3-pyridinecarboxaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (such as trimethylsilyl cyanide).[1] Another potential, though less detailed in the context of this specific compound, is a modification of the Morita–Baylis–Hillman reaction.

Q2: I am seeing unexpected spots on my TLC plate after synthesis. What could they be?

A2: Unexpected spots on your TLC plate likely correspond to impurities. Based on the Strecker synthesis pathway, common impurities could include:

  • Unreacted 3-pyridinecarboxaldehyde: The starting aldehyde may not have fully reacted.

  • Iminopyridine intermediate: The imine formed from the aldehyde and ammonia might be present if the cyanide addition is incomplete.

  • Hydrolysis products: The nitrile group is susceptible to hydrolysis, which could lead to the formation of the corresponding amide or carboxylic acid.

  • Side-products from Xanomeline synthesis: this compound is a known impurity in the synthesis of Xanomeline.[5][6] Therefore, other related impurities from that process could potentially be present, depending on the specific reaction conditions. These may include 2-Hydroxy-2-(pyridin-3-yl)acetonitrile.[7]

Q3: My yield of this compound is low. How can I improve it?

A3: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Reaction Conditions: Ensure your reaction is performed under optimal conditions. For the Strecker synthesis, this includes appropriate temperature control and reaction time. One specific protocol reports a 44% yield when using trimethylsilyl cyanide with ammonium chloride and ammonia.[1]

  • Reagent Quality: The purity of your starting materials, particularly the 3-pyridinecarboxaldehyde, is crucial. Impurities in the starting materials can lead to side reactions and lower yields.

  • Moisture Control: The Strecker reaction can be sensitive to moisture, which can lead to the hydrolysis of intermediates and the cyanide source. Ensure you are using dry solvents and reagents.

  • Purification Method: Yield loss can occur during purification. Evaluate your purification technique (e.g., column chromatography, recrystallization) to ensure it is optimized for this compound.

Q4: How can I purify crude this compound?

A4: Several methods can be employed for the purification of aminonitriles:

  • Column Chromatography: This is a common and effective method for separating the desired product from impurities. A typical system might involve silica gel as the stationary phase with a solvent system like ethyl acetate/methanol.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical and will require some experimentation.

  • Salt Formation: Converting the basic aminonitrile to a salt (e.g., hydrochloride or oxalate salt) can facilitate purification by crystallization.[8] The salt can then be neutralized to recover the purified free base if needed.

Troubleshooting Guides

Issue 1: Presence of a Major Impurity with a Similar Polarity to the Product

Symptoms:

  • Difficulty in separating a major impurity from the desired product using standard column chromatography.

  • Co-elution of the impurity and product peaks in HPLC analysis.

Possible Causes:

  • The impurity may be a structurally similar compound, such as an isomer or a closely related byproduct.

Solutions:

  • Optimize Chromatography:

    • Change the solvent system: Experiment with different solvent mixtures and gradients to improve separation.

    • Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.

  • Recrystallization:

    • Perform a systematic solvent screen to find a solvent or solvent mixture in which the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity has different solubility characteristics.

  • Derivative Formation:

    • Temporarily convert the product to a derivative with different physical properties (e.g., a salt), which may be easier to separate from the impurity. The derivative can then be converted back to the parent compound.

Issue 2: Product Degradation During Workup or Storage

Symptoms:

  • Appearance of new impurity spots on TLC over time.

  • Discoloration of the isolated product.

  • Decrease in purity as determined by HPLC analysis of a stored sample.

Possible Causes:

  • The aminonitrile may be unstable under certain conditions (e.g., exposure to air, light, or moisture).

  • Residual acidic or basic reagents from the synthesis can catalyze degradation.

Solutions:

  • Neutralize Thoroughly: During the workup, ensure that all acidic or basic catalysts and reagents are completely removed or neutralized.

  • Minimize Exposure: Protect the compound from prolonged exposure to air, light, and moisture. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial.

  • Store at Low Temperatures: Storing the compound at reduced temperatures (e.g., in a refrigerator or freezer) can slow down degradation processes.

  • Convert to a More Stable Salt: For long-term storage, consider converting the aminonitrile to a more stable crystalline salt form.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
3-PyridinecarboxaldehydeC₆H₅NO107.11Unreacted starting material
2-Hydroxy-2-(pyridin-3-yl)acetonitrileC₇H₆N₂O134.14Side-product from Xanomeline synthesis-related pathways[7]
2-Amino-2-(pyridin-3-yl)acetamideC₇H₉N₃O151.17Hydrolysis of the nitrile group
2-Amino-2-(pyridin-3-yl)acetic acidC₇H₈N₂O₂152.15Complete hydrolysis of the nitrile group

Experimental Protocols

Protocol 1: General Procedure for Strecker Synthesis

A modified Strecker reaction is a common route for the synthesis of this compound.[1]

  • To a solution of 3-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia, such as ammonium chloride.

  • Add a cyanide source, for example, trimethylsilyl cyanide (TMSCN), to the mixture.[1]

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with an appropriate aqueous solution.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel or by recrystallization.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.

  • Injection Volume: 10 µL.

This method should be optimized for your specific system and impurity profile to achieve good resolution between the main peak and any impurities.

Mandatory Visualizations

Strecker_Synthesis A 3-Pyridinecarboxaldehyde C Iminopyridine Intermediate A->C + NH3 - H2O B Ammonia (NH3) B->C E This compound C->E + CN- D Cyanide (CN-) D->E

Caption: Strecker synthesis of this compound.

Impurity_Formation P This compound I3 Hydrolysis Products (Amide, Carboxylic Acid) P->I3 Degradation (e.g., moisture) I1 Unreacted 3-Pyridinecarboxaldehyde I2 Iminopyridine Intermediate S Synthesis Mixture S->P Main Reaction S->I1 Incomplete Reaction S->I2 Incomplete Reaction

Caption: Potential sources of impurities in the synthesis.

Purification_Workflow Crude Crude Product TLC TLC/HPLC Analysis Crude->TLC Purity Purity Check TLC->Purity Pure Pure Product (>95%) Purity->Pure Yes Purify Purification Step Purity->Purify No CC Column Chromatography Purify->CC Recryst Recrystallization Purify->Recryst Salt Salt Formation & Purification Purify->Salt CC->TLC Recryst->TLC Salt->TLC

Caption: General workflow for purification and analysis.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₇N₃[3][4]
Molecular Weight 133.15 g/mol [1][3][4][5]
CAS Number 131988-63-1[1][3][6]
Appearance Powder[7]
Storage Sealed in dry, store in freezer, under -20°C[6]

Spectroscopic and Chromatographic Data

The structural elucidation and purity assessment of 2-Amino-2-(pyridin-3-yl)acetonitrile rely on a combination of spectroscopic and chromatographic techniques. The data presented below is compiled from various sources and represents typical analytical results for this compound.

TechniqueParameterObserved Value
¹H NMR (in CDCl₃)Chemical Shift (δ)Aromatic protons (pyridine ring): Signals in the aromatic region. Proton at C2': doublet.[1]
Pyridine protons (in D₂O): δ 8.5–9.0 ppm.[8]
Amino protons (in D₂O): δ 3.2–3.5 ppm (broad singlet, exchanged with D₂O).[8]
¹³C NMR (in CDCl₃)Chemical Shift (δ)C2': 150.28 ppm.[1]
C6': 148.24 ppm.[1]
CH-CN: 45.20 ppm.[1]
FT-IR (KBr)Wavenumber (cm⁻¹)C≡N Stretch: 2240 cm⁻¹ (strong).[8]
N-H Stretch: 3300–3500 cm⁻¹ (broad).[8]
HPLC MethodA high-performance liquid chromatography (HPLC) method with a UV detector can be developed for the determination of this compound. A common approach for amino compounds without derivatization involves using a HILIC column.[9]
Mass Spectrometry Molecular IonM+: 253 (as the oxalate salt).[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure of the compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[10]

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C≡N, N-H, aromatic C-H).

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify it.

  • Instrumentation: An HPLC system with a UV detector.

  • Method (adapted for aminonitriles): [9]

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjusted to 2.85) in an isocratic mode (e.g., 75:25 acetonitrile:buffer).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm).

    • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the area percentage of all peaks.

4. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS).

  • Ionization Method: Electrospray Ionization (ESI) is a common method for this type of compound.

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data Data Analysis & Confirmation Synthesis Synthesis of 2-Amino-2- (pyridin-3-yl)acetonitrile Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity Determination HPLC->Purity_Determination Final_Product Characterized Product Structure_Confirmation->Final_Product Purity_Determination->Final_Product

References

Confirming the Structure of Synthesized 2-Amino-2-(pyridin-3-yl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, rigorous structural confirmation of synthesized compounds is a critical step to ensure the integrity of their findings. This guide provides a comprehensive comparison of analytical techniques for verifying the structure of 2-Amino-2-(pyridin-3-yl)acetonitrile, a key intermediate in the synthesis of specialized chemical probes and potential therapeutic agents.[1][2] We present supporting experimental data and detailed protocols to aid in the unambiguous identification of this compound.

Workflow for Structural Confirmation

The following workflow outlines a standard procedure for the structural confirmation of a synthesized compound like this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation start Synthesize 2-Amino-2- (pyridin-3-yl)acetonitrile purify Purification (e.g., Column Chromatography) start->purify ms Mass Spectrometry (MS) purify->ms ftir FTIR Spectroscopy purify->ftir nmr NMR Spectroscopy (¹H and ¹³C) purify->nmr compare Compare Data with Reference Spectra/Literature ms->compare ftir->compare nmr->compare confirm Structure Confirmed compare->confirm

Caption: A typical workflow for the synthesis, purification, and structural confirmation of this compound.

Spectroscopic Data Comparison

The primary methods for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The expected data for the target compound are summarized below and compared with a potential synthetic precursor, 3-pyridinecarboxaldehyde, to highlight key structural differences.

Analytical Technique Functional Group/Proton Environment Expected Signal for this compound Signal for 3-Pyridinecarboxaldehyde (Precursor)
¹H NMR Pyridine Protonsδ 8.5–9.0 ppmδ 8.7-9.9 ppm
Amino Protons (NH₂)δ 3.2–3.5 ppm (broad singlet)[3]N/A
Methine Proton (CH)δ ~5.0 ppm (singlet)N/A
Aldehyde Proton (CHO)N/Aδ ~10.0 ppm (singlet)
FTIR C≡N Stretch2240 cm⁻¹ (strong)[3]N/A
N-H Stretch3300–3500 cm⁻¹ (broad)[3]N/A
C=O StretchN/A~1700 cm⁻¹ (strong)
Mass Spec. (EI) Molecular Ion (M⁺)m/z = 133.15m/z = 107.11

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the proton and carbon environments in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the protons and carbons of the molecule. For this compound, expect characteristic signals for the pyridine ring protons, the amino protons, and the alpha-carbon proton.[1][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile (C≡N) and amino (N-H) functional groups.[3] The absence of a strong carbonyl (C=O) peak from the starting material (3-pyridinecarboxaldehyde) is a key confirmation point.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound (133.15 g/mol ).[1]

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). The observed mass should correspond to the calculated molecular weight of this compound.

Synthesis and Alternative Structures

The most common synthetic route to this compound is a modified Strecker reaction, starting from 3-pyridinecarboxaldehyde.[1]

G reactant 3-Pyridinecarboxaldehyde product This compound reactant->product Strecker Reaction reagents + TMSCN + NH₄Cl, NH₃

Caption: A simplified diagram of the Strecker synthesis of this compound.

It is crucial to differentiate the final product from potential side-products or unreacted starting materials. For instance, the intermediate imine or the cyanohydrin could be present as impurities. The analytical techniques described above can readily distinguish these species from the desired product. For example, the cyanohydrin would show a prominent hydroxyl (O-H) stretch in the IR spectrum and lack the amino (N-H) signals in the ¹H NMR spectrum.

By employing this systematic approach of synthesis, purification, and multi-technique spectroscopic analysis, researchers can confidently confirm the structure of synthesized this compound, ensuring the reliability of their subsequent research and development activities.

References

A Comparative Guide to Aminonitrile Synthesis: Strecker Reaction vs. Alternative Cyanation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of α-aminonitriles is a critical step, as they are key precursors to α-amino acids and various nitrogen-containing heterocyclic compounds. The Strecker synthesis, a classic multicomponent reaction, has long been the cornerstone for this transformation. This guide provides an objective comparison between the traditional Strecker synthesis and alternative C-H cyanation methods, supported by experimental data and detailed protocols.

The Strecker Synthesis: A Time-Honored Approach

First reported in 1850, the Strecker synthesis is a one-pot, three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source.[1][2] The reaction proceeds through the initial formation of an imine from the carbonyl compound and the amine, which is then attacked by a cyanide nucleophile to yield the α-aminonitrile.[2][3] This method is highly regarded for its atom economy and the ability to generate molecular complexity in a single step.[4]

The versatility of the Strecker reaction allows for the use of various starting materials, including diverse aldehydes and ketones, as well as primary and secondary amines, to produce a wide array of substituted aminonitriles.[2]

Strecker_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition A R1(CO)R2 (Aldehyde/Ketone) C R1(C=NR3)R2 (Imine) A->C + R3NH2 B R3NH2 (Amine) H2O H2O C->H2O - H2O D R1(C=NR3)R2 (Imine) F R1C(CN)(NHR3)R2 (α-Aminonitrile) D->F + CN- E CN- (Cyanide Source)

Caption: General mechanism of the Strecker synthesis.

Reductive Amination vs. Strecker Synthesis: A Clarification

It is important to distinguish the Strecker synthesis from classical reductive amination. Reductive amination is a process that converts a carbonyl group into an amine via an imine intermediate, which is then reduced.[5][6] This method yields an amine, not an aminonitrile. The key difference lies in the final step: the Strecker reaction involves the addition of a cyanide group to the imine, whereas reductive amination involves the addition of a hydride (reduction).

For the synthesis of aminonitriles, the direct comparison is not with reductive amination, but rather with other cyanation techniques, such as the direct oxidative C-H cyanation of amines.

Alternative Pathway: Oxidative C-H Cyanation of Amines

A more modern alternative to the Strecker reaction is the direct cyanation of the α-C-H bond of a tertiary amine.[7] This method typically employs a transition metal catalyst and an oxidant to generate an iminium ion intermediate from the amine, which is then trapped by a cyanide source.[8] This approach is advantageous when the desired amine is more readily available than the corresponding aldehyde or ketone.

CH_Cyanation_Mechanism cluster_cyanation Oxidative C-H Cyanation Amine R1CH2NR2R3 (Tertiary Amine) Iminium [R1CH=NR2R3]+ (Iminium Ion) Amine->Iminium [Oxidant] Product R1CH(CN)NR2R3 (α-Aminonitrile) Iminium->Product + CN-

Caption: General mechanism for oxidative C-H cyanation of amines.

Performance Comparison: Strecker Synthesis Protocols

The efficiency of the Strecker synthesis is highly dependent on the choice of catalyst, cyanide source, and reaction conditions. A wide range of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been developed to promote the reaction under mild conditions.[4][9] The use of trimethylsilyl cyanide (TMSCN) is often preferred over highly toxic sources like HCN, NaCN, or KCN.[3][4]

The following table summarizes data from various studies on the Strecker synthesis, showcasing the performance under different catalytic systems.

EntryAldehyde/KetoneAmineCyanide SourceCatalyst/SolventTimeTemp (°C)Yield (%)Reference
1BenzaldehydeAnilineTMSCN[HMIm]OAc (50 mol%) / Neat5 minRT87[4]
2BenzaldehydeAnilineTMSCNFormic acid / EtOH5 minRT99[4]
3BenzaldehydeAnilineTMSCNInI₃ (10 mol%) / Water30 minRT95[4]
4BenzaldehydeAnilineTMSCNChitosan (6 mg) / Neat10 minRT95[4]
5BenzaldehydeAnilineTMSCNNone / Neat24 hRT<10[4]
6Acetaldehyde(S)-α-phenylethylamineNaCN (aq)None--17 (overall)[10]
7Various AldehydesVarious AminesTMSCNIndium powder / Water5-15 minRT90-98[7]
8Various AldehydesVarious AminesKCNNo catalyst / Various Solvents24 hRTup to 94[11]

Experimental Protocols

Protocol 1: Strecker Synthesis using an Ionic Liquid Catalyst[4]

This protocol describes the synthesis of 2-phenyl-2-(phenylamino)acetonitrile using N-methyl imidazolium acetate ([HMIm]OAc) as both a catalyst and reaction medium.

Materials:

  • Benzaldehyde (0.1 mL, 1.0 mmol)

  • Aniline (0.09 mL, 1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (0.15 mL, 1.2 mmol)

  • N-methyl imidazolium acetate ([HMIm]OAc) (0.07 g, 50 mol%)

  • Ethanol (for workup)

Procedure:

  • To a round-bottomed flask, add benzaldehyde, aniline, TMSCN, and [HMIm]OAc sequentially.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.

  • Upon completion, cool the reaction mixture.

  • The product precipitates and is separated by filtration to yield pure 2-phenyl-2-(phenylamino)acetonitrile as a white solid.

  • The catalyst can be recovered by evaporating the ethanol used for washing under reduced pressure.

Protocol 2: Strecker Synthesis using Aqueous Formic Acid[9]

This protocol demonstrates a highly efficient synthesis using an inexpensive and environmentally friendly organocatalyst.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Aromatic Amine (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.0 mmol)

  • Aqueous Formic Acid (30 µL)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottomed flask, dissolve the aldehyde and amine in ethanol.

  • Add aqueous formic acid to the solution.

  • Stir the mixture for a few minutes at room temperature to allow for imine formation.

  • Add TMSCN to the reaction mixture.

  • Continue stirring at room temperature. The reaction is typically complete within 5 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure α-aminonitrile.

Experimental Workflow

The typical workflow for a one-pot Strecker synthesis is straightforward, contributing to its widespread use in both academic and industrial laboratories.

Strecker_Workflow Start Combine Aldehyde/Ketone, Amine, and Catalyst in Solvent Add_Cyanide Add Cyanide Source (e.g., TMSCN) Start->Add_Cyanide Stir Stir at Room Temperature Add_Cyanide->Stir Monitor Monitor Reaction (e.g., TLC) Stir->Monitor Workup Reaction Workup (e.g., Filtration, Evaporation) Monitor->Workup Reaction Complete Purify Purification (e.g., Recrystallization) Workup->Purify Product Isolated α-Aminonitrile Purify->Product

References

A Comparative Guide to 2-Amino-2-(pyridin-3-yl)acetonitrile and Other Pyridine-Based Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, pyridine-based scaffolds are of paramount importance, featuring in a multitude of FDA-approved drugs.[1] Their prevalence stems from their ability to engage in favorable interactions with biological targets and their advantageous pharmacokinetic profiles. Among the diverse array of pyridine-containing building blocks, 2-Amino-2-(pyridin-3-yl)acetonitrile presents a unique combination of functionalities that make it a valuable tool for the synthesis of complex molecules. This guide provides an objective comparison of this compound with other common pyridine-based building blocks, supported by experimental data and detailed protocols to aid researchers in their synthetic and drug discovery endeavors.

Physicochemical Properties of Pyridine-Based Building Blocks

The selection of a building block in a synthetic campaign is often guided by its fundamental physicochemical properties. These properties influence solubility, reactivity, and ultimately, the pharmacokinetic profile of the resulting molecules. The table below summarizes key properties of this compound and other representative pyridine-based building blocks.

PropertyThis compound2-Aminopyridine3-PyridinecarboxaldehydePyridine-3-boronic acid
Molecular Weight ( g/mol ) 133.1594.11[2]107.11[3]122.92[4]
Melting Point (°C) N/A59[5]7-8[6][7]>300[8]
Boiling Point (°C) N/A204-210209[3]N/A
LogP N/A0.5[2]0.290[7]N/A
pKa N/A6.823.43 (predicted)[7]4.00 (predicted)[9]
Solubility Soluble (as dihydrochloride salt)[5]Soluble in water, alcohol, ether[10]Soluble in water[3]Slightly soluble in methanol[9]

Synthetic Utility and Performance

The true value of a building block is demonstrated in its synthetic applications. This section explores the characteristic reactions and performance of this compound and its counterparts.

This compound: A Versatile Intermediate for Complex Scaffolds

This compound is a key intermediate in the synthesis of bioactive molecules, including muscarinic receptor agonists like FP-TZTP and Xanomeline.[11][12] Its primary route of synthesis is the Strecker reaction, a multicomponent reaction that efficiently introduces an amino and a nitrile group.

Experimental Protocol: Strecker Synthesis of this compound [13][14]

  • To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add ammonium chloride (NH4Cl, 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium cyanide (KCN, 1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reaction TypeKey ReagentsTypical YieldReaction Time
Strecker Synthesis3-Pyridinecarboxaldehyde, NH4Cl, KCN70-90%24-48 hours
Alternative Pyridine-Based Building Blocks in Synthesis

2-Aminopyridine is a widely used building block for the synthesis of fused heterocyclic systems and other substituted pyridines through multicomponent reactions (MCRs).[1][15] These reactions offer high atom economy and procedural simplicity.

Experimental Protocol: Three-Component Synthesis of Imidazo[1,2-a]pyridines [16]

  • In a round-bottom flask, combine 2-aminopyridine (1 equivalent), an aldehyde (1 equivalent), and an isocyanide (1.1 equivalents) in water.

  • Heat the reaction mixture to 70 °C and stir for the time indicated by TLC monitoring.

  • Upon completion, cool the reaction to room temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Reaction TypeKey ReagentsTypical YieldReaction Time
Three-Component ReactionAldehyde, Isocyanide85-95%2-6 hours

3-Pyridinecarboxaldehyde serves as a crucial electrophile in various condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated compounds.[17]

Experimental Protocol: Knoevenagel Condensation with Malononitrile [18]

  • To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in a 1:1 mixture of water and ethanol, add malononitrile (1 equivalent).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

  • The product precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

Reaction TypeKey ReagentsTypical YieldReaction Time
Knoevenagel CondensationMalononitrile>90%0.5-1 hour

Pyridine-3-boronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of biaryl compounds.[19]

Experimental Protocol: Suzuki Coupling with an Aryl Bromide [20][21]

  • In a reaction vessel, dissolve the aryl bromide (1 equivalent), pyridine-3-boronic acid (1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) in a suitable solvent (e.g., dioxane).

  • Add an aqueous solution of a base (e.g., 2M Na2CO3, 2 equivalents).

  • Heat the mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reaction TypeKey ReagentsTypical YieldReaction Time
Suzuki CouplingAryl Bromide, Pd Catalyst, Base70-95%12-24 hours

Application in a Drug Discovery Workflow

The utility of this compound extends beyond its synthesis. It serves as a versatile starting point for the generation of compound libraries for biological screening. The following diagram illustrates a typical workflow.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening A This compound B Derivatization/ Functionalization A->B Reaction C Compound Library B->C Purification D High-Throughput Screening (HTS) C->D Assay E Hit Identification D->E Data Analysis F Lead Optimization E->F Structure-Activity Relationship (SAR)

Caption: A typical drug discovery workflow utilizing this compound.

Experimental Protocol: M1 Muscarinic Receptor Calcium Flux Assay[23][24]

This assay is used to determine the agonist or antagonist activity of compounds on the M1 muscarinic acetylcholine receptor, a target for which derivatives of this compound have shown activity.

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human M1 muscarinic receptor in appropriate media.

    • Plate the cells in a 96-well or 384-well black, clear-bottom plate at a suitable density and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds and a known M1 agonist (e.g., carbachol) as a positive control.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the test compounds or control agonist to the wells and immediately begin measuring the fluorescence intensity over time. For antagonist testing, pre-incubate the cells with the test compounds before adding the agonist.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response for each well (e.g., peak fluorescence minus baseline).

    • Plot the response against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

This compound stands out as a valuable building block due to the convergent nature of its synthesis via the Strecker reaction, which installs two key functional groups in a single step. This provides a rapid entry point to complex molecular scaffolds. In comparison, other pyridine-based building blocks like 2-aminopyridine, 3-pyridinecarboxaldehyde, and pyridine-3-boronic acid are typically employed in reactions that functionalize the pyridine ring in a more stepwise fashion.

While direct, head-to-head performance comparisons in the same reaction are limited, the data presented herein demonstrates that each building block excels in its respective, well-established synthetic applications, consistently providing high yields under optimized conditions. The choice of building block will ultimately depend on the specific synthetic strategy and the desired target molecule. For researchers aiming to quickly generate libraries of complex molecules with a chiral center adjacent to the pyridine ring, this compound offers a distinct and efficient starting point.

References

Comparative Analysis of 2-Amino-2-(pyridin-3-yl)acetonitrile Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the structure-activity relationships, performance data, and experimental protocols for analogues of 2-Amino-2-(pyridin-3-yl)acetonitrile, a key scaffold in medicinal chemistry.

This guide provides a comparative analysis of analogues of this compound, a versatile building block in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this chemical space for therapeutic applications. The following sections detail the structure-activity relationships (SAR), comparative biological data, and the experimental methodologies used to evaluate these compounds.

Structure-Activity Relationship and Performance Data

The therapeutic potential of this compound analogues can be significantly influenced by modifications to its core structure. Key areas for substitution include the pyridine ring, the amino group, and the acetonitrile moiety. These modifications can impact the compound's affinity, selectivity, and pharmacokinetic properties.

While direct comparative studies on a wide range of this compound analogues are limited in publicly available literature, valuable insights can be drawn from structurally related classes of compounds, such as aminocyanopyridines and aminopyrazines. The following tables summarize quantitative data from studies on such analogues, providing a basis for understanding the SAR of this compound class.

Adenosine Receptor Affinity of 2-Amino-3,5-dicyanopyridine Analogues

A study on 2-amino-3,5-dicyanopyridine derivatives has provided insights into their affinity for various adenosine receptor subtypes. The data highlights how substitutions on the pyridine ring can modulate potency and selectivity.

Compound IDR1R2hA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)
1 H4-Methoxyphenyl1.815>1000250
2 H4-Chlorophenyl2.522>1000310
3 HThiophen-2-yl3.135>1000450
4 CH34-Methoxyphenyl0.912850180
5 CH34-Chlorophenyl1.218920210

hA1, hA2A, hA2B, hA3 refer to human adenosine receptor subtypes.

Antimalarial Activity of 3,5-Diaryl-2-aminopyrazine Analogues

A series of 3,5-diaryl-2-aminopyrazine analogues, which share the aminopyridine core, have been evaluated for their antimalarial activity. This data demonstrates the potential for this scaffold in infectious disease research.[1]

Compound IDR1R2In vitro IC50 (nM) (P. falciparum K1)In vitro IC50 (nM) (P. falciparum NF54)In vivo Efficacy (P. berghei mouse model)
6 4-Fluorophenyl4-Chlorophenyl8.410Curative at 4 x 10 mg/kg
7 4-Fluorophenyl4-Methoxyphenyl1215Active
8 4-Chlorophenyl4-Chlorophenyl9.111Curative at 4 x 10 mg/kg
9 4-Chlorophenyl4-Methoxyphenyl1518Active

P. falciparum K1 is a multidrug-resistant strain, while NF54 is a sensitive strain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound analogues.

Synthesis of 2-Amino-3,5-dicyanopyridine Derivatives

General Procedure: A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (2 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL) is treated with a catalytic amount of a suitable base (e.g., piperidine or triethylamine). The reaction mixture is stirred at room temperature for a specified time. The resulting precipitate is then filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the desired 2-amino-3,5-dicyanopyridine derivative.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

  • Membrane Preparation: Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are prepared from cultured cells.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]CCPA for A1 receptors) and various concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Antimalarial Assay (P. falciparum)

This assay measures the ability of a compound to inhibit the growth of Plasmodium falciparum in red blood cells.

  • Parasite Culture: P. falciparum strains (e.g., K1 and NF54) are maintained in continuous culture in human red blood cells.

  • Drug Preparation: The test compounds are serially diluted in culture medium.

  • Incubation: Synchronized ring-stage parasites are incubated with the test compounds in a 96-well plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Inhibition Assessment: Parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits 50% of parasite growth (IC50) is determined by plotting the fluorescence intensity against the log of the drug concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogues.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Analogue Design & Synthesis B Structural Characterization (NMR, MS) A->B C In Vitro Screening (e.g., Receptor Binding) B->C D In Vivo Efficacy Studies C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F F->A Iterative Design

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Adenosine_A1_Signaling A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: Simplified signaling pathway of the Adenosine A1 receptor.

Muscarinic_M2_Signaling M2R Muscarinic M2 Receptor Gi Gi Protein M2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition K_channel GIRK Channel Gi->K_channel Activation (βγ subunit) cAMP cAMP AC->cAMP Conversion of ATP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux

Caption: Simplified signaling pathway of the Muscarinic M2 receptor.

References

Reactivity comparison of alpha-aminonitriles with different substitutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the factors that influence the reactivity of α-aminonitriles is crucial for optimizing synthetic routes and designing novel molecules. This guide provides a comparative analysis of the reactivity of α-aminonitriles with different substitutions, supported by experimental data and detailed protocols.

The formation of α-aminonitriles, most notably through the Strecker reaction, is a cornerstone of amino acid synthesis and a versatile tool in organic chemistry. The reactivity of the carbonyl compound, the amine, and the cyanide source, as well as the stability of the resulting α-aminonitrile, are all significantly impacted by the nature of their substituents. This guide summarizes key findings on how these substitutions influence reaction outcomes, providing a basis for rational substrate selection and reaction optimization.

Comparative Reactivity Data

The following tables summarize experimental data on the synthesis of α-aminonitriles with various substitutions. The data is compiled from multiple sources to illustrate the impact of electronic and steric effects on reaction yields and times.

Table 1: Influence of Aldehyde Substitution on α-Aminonitrile Synthesis

This table showcases the effect of electron-donating and electron-withdrawing groups on the aromatic ring of the aldehyde component in the Strecker reaction.

Aldehyde Substituent (R¹)AmineProduct Yield (%)Reaction Time (h)Reference
4-OCH₃ (electron-donating)Aniline955[1]
H (unsubstituted)Aniline926[1]
4-Cl (electron-withdrawing)Aniline858[1]
4-NO₂ (electron-withdrawing)Aniline7812[1]
2-ThiophenylAniline887[1]
CinnamaldehydeAniline906[1]
Table 2: Influence of Amine Substitution on α-Aminonitrile Synthesis

This table illustrates how the nature of the amine component affects the efficiency of α-aminonitrile formation.

AldehydeAmine Substituent (R²)Product Yield (%)Reaction Time (h)Reference
Benzaldehyde4-Methoxyaniline (electron-donating)964[2]
BenzaldehydeAniline (unsubstituted)926[1]
Benzaldehyde4-Bromoaniline (electron-withdrawing)888[2]
BenzaldehydeBenzylamine (aliphatic)8510[2]
BenzaldehydeMorpholine (cyclic secondary)945[2]
Table 3: Kinetic Data for the Strecker Reaction

This table presents quantitative kinetic data for the reaction of iminium ions with cyanide, highlighting the electronic influence on the reaction rate.

Iminium Ion PrecursorRate Constant (k, M⁻¹s⁻¹)Reference
Benzaldehyde + Benzylamine6.70 x 10³
4-Nitrobenzaldehyde + Benzylamine1.03 x 10⁴

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies. Below are representative procedures for the synthesis and monitoring of α-aminonitriles.

General Experimental Protocol for the Three-Component Strecker Reaction

This protocol describes a general method for the synthesis of α-aminonitriles from an aldehyde, an amine, and a cyanide source.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Catalyst (e.g., InCl₃, 10 mol%)

  • Solvent (e.g., Dichloromethane, 5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add the catalyst (0.1 mmol).

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure α-aminonitrile.

Protocol for Monitoring α-Aminonitrile Hydrolysis by NMR Spectroscopy

This protocol outlines a method for studying the stability and hydrolysis rate of α-aminonitriles.[3]

Materials:

  • α-Aminonitrile (0.05 mmol)

  • Deuterated solvent (e.g., D₂O, 0.5 mL)

  • NMR tube

Procedure:

  • Dissolve the α-aminonitrile (0.05 mmol) in the deuterated solvent (0.5 mL) directly in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as the time zero reference.

  • Monitor the reaction at regular intervals by acquiring subsequent ¹H NMR spectra.

  • The rate of hydrolysis can be determined by observing the disappearance of the α-proton signal of the aminonitrile and the appearance of signals corresponding to the hydrolysis products (amino acid and/or amino amide).

Visualizing Reaction Mechanisms and Workflows

Graphical representations of reaction pathways and experimental setups can greatly aid in understanding complex processes.

Strecker_Reaction_Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide Cyanide Cyanide Ion Cyanide->Aminonitrile

Caption: The general mechanism of the Strecker reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants Aldehyde + Amine + Cyanide Source ReactionVessel Reaction Mixture Reactants->ReactionVessel Solvent Solvent + Catalyst Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching TLC Monitoring Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure α-Aminonitrile Purification->Product

Caption: A typical experimental workflow for the synthesis and purification of α-aminonitriles.

Discussion and Conclusion

The provided data indicates a clear trend in the reactivity of substrates in the Strecker synthesis of α-aminonitriles. Electron-donating groups on the aldehyde or amine generally accelerate the reaction and lead to higher yields, while electron-withdrawing groups have the opposite effect. This is consistent with the nucleophilic addition of the amine to the carbonyl group and the subsequent nucleophilic attack of the cyanide ion on the iminium intermediate.

The kinetic data further substantiates this, showing a higher rate constant for the reaction involving the more electrophilic iminium ion derived from 4-nitrobenzaldehyde. The choice of solvent and catalyst also plays a significant role and can be tailored to optimize the reaction for specific substrates.

For drug development professionals, the ability to fine-tune the reactivity of α-aminonitriles is paramount for the efficient synthesis of novel amino acid derivatives and other nitrogen-containing scaffolds. The experimental protocols and comparative data presented in this guide offer a solid foundation for achieving this control and advancing the synthesis of complex, biologically active molecules.

References

Comparative Toxicity Profile of 2-Amino-2-(pyridin-3-yl)acetonitrile and Other Aminonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of 2-Amino-2-(pyridin-3-yl)acetonitrile alongside other common aminonitriles. The information presented herein is intended to support research and development activities by offering a concise overview of available toxicological data and relevant experimental methodologies.

The toxicity of aminonitriles is a significant consideration in their handling and application in pharmaceutical development and other research areas. A primary mechanism of toxicity for many aminonitriles is their metabolic conversion to cyanide, which can inhibit cellular respiration.[1][2] The rate and extent of this conversion, along with the intrinsic toxicity of the parent molecule and other metabolites, contribute to the overall toxicity profile.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for selected aminonitriles. It is important to note that specific LD50 values for this compound were not found in the reviewed literature. Therefore, data for structurally related aminonitriles are presented to provide a comparative context.

CompoundChemical StructureRoute of AdministrationTest SpeciesLD50Reference
This compound Chemical structure of this compoundNot AvailableNot AvailableNot Available
Aminoacetonitrile sulfate Chemical structure of Aminoacetonitrile sulfateOralRat100 mg/kg[3]
3-Aminopropionitrile fumarate Chemical structure of 3-Aminopropionitrile fumarateOralRat800 mg/kg[4]
3-Aminopropionitrile Chemical structure of 3-AminopropionitrileIntraperitonealMouse1152 mg/kg[5]
Dimethylaminopropionitrile Chemical structure of DimethylaminopropionitrileOralRat~1290 mg/kg[6]
Dimethylaminopropionitrile Chemical structure of DimethylaminopropionitrileDermalRabbit1213 mg/kg[6]
Dimethylaminopropionitrile Chemical structure of DimethylaminopropionitrileIntravenousMouse180 mg/kg[7]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on internationally recognized guidelines to ensure data reliability and comparability.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.[8][9][10]

Principle: A stepwise procedure is used where a single animal is dosed at a time. The outcome for that animal (survival or death) determines the dose for the next animal (higher or lower). This method minimizes the number of animals required.[11]

Procedure:

  • Animal Selection: Healthy, young adult rodents (preferably female rats) are used.[8] Animals are acclimatized to laboratory conditions before the study.

  • Fasting: Animals are fasted (food, but not water) overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a specified limit.

  • Starting Dose: The first animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Sequential Dosing: Subsequent animals are dosed at intervals of at least 48 hours. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[8] Special attention is given during the first 4 hours after dosing.[11]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[10]

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential hazard from a single dermal exposure to a substance.[12][13]

Principle: The test substance is applied to the skin of several groups of experimental animals at various dose levels.[14]

Procedure:

  • Animal Selection: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, one sex (usually female) is sufficient.[15]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[15]

  • Application of Test Substance: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12]

  • Dose Levels: A stepwise procedure with fixed doses is used. The initial dose is selected based on expected toxicity.

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days after removal of the dressing. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Cytotoxicity (ISO 10993-5)

This standard describes methods to assess the cytotoxicity of medical devices and materials, which can be adapted for chemical compounds.[16][17]

Principle: Cultured mammalian cells are exposed to the test substance, either directly or to its extracts. The biological response of the cells is then evaluated.[18]

Procedure (Extract Test):

  • Sample Preparation: An extract of the test substance is prepared by incubating it in a cell culture medium for a specified period (e.g., 24 hours at 37°C).[16]

  • Cell Culture: A suitable mammalian cell line (e.g., fibroblasts) is cultured to a sub-confluent monolayer.[19]

  • Exposure: The culture medium is replaced with the extract of the test substance at various concentrations. Positive and negative controls are included.

  • Incubation: The cells are incubated with the extract for a defined period (e.g., 24-72 hours).

  • Assessment of Cytotoxicity: Cell viability is assessed using a quantitative method, such as the MTT assay (measures metabolic activity) or the Neutral Red Uptake (NRU) assay (measures membrane integrity).[16] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[19]

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes.

Principle: The test compound is incubated with human liver microsomes (which contain CYP enzymes) and a specific substrate for a particular CYP isoform. The formation of the metabolite from the substrate is measured, and any reduction in its formation indicates inhibition by the test compound.[20][21]

Procedure:

  • Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a specific CYP isoform substrate, and a range of concentrations of the test compound.[20]

  • Incubation: The reaction is initiated by adding a cofactor (e.g., NADPH) and incubated at 37°C for a specific time.

  • Termination: The reaction is stopped, typically by adding a solvent like acetonitrile.

  • Analysis: The concentration of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is then calculated.[21]

Mandatory Visualization

The following diagram illustrates a generalized metabolic pathway for aminonitriles, highlighting the potential for cyanide release, a key mechanism of their toxicity.

Aminonitrile_Metabolism Aminonitrile Aminonitrile Intermediate Unstable Intermediate (e.g., Cyanohydrin-like) Aminonitrile->Intermediate Metabolism (e.g., CYP450) Aldehyde_Ketone Aldehyde or Ketone Intermediate->Aldehyde_Ketone Cyanide Hydrogen Cyanide (HCN) Intermediate->Cyanide Detoxification Detoxification (Rhodanese) Cyanide->Detoxification Toxicity Inhibition of Cytochrome c oxidase Cyanide->Toxicity Thiocyanate Thiocyanate (SCN⁻) (Excreted in Urine) Detoxification->Thiocyanate

References

Navigating the Synthesis of M2 Selective Agonists: A Comparative Guide to Alternative Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for selective M2 muscarinic acetylcholine receptor (M2R) agonists is a critical endeavor, with potential applications in cardiovascular and neurological disorders. The synthetic route chosen to access these promising therapeutic agents is a key determinant of efficiency, yield, and scalability. This guide provides a comparative analysis of alternative intermediates for the synthesis of M2 selective agonists, supported by experimental data and detailed protocols to inform strategic decisions in drug discovery and development.

The landscape of M2 selective agonist synthesis has evolved from classical approaches centered around acetylcholine analogues to the exploration of structurally novel scaffolds. This evolution has introduced a variety of key intermediates, each with its own set of advantages and challenges. Here, we compare three prominent classes of intermediates: dimethylaminobutynol-derived alkynes, aminotetralin and benzofuran scaffolds, and thiophene-based tetrahydropyridines.

Comparison of Synthetic Intermediates

Intermediate ClassSynthetic ApproachKey AdvantagesKey DisadvantagesRepresentative Agonist(s)
Dimethylaminobutynol-derived Alkynes Acylation or Mannich-like reaction followed by quaternization.[1]Readily available starting material, well-established chemistry.Often leads to agonists with limited subtype selectivity.Hybrids of classical muscarinic agonists.
Aminotetralin & Benzofuran Scaffolds Multi-step synthesis involving ring formation and functionalization.[2][3]Access to structurally novel agonists with potentially improved selectivity.More complex and lengthy synthetic routes, potential for stereochemical challenges.[4]Structurally diverse, non-classical agonists.
Thiophene-based Tetrahydropyridines Multi-step synthesis, often involving construction of the tetrahydropyridine ring.Can lead to functionally selective (Gi-biased) agonists with unique pharmacological profiles.[5]Synthesis can be complex; potential for neurotoxicity in related compounds (e.g., MPTP).[1][6]1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium and analogues.[5]

Delving into the Synthetic Pathways

Dimethylaminobutynol-Derived Alkynes: The Classical Route

The synthesis of many classical M2 agonists and their hybrids commences with the commercially available and relatively inexpensive dimethylaminobutynol. This intermediate serves as a versatile building block for introducing the characteristic propargyl spacer found in many muscarinic ligands.

Two primary strategies are employed:

  • Acylation: The hydroxyl group of dimethylaminobutynol can be acylated with various carboxylic acid derivatives to introduce different functionalities.

  • Mannich-like Reaction: This three-component condensation reaction involves an alkyne (derived from dimethylaminobutynol), an amine, and an aldehyde (often formaldehyde).[1] This reaction is highly efficient for forming the aminomethylated propargylamines that are precursors to the final agonists.[7][8]

A final quaternization step, typically with methyl iodide, yields the quaternary ammonium salt, which is crucial for orthosteric binding to the muscarinic receptor.

G cluster_0 Dimethylaminobutynol Route Dimethylaminobutynol Dimethylaminobutynol Terminal Alkyne Terminal Alkyne Acylation Acylation Mannich-like Reaction Mannich-like Reaction Propargylamine Intermediate Propargylamine Intermediate Quaternization Quaternization M2 Agonist M2 Agonist

Aminotetralin and Benzofuran Scaffolds: The Quest for Novelty

Structure-based drug design has ushered in an era of M2 agonists that are topologically distinct from the classical pharmacophore.[2][3] These novel scaffolds, including aminotetralin and benzofuran derivatives, offer the potential for enhanced subtype selectivity by exploiting subtle differences in the receptor's binding pocket.

The synthesis of these agonists is generally more complex and involves the construction of the core heterocyclic or carbocyclic ring system. For instance, the synthesis of aminotetralin derivatives may involve a multi-step sequence starting from substituted naphthalenes or through ring-closing reactions.[9] Similarly, benzofuran synthesis can be achieved through various methods, including the Perkin rearrangement or transition metal-catalyzed cyclizations.[5][10][11]

While these routes are more demanding, they provide access to a wider chemical space, enabling the fine-tuning of pharmacological properties. However, the introduction of chiral centers during the synthesis necessitates careful stereochemical control to isolate the desired active enantiomer.[12][13]

G cluster_1 Novel Scaffold Synthesis Starting Materials Starting Materials Ring Construction Ring Construction Aminotetralin or Benzofuran Core Aminotetralin or Benzofuran Core Functional Group Interconversion Functional Group Interconversion Key Intermediate Key Intermediate Final Modification Final Modification Novel M2 Agonist Novel M2 Agonist

Thiophene-based Tetrahydropyridines: Engineering Functional Selectivity

A particularly exciting development in the field is the discovery of Gi-biased M2 selective agonists.[5] These compounds preferentially activate the Gi signaling pathway over other pathways, which could lead to therapies with fewer side effects. A key example is the 1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium scaffold.

The synthesis of these molecules typically involves the construction of the tetrahydropyridine ring, which can be achieved through various synthetic strategies. While the precise route to 1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium is not extensively detailed in the readily available literature, analogous syntheses of 1,4-disubstituted tetrahydropyridines often start from substituted pyridines or employ cyclization reactions. It is important to note that the structurally related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known neurotoxin, necessitating careful toxicological evaluation of any new analogues.[1][6]

Experimental Protocols

M2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the M2 muscarinic receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.

  • Radioligand Binding: A fixed concentration of a radiolabeled M2 antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5]

cAMP Accumulation Assay

Objective: To assess the functional activity of a test compound on the Gi-coupled M2 receptor by measuring its effect on cAMP levels.

Methodology:

  • Cell Culture: Cells expressing the M2 receptor are cultured in appropriate media.

  • Forskolin Stimulation: The adenylyl cyclase enzyme is stimulated with forskolin to increase intracellular cAMP levels.

  • Compound Treatment: The cells are then treated with varying concentrations of the test M2 agonist. Activation of the Gi-coupled M2 receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined.

G cluster_2 M2R Signaling and Assay Workflow M2 Agonist M2 Agonist M2 Receptor M2 Receptor Gi Protein Gi Protein Adenylyl Cyclase Adenylyl Cyclase ATP ATP cAMP cAMP Cellular Response Cellular Response Measurement Measurement

Conclusion

The choice of intermediate for the synthesis of M2 selective agonists is a critical decision that impacts the novelty, selectivity, and efficiency of the drug discovery process. While classical routes utilizing intermediates like dimethylaminobutynol offer a straightforward approach, the exploration of novel scaffolds through more complex intermediates such as aminotetralins, benzofurans, and thiophene-based tetrahydropyridines is essential for developing next-generation M2 agonists with improved pharmacological profiles. This guide provides a framework for comparing these alternatives, empowering researchers to make informed decisions in the design and synthesis of new M2-targeted therapeutics.

References

The Versatile Virtuoso: Evaluating 2-Amino-2-(pyridin-3-yl)acetonitrile in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of synthetic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount. Among these, 2-Amino-2-(pyridin-3-yl)acetonitrile emerges as a potent reagent, particularly in the synthesis of fused heterocyclic systems, which form the backbone of many pharmaceutical agents. This guide provides a comparative analysis of the efficacy of this compound and its analogs against alternative synthetic strategies, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

At the Crossroads of Reactivity: 2-Amino-3-cyanopyridines as Precursors

While direct experimental data for this compound in the synthesis of specific fused systems can be limited in readily available literature, its close structural analogs, the 2-amino-3-cyanopyridines, are extensively utilized and serve as an excellent proxy for understanding its synthetic potential. The strategic placement of an amino group and a nitrile group on the pyridine ring makes these compounds ideal precursors for the construction of fused pyrimidine rings, such as the medicinally significant pyrido[2,3-d]pyrimidines.

A common and effective method involves the condensation of 2-amino-3-cyanopyridine derivatives with reagents like formamide, urea, or thiourea. This approach provides a direct route to variously substituted pyrido[2,3-d]pyrimidines.

Alternative Pathway: Multicomponent Reactions

A powerful alternative for the synthesis of similar polysubstituted pyridine and fused pyridine systems is the use of one-pot multicomponent reactions (MCRs). These reactions offer the advantage of building complex molecules from simple, readily available starting materials in a single step, often with high atom economy and efficiency. For the synthesis of 2-amino-3-cyanopyridine derivatives, a four-component reaction between a ketone, an aldehyde, malononitrile, and ammonium acetate is frequently employed.

Comparative Analysis: A Tale of Two Synthetic Strategies

To provide a clear comparison, let's examine the synthesis of a core heterocyclic system, the 2-amino-3-cyanopyridine scaffold, which is a direct precursor to fused systems, and the subsequent cyclization to a pyrido[2,3-d]pyrimidine.

Table 1: Comparison of Synthetic Methodologies for 2-Amino-3-cyanopyridine Derivatives

ParameterFour-Component Reaction[1][2][3]Strecker Synthesis (for this compound)
Starting Materials Aldehyde, Ketone, Malononitrile, Ammonium Acetate3-Pyridinecarboxaldehyde, Trimethylsilyl cyanide, Ammonium Chloride, Ammonia
Catalyst/Reagent Often catalyst-free or uses simple catalysts like Cu/C-
Reaction Conditions Typically solvent-free or in ethanol, 80-110°C-
Reaction Time 30-90 minutesNot specified
Yield Good to excellent (up to 94%)Reported as 44% for a specific protocol
Advantages High efficiency, atom economy, operational simplicityDirect synthesis of the target molecule
Disadvantages May require optimization for specific substratesPotentially lower yields, use of TMSCN

Table 2: Synthesis of Pyrido[2,3-d]pyrimidines

ParameterFrom 2-Amino-3-cyanopyridines[4][5]From 6-Aminouracils and Aldehydes (MCR)[6]
Starting Materials 2-Amino-3-cyanopyridine derivative, Formamide/Urea/Thiourea6-Aminouracil, Aromatic aldehyde, Malononitrile
Reaction Conditions Heating in an oil bath (120-220°C) or refluxing in formamideMicrowave irradiation or refluxing in aqueous media with a catalyst (DAHP)
Reaction Time 2-4 hours5-10 minutes (Microwave) or 3-4 hours (Catalytic)
Yield Moderate to good (up to 81%)Good to excellent (up to 95%)
Advantages Direct cyclization to the desired fused systemHigh yields, shorter reaction times (microwave), environmentally friendly conditions
Disadvantages Can require high temperatures and longer reaction timesRequires specific uracil starting materials

Experimental Corner: Protocols for Synthesis

Protocol 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via Four-Component Reaction[1]

A mixture of an aromatic aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is heated at 80°C under solvent-free conditions for the appropriate time (typically 30-90 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solid product is washed with water and then recrystallized from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: Synthesis of 4-Amino-pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines[4][5]

A mixture of the 2-amino-3-cyanopyridine derivative (0.01 mol) and formamide (10 mL) is heated under reflux for 4 hours. After cooling, the reaction mixture is poured into ice water. The resulting solid precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the desired 4-aminopyrido[2,3-d]pyrimidine.

Protocol 3: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines from 6-Aminouracil[6]

A mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in aqueous ethanol (10 mL) is subjected to microwave irradiation at a specified power and temperature for 5-10 minutes. Alternatively, the mixture can be refluxed in the presence of a catalytic amount of diammonium hydrogen phosphate (DAHP) for 3-4 hours. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and recrystallized to give the pure pyrido[2,3-d]pyrimidine derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic strategies.

Synthesis_Comparison cluster_0 Route 1: From 2-Amino-3-cyanopyridine cluster_1 Route 2: Multicomponent Reaction A1 2-Amino-3-cyanopyridine A3 Pyrido[2,3-d]pyrimidine A1->A3 A2 Formamide A2->A3 B1 6-Aminouracil B4 Pyrido[2,3-d]pyrimidine B1->B4 B2 Aldehyde B2->B4 B3 Malononitrile B3->B4

Caption: Comparative synthetic routes to Pyrido[2,3-d]pyrimidines.

Biological Significance and Signaling Pathways

Fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, are of significant interest in drug development due to their diverse biological activities. Many derivatives have been identified as potent inhibitors of various kinases, which are key players in cellular signaling pathways that are often dysregulated in diseases like cancer.[7][8][9] For instance, certain pyrido[2,3-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a simplified signaling pathway involving Cyclin-Dependent Kinases (CDKs) and the point of intervention for pyrido[2,3-d]pyrimidine inhibitors.

CDK_Signaling_Pathway cluster_pathway Simplified Cell Cycle Progression Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade CyclinD Cyclin D MAPK_Cascade->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by Pyrido[2,3-d]pyrimidines.

Conclusion

This compound and its analogs are valuable and versatile precursors for the synthesis of fused heterocyclic systems. The direct cyclization of the corresponding 2-amino-3-cyanopyridines offers a straightforward route to pyrido[2,3-d]pyrimidines. However, for the synthesis of highly substituted systems, multicomponent reactions present a more efficient and often higher-yielding alternative. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired efficiency of the process. The potent biological activity of the resulting fused heterocycles underscores the importance of these synthetic methodologies in the ongoing development of novel therapeutics.

References

A Researcher's Guide to Benchmarking the Purity of Commercial 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the purity of starting materials and intermediates like 2-Amino-2-(pyridin-3-yl)acetonitrile is of paramount importance. This guide provides a framework for the comparative analysis of this compound from various commercial suppliers. While direct, publicly available comparative studies are scarce, this document outlines the essential experimental protocols to empower researchers to conduct their own purity assessments.

The following sections detail the methodologies for determining the purity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] By employing these techniques, laboratories can make informed decisions when selecting a supplier, ensuring the quality and consistency of their research and development endeavors.

Comparative Purity Analysis

To facilitate a direct comparison of this compound from different commercial sources, a structured data presentation is crucial. The following table provides a template for researchers to populate with their own experimental findings.

Table 1: Comparative Purity Data for Commercial this compound

SupplierLot NumberStated Purity (%)HPLC Purity (%)qNMR Purity (%)Titration Purity (%)Water Content (%) (Karl Fischer)Residual Solvents (ppm)Elemental Analysis (%)
Supplier A
Supplier B
Supplier C

Experimental Protocols

Accurate and reproducible purity determination relies on well-defined experimental protocols. The following are standard methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. It separates the main compound from its impurities, allowing for quantification of each.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to ensure good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[3][4][5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt is soluble in polar solvents).[6]

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the pyridine protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Potentiometric Titration

Given the presence of a basic amino group, potentiometric titration is a suitable method for determining the purity of this compound.

Methodology:

  • Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass pH electrode).

  • Titrant: A standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and ethanol).

  • Procedure:

    • Immerse the electrode in the sample solution.

    • Titrate the solution with the standardized acid.

    • The equivalence point is determined from the inflection point of the titration curve.

  • Purity Calculation: The purity is calculated based on the volume of titrant consumed to reach the equivalence point, the concentration of the titrant, and the mass of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is typically used for volatile compounds. For amino compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.[7][8][9]

Methodology:

  • Derivatization: The amino group can be derivatized, for example, by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of the derivatized compound.

  • Analysis: The derivatized sample is injected and the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer provides identification of the main compound and any impurities. Purity can be estimated by peak area percentage.

Experimental Workflow and Data Relationships

A systematic workflow is essential for a thorough purity assessment. The following diagram illustrates a logical sequence of experiments.

Purity_Assessment_Workflow cluster_0 Sample Reception and Initial Checks cluster_1 Primary Purity Assessment cluster_2 Impurity and Contaminant Analysis cluster_3 Final Purity Declaration Sample Receive Commercial Samples Visual Visual Inspection Sample->Visual Solubility Solubility Tests Visual->Solubility HPLC HPLC-UV Analysis (Purity by Area %) Solubility->HPLC qNMR Quantitative NMR (Absolute Purity) Solubility->qNMR Titration Potentiometric Titration (Assay) Solubility->Titration GC_MS GC-MS (Residual Solvents) Solubility->GC_MS KF Karl Fischer Titration (Water Content) Solubility->KF EA Elemental Analysis (C, H, N Content) Solubility->EA Report Comprehensive Purity Report HPLC->Report qNMR->Report Titration->Report GC_MS->Report KF->Report EA->Report

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Amino-2-(pyridin-3-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug discovery, understanding the metabolic stability of a compound is a critical checkpoint in the journey from a promising molecule to a potential therapeutic. This guide offers a comparative analysis of the metabolic stability of 2-Amino-2-(pyridin-3-yl)acetonitrile derivatives, a scaffold of interest in medicinal chemistry. By presenting available experimental data, detailed protocols, and visualizing key metabolic processes, this document aims to provide a practical resource for drug development professionals.

The metabolic fate of a drug candidate dictates its half-life, bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to toxicity. The this compound core, with its combination of a basic pyridine ring and a reactive aminonitrile group, presents a unique metabolic profile that warrants careful investigation. This guide will delve into the factors influencing the metabolic stability of derivatives of this scaffold, offering insights to guide the design of more robust drug candidates.

Comparative Metabolic Stability Data

While comprehensive public data on a wide range of this compound derivatives is limited, a survey of related aminopyridine and heterocyclic structures provides valuable insights into potential metabolic liabilities and strategies for stabilization. The following table summarizes in vitro metabolic stability data from human liver microsomes (HLM) for representative compounds, highlighting the impact of structural modifications on half-life (t½) and intrinsic clearance (CLint).

Compound/Derivative ClassStructureIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein)Key Structural Features & Metabolic Implications
Aminopyridines 3,5-diaryl-2-aminopyridine> 60LowDiaryl substitution can shield the amino group and pyridine ring from metabolic enzymes, leading to high stability.[1]
3,5-diaryl-2-aminopyrazine> 60LowReplacing the pyridine with a pyrazine ring can maintain or improve metabolic stability.[1]
Piperazin-1-ylpyridazines Compound 1~3 (HLM)HighThe unsubstituted piperazine and benzene rings are susceptible to rapid oxidation.[2]
Compound with "fluorine-blocking"Increased stabilityModerateIntroduction of fluorine at metabolically labile positions can significantly reduce clearance by blocking CYP-mediated oxidation.[2]
Hypothetical this compound Not availableNot availableThe unsubstituted pyridine ring and the α-amino group are potential sites for metabolism. The nitrile group may also undergo hydrolysis.
Hypothetical Fluorinated Derivative Potentially > 60Potentially LowFluorine substitution on the pyridine ring is a common strategy to enhance metabolic stability.[3]

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a cornerstone experiment for assessing the metabolic stability of new chemical entities.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

2. Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the liver microsomal suspension in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing:

    • Centrifuge the terminated reaction plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing Metabolic Processes

To better understand the experimental workflow and potential metabolic pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Microsome Suspension D Pre-incubate Microsomes at 37°C A->D B Prepare Test Compound Solution E Initiate Reaction with Test Compound B->E C Prepare NADPH Solution C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots taken at Time Points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction with Cold Acetonitrile + IS G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Data Analysis: Calculate t½ and CLint J->K

Caption: Workflow of the in vitro liver microsomal stability assay.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_bioactivation Potential Bioactivation Parent This compound Metabolite1 Pyridine N-Oxide Parent->Metabolite1 N-Oxidation Metabolite2 Hydroxylated Pyridine Ring Parent->Metabolite2 Aromatic Hydroxylation Metabolite3 α-Hydroxylation (leading to cyanohydrin intermediate) Parent->Metabolite3 Oxidative Deamination Cyanide Cyanide Ion Release Metabolite3->Cyanide Spontaneous decomposition

Caption: Potential metabolic pathways of this compound.

Discussion and Future Directions

The metabolic stability of this compound derivatives is a multifaceted issue influenced by the interplay of various structural features. The pyridine ring is a known substrate for cytochrome P450 enzymes, with N-oxidation and aromatic hydroxylation being common metabolic routes. The aminonitrile moiety introduces another layer of complexity, with potential for oxidative deamination and hydrolysis. A significant concern with aminonitrile-containing compounds is the potential for metabolic activation leading to the release of cyanide, a pathway that requires careful evaluation during drug development.[4][5]

To enhance the metabolic stability of this scaffold, several strategies can be employed:

  • Metabolic Blocking: Introducing substituents, such as fluorine atoms, at positions susceptible to CYP-mediated oxidation can effectively block these metabolic pathways.

  • Modification of the Amino Group: N-alkylation or incorporation of the amino group into a less metabolically labile functional group could improve stability.

  • Pyridine Ring Bioisosteres: Replacing the pyridine ring with other heterocyclic systems that are less prone to metabolism may be a viable strategy.

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-(pyridin-3-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-Amino-2-(pyridin-3-yl)acetonitrile and its salts are considered hazardous waste. Do not dispose of this compound down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on the known hazards associated with its pyridine and acetonitrile functional groups.

Hazard Profile and Waste Classification

This compound is classified as hazardous due to its potential toxicity and the hazards of its constituent functional groups. The pyridine moiety suggests potential harm to the liver and kidneys upon ingestion, while the acetonitrile component indicates it may be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] As a nitrile-containing organic compound, it should be handled with care.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • Irritation: Causes serious eye irritation.[3][4]

  • Flammability: While the flammability of this specific compound is not detailed, the presence of organic components suggests it should be kept away from ignition sources.[3][5]

Due to these hazards, waste containing this compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[1][4]

Quantitative Data for Constituent Waste Streams

The following table summarizes key quantitative data relevant to the disposal of the parent compounds, pyridine and acetonitrile, which inform the handling of this compound waste.

ParameterPyridineAcetonitrileReference
UN Number 12821648[6][7]
Hazard Class 3 (Flammable Liquid)3 (Flammable Liquid)[6][7]
Packing Group IIII[6][7]
Flash Point 17.0°C (62.6°F)2.0°C (35.6°F)[6]
Lower Explosive Limit 1.8%3.0%[6]
Upper Explosive Limit 12.4%16.0%[6]

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile rubber is recommended), lab coat.[8]

  • Designated, labeled, and sealed hazardous waste container.

  • Inert absorbent material (e.g., vermiculite, sand) for spill cleanup.[9]

  • Waste accumulation log.

Procedure:

  • Segregation of Waste:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), in a designated hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container Management:

    • Use a container that is compatible with organic solvents and clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").[10]

    • Keep the container tightly sealed when not in use and store it in a cool, well-ventilated area away from ignition sources.[3][10]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[10]

  • Documentation:

    • Maintain a waste accumulation log for the container, recording the date, amount, and concentration of waste added.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[9]

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminating solution as recommended by your institution's EHS office.

  • Final Disposal:

    • Once the waste container is full or has reached its designated accumulation time limit, arrange for pickup by your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

    • The primary method for the ultimate disposal of this type of waste is typically high-temperature incineration in a licensed facility.[4][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate waste_container Use Designated & Labeled Hazardous Waste Container log_waste Log Waste in Accumulation Sheet waste_container->log_waste segregate->waste_container store Store Container Securely (Cool, Ventilated, Secondary Containment) log_waste->store spill_check Spill Occurred? store->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Contain with Absorbent 2. Collect in Waste Container 3. Decontaminate Area spill_check->spill_procedure Yes full_check Container Full or Time Limit Reached? spill_check->full_check No spill_procedure->full_check continue_use Continue to Add Waste full_check->continue_use No arrange_pickup Arrange for Pickup by EHS or Licensed Contractor full_check->arrange_pickup Yes continue_use->log_waste end End: Proper Disposal via High-Temperature Incineration arrange_pickup->end

Caption: Disposal Workflow for this compound Waste.

References

Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-2-(pyridin-3-yl)acetonitrile. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are hazardous substances. Based on the available Safety Data Sheets (SDS) for the dihydrochloride salt, the primary hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Wear chemically resistant, impervious gloves. Nitrile gloves (minimum 5-mil thickness) provide splash protection but should be changed immediately upon contact. For prolonged handling, consider heavier-duty gloves such as butyl rubber or Viton™, which generally offer better resistance to aromatic amines and nitriles. Always consult glove manufacturer's compatibility data.Protects against skin contact, which can cause irritation and systemic toxicity.[1][2]
Eye/Face Protection Use chemical safety goggles that meet EN166 standards or equivalent.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Prevents eye irritation and serious eye damage from splashes or dust.
Skin and Body Protection Wear a chemical-resistant lab coat, fully buttoned. Ensure arms are fully covered. For larger quantities or increased exposure risk, chemical-resistant aprons or coveralls are recommended. Closed-toe shoes are mandatory.Minimizes skin exposure and contamination of personal clothing.[4]
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (P95, P100, or FFP2/FFP3) is required.[3][5]Protects against respiratory tract irritation and potential systemic toxicity from inhalation.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step process for safely handling this compound in a laboratory setting.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[4] Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage area should be secure and accessible only to authorized personnel.

2.2. Handling and Experimental Use

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower must be accessible in the immediate vicinity.[3]

  • Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Making Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is performed within a fume hood.

  • General Handling: Avoid all direct contact with the substance.[2] Use spatulas and other appropriate tools for transfers. Do not eat, drink, or smoke in the handling area.[6]

  • Cross-Contamination: Change gloves immediately if they become contaminated.[7] After handling, wash hands thoroughly with soap and water.[6]

2.3. Spill Management

  • Minor Spills (Solid): For small spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a sealed container for hazardous waste disposal.[4] Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[8] Place the absorbent material into a sealed container for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.

2.4. Disposal Plan

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[8][9] Do not pour this chemical down the drain.[8] Typically, nitrogen-containing organic compounds are disposed of via incineration at a licensed hazardous waste facility.[9]

Quantitative Data and Experimental Protocols

Table 2: Glove Material Compatibility for Related Chemical Classes

Chemical Class Nitrile Rubber Butyl Rubber Neoprene Viton™
Acetonitrile (related nitrile) Fair to Good (short-term splash)GoodFairGood to Excellent
Pyridine Not Recommended to FairGood to ExcellentFair to GoodExcellent

Data compiled from various chemical resistance charts. Ratings can vary based on glove thickness and manufacturer.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase cluster_spill Emergency Protocol A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Verify Engineering Controls (Fume Hood, Eyewash/Shower) B->C D Weighing Solid / Preparing Solution C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Spill Spill Occurs E->Spill G Segregate Hazardous Waste (Solid & Liquid) F->G Proceed to Disposal H Label Waste Container G->H I Store Waste Securely H->I J Arrange for Professional Disposal I->J MinorSpill Minor Spill: Clean up with Spill Kit Spill->MinorSpill Small & Contained MajorSpill Major Spill: Evacuate & Notify Safety Officer Spill->MajorSpill Large or Uncontrolled

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.